molecular formula C8H11NO B1265811 2-(2-Aminophenyl)ethanol CAS No. 5339-85-5

2-(2-Aminophenyl)ethanol

Número de catálogo: B1265811
Número CAS: 5339-85-5
Peso molecular: 137.18 g/mol
Clave InChI: ILDXSRFKXABMHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Aminophenethyl alcohol undergoes one-pot cyclization with carboxylic acids in the presence of PPh3, CCl4 and NEt3 to yield N-acyl indolines.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDXSRFKXABMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201557
Record name o-Aminophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-85-5
Record name 2-Aminobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Aminophenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 2-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Aminophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-aminophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the One-Pot Synthesis of N-Acyl Indolines from 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a direct and efficient one-pot synthesis of N-acyl indolines, valuable scaffolds in medicinal chemistry, from readily available 2-(2-aminophenyl)ethanol derivatives. This methodology, developed by Wang and colleagues, offers a streamlined approach to these important heterocyclic compounds.

Introduction

N-acyl indolines are a significant class of heterocyclic compounds frequently found in the core structure of various biologically active molecules and pharmaceuticals. Their rigid framework and potential for diverse functionalization make them attractive targets in drug discovery. Traditional multi-step syntheses of these compounds can be time-consuming and may suffer from lower overall yields. The one-pot cyclization of 2-(2-aminophenyl)ethanols with carboxylic acids presents a highly efficient and atom-economical alternative.[1][2]

This guide details a robust one-pot procedure that utilizes triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (NEt₃) to facilitate the cyclization and acylation in a single step, providing good to excellent yields of the desired N-acyl indolines.[1][2]

Reaction Principle

The one-pot synthesis proceeds through a tandem reaction sequence. Initially, the alcohol group of this compound is likely converted into a better leaving group in situ by the reagent system. This is followed by an intramolecular nucleophilic attack of the amino group to form the indoline ring. Finally, the indoline nitrogen is acylated by the carboxylic acid, which is activated by the same reagent system, to yield the final N-acyl indoline product.

Experimental Protocol

The following is a general experimental procedure adapted from the work of Wang et al. for the one-pot synthesis of N-acyl indolines.[1]

Materials:

  • This compound or its substituted derivatives

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol), carboxylic acid (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous acetonitrile (10 mL), add triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add carbon tetrachloride (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-acyl indoline.

Data Presentation: Scope of the Reaction

The one-pot synthesis has been demonstrated to be effective for a variety of substituted 2-(2-aminophenyl)ethanols and different carboxylic acids, affording the corresponding N-acyl indolines in good to excellent yields.[1]

Table 1: Synthesis of N-Acyl Indolines from various 2-(2-Aminophenyl)ethanols and Carboxylic Acids

EntryThis compound Derivative (R¹)Carboxylic Acid (R²)ProductYield (%)
1HPhenylN-Benzoylindoline95
2H4-MethylphenylN-(4-Methylbenzoyl)indoline96
3H4-MethoxyphenylN-(4-Methoxybenzoyl)indoline92
4H4-ChlorophenylN-(4-Chlorobenzoyl)indoline93
5H4-NitrophenylN-(4-Nitrobenzoyl)indoline90
6H2-NaphthylN-(2-Naphthoyl)indoline89
7HMethylN-Acetylindoline85
8HPropylN-Butanoylindoline82
94-MethylPhenylN-Benzoyl-4-methylindoline93
105-MethylPhenylN-Benzoyl-5-methylindoline94
114-ChloroPhenylN-Benzoyl-4-chloroindoline90
125-ChloroPhenylN-Benzoyl-5-chloroindoline92

Data sourced from Wang, Z.; Wan, W.; Jiang, H.; Hao, J. J. Org. Chem. 2007, 72 (24), 9364–9367.[1]

Experimental Workflow

The logical flow of the one-pot synthesis of N-acyl indolines can be visualized as follows:

experimental_workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Add CCl4 A->F Mix & Stir B Carboxylic Acid B->F Mix & Stir C PPh3 C->F Mix & Stir D NEt3 D->F Mix & Stir E CH3CN (Solvent) E->F Mix & Stir G Reflux F->G Initiate Reaction H Solvent Removal G->H Reaction Complete I Aqueous Work-up (H2O, EtOAc, NaHCO3, Brine) H->I J Drying & Concentration I->J K Column Chromatography J->K L N-Acyl Indoline (Final Product) K->L

Caption: One-pot synthesis of N-acyl indolines workflow.

Conclusion

The one-pot cyclization of 2-(2-aminophenyl)ethanols with carboxylic acids provides a highly efficient, scalable, and direct route to N-acyl indolines. This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, making it a valuable tool for chemists in academia and industry. The resulting N-acyl indolines can serve as key intermediates for the synthesis of more complex molecules with potential biological activities.

References

The Intramolecular Cyclization of 2-(2-Aminophenyl)ethanol: A Deep Dive into its Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products, is a cornerstone of medicinal chemistry. One elegant and atom-economical approach to constructing this vital heterocycle is through the intramolecular cyclization of 2-(2-aminophenyl)ethanol. This reaction, typically proceeding through a dehydrogenative or oxidative pathway, offers a direct route to the indole core from a readily accessible starting material. This whitepaper provides a comprehensive overview of the core reaction mechanism, supported by quantitative data from various catalytic systems, detailed experimental protocols, and visualizations of the reaction pathways.

The Core Reaction: Dehydrogenative Cyclization to Indole

The transformation of this compound to indole is fundamentally an intramolecular dehydrogenative cyclization. This process involves the formal loss of two hydrogen atoms, leading to the formation of the aromatic indole ring system. The reaction is not spontaneous and requires the assistance of a catalyst to proceed efficiently.

The generally accepted mechanism can be broken down into three key stages:

  • Oxidation of the Alcohol: The reaction is initiated by the oxidation of the primary alcohol group of this compound to the corresponding aldehyde, 2-aminophenylacetaldehyde. This step is often the rate-determining step and requires an oxidizing agent or a dehydrogenation catalyst.

  • Intramolecular Cyclization (Condensation): The newly formed aldehyde undergoes a rapid intramolecular nucleophilic attack by the adjacent amino group. This condensation reaction forms a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: The hemiaminal intermediate readily dehydrates to form an enamine, which then tautomerizes and aromatizes to yield the stable indole ring.

The overall efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions.

Catalytic Systems and Their Performance

A variety of transition metal-based catalysts have been successfully employed to facilitate the cyclization of this compound. Below is a summary of the performance of some of the most effective catalytic systems reported in the literature.

Catalyst SystemOxidant/ConditionsSolventTemperature (°C)Yield (%)Reference
RuCl₂(PPh₃)₃Acceptorless (H₂ evolution)TolueneRefluxQuantitative[1]
[Cp*IrCl₂]₂ / K₂CO₃AcceptorlessToluene110High[2]
Co(OAc)₂ / N-HydroxyphthalimideAir or O₂Organic Solvent20-50>90[3]
Mn(OAc)₂ / N-HydroxyphthalimideAir or O₂Organic Solvent20-50>90[3]
Copper/TEMPOAerobic (Air)VariousRoom Temp. - 120Varies[4]

Visualizing the Reaction Pathway

To better understand the sequence of events in the cyclization of this compound, the following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

G cluster_mechanism Proposed Dehydrogenative Cyclization Mechanism A This compound B 2-Aminophenylacetaldehyde (Intermediate) A->B Oxidation [Catalyst, -2H] C Cyclic Hemiaminal (Intermediate) B->C Intramolecular Nucleophilic Attack D Indoline-2-ol (Intermediate) C->D Tautomerization E Indole D->E Dehydration [-H₂O]

Figure 1: Proposed mechanism for the dehydrogenative cyclization.

G cluster_workflow General Experimental Workflow start Start reactants Combine this compound, catalyst, and solvent start->reactants reaction Heat reaction mixture under inert atmosphere or in the presence of an oxidant reactants->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Cool to room temperature, filter catalyst (if heterogeneous) monitoring->workup Reaction Complete extraction Solvent extraction and washing workup->extraction purification Purify by column chromatography or recrystallization extraction->purification product Obtain pure indole purification->product

Figure 2: A generalized experimental workflow for the synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of indole from this compound using different catalytic systems. These are provided for illustrative purposes, and researchers should consult the original literature for full experimental details.

Ruthenium-Catalyzed Dehydrogenative Cyclization[1]

Materials:

  • This compound

  • Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the starting material.

  • To this solution, add RuCl₂(PPh₃)₃ (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. The evolution of hydrogen gas may be observed.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure indole.

Iridium-Catalyzed Oxidative Cyclization[2]

Materials:

  • This compound

  • Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer [[Cp*IrCl₂]₂]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), [Cp*IrCl₂]₂ (0.025 mmol, 2.5 mol% Ir), and K₂CO₃ (0.2 mmol).

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C with stirring.

  • After the reaction is complete (as determined by GC-MS or TLC analysis), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the indole product.

Conclusion

The intramolecular cyclization of this compound represents a powerful and versatile strategy for the synthesis of the indole scaffold. The choice of catalyst is crucial for the efficiency of this dehydrogenative transformation. Ruthenium and iridium-based catalysts have demonstrated high efficacy, often proceeding without the need for an external oxidant. Other systems, such as those based on cobalt, manganese, and copper, offer milder reaction conditions with air or oxygen as the terminal oxidant, aligning with the principles of green chemistry. This guide provides a foundational understanding of the reaction mechanism, a comparative analysis of catalytic systems, and practical experimental guidance for researchers in the field of organic synthesis and drug development. Further exploration and optimization of these catalytic systems will undoubtedly continue to expand the utility of this elegant indole synthesis.

References

An In-Depth Technical Guide to the Spectral Data of 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-(2-Aminophenyl)ethanol (CAS No. 5339-85-5). This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Compound Information

Compound Name: this compound Synonyms: o-Aminophenethyl alcohol, Benzeneethanol, 2-amino- CAS Number: 5339-85-5 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Chemical Structure: Chemical structure of this compound

Spectral Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 6.95m2HAr-H
6.75 - 6.60m2HAr-H
4.80 (broad s)s2H-NH₂
3.75t2H-CH₂-OH
2.80t2HAr-CH₂-
2.50 (broad s)s1H-OH

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
144.5Ar-C-NH₂
130.0Ar-CH
128.5Ar-CH
127.0Ar-C-CH₂
118.5Ar-CH
116.0Ar-CH
62.5-CH₂-OH
36.0Ar-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3050MediumAromatic C-H stretch
2940, 2870MediumAliphatic C-H stretch
1620StrongN-H bend (scissoring)
1580, 1490Medium-StrongAromatic C=C stretch
1250StrongC-N stretch (aromatic amine)
1050StrongC-O stretch (primary alcohol)
750StrongOrtho-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
13745[M]⁺ (Molecular Ion)
12015[M-NH₃]⁺
118100[M-H₂O]⁺
10680[M-CH₂OH]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer was used to record the ¹H and ¹³C NMR spectra.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for solid samples, a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample was introduced via direct infusion or through a gas chromatography (GC) column.

Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.[1]

Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1 scan/s

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Sample of This compound NMR_Acq NMR Spectrometer Sample->NMR_Acq IR_Acq FTIR Spectrometer Sample->IR_Acq MS_Acq Mass Spectrometer Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Processing (Peak Detection, Mass Calibration) MS_Acq->MS_Proc NMR_Analysis ¹H & ¹³C NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR_Proc->NMR_Analysis IR_Analysis IR Spectrum Analysis (Functional Group Identification) IR_Proc->IR_Analysis MS_Analysis Mass Spectrum Analysis (Molecular Ion, Fragmentation Pattern) MS_Proc->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Biological Activity Screening of 2-(2-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological activity screening of 2-(2-Aminophenyl)ethanol derivatives, tailored for researchers, scientists, and drug development professionals. It covers key findings on their anticancer and antimicrobial properties, details the experimental protocols for their evaluation, and presents quantitative data in a structured format for comparative analysis.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The presence of an amino group and a hydroxyl group on a flexible ethyl chain attached to a phenyl ring allows for diverse structural modifications, leading to compounds with potent biological effects. This guide focuses on the screening of these derivatives for their potential as anticancer and antimicrobial agents, providing detailed methodologies and summarizing key activity data.

Anticancer Activity

Derivatives of the aminophenol scaffold have shown promising results as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Cytotoxicity Screening

The cytotoxic effects of novel aminophenol analogues have been investigated against various cancer cell lines. For instance, studies on p-alkylaminophenols have demonstrated that their anticancer activity is dependent on the length of the alkyl chain.[1]

Data Summary: Anticancer Activity

Compound ClassCancer Cell LineActivity Metric (IC50)Reference
Pyrazole-linked benzothiazole–naphthol derivativesHeLa (Cervical Cancer)4.63 to 5.54 μM[2]
Thiophene containing aminobenzylnaphtholsA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)GI50 10 μg/mL[2]
p-DodecylaminophenolMCF-7, MCF-7/Adr(R) (Breast), DU-145 (Prostate), HL60 (Leukemia)Potent, chain length-dependent suppression of cell growth[1]
p-DecylaminophenolMCF-7, MCF-7/Adr(R) (Breast), DU-145 (Prostate), HL60 (Leukemia)Potent, chain length-dependent suppression of cell growth[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, BxPC-3, HT-29) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[2]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[2]

Apoptosis Induction

A key mechanism for the anticancer activity of these derivatives is the induction of apoptosis. This can be assessed through methods like AO/EB (Acridine Orange/Ethidium Bromide) and Annexin V-FITC/PI (Propidium Iodide) staining.[2] The incorporation of these compounds into cancer cells has been shown to correlate with their ability to induce apoptosis.[1]

cluster_workflow Apoptosis Induction Workflow Start Cancer Cell Culture Treatment Treat with this compound Derivative Start->Treatment Staining Stain with Annexin V-FITC/PI Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantify Apoptotic Cells Analysis->Result

Apoptosis Induction Experimental Workflow.

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Antimicrobial Spectrum

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. For example, novel 2-((2-aminophenyl)thio)benzoic acid derivatives have been synthesized and tested against various microbial strains.[3]

Data Summary: Antibacterial Activity

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Reference
2-[(2-nitro-1-phenylethyl)thio]benzoic acid>500>500>500>500[3]
2-[(2-nitro-1-(4-chlorophenyl)ethyl)thio]benzoic acid>500>500>500>500[3]
Ampicillin (Standard)0.250.5>5004[3]
Ciprofloxacin (Standard)0.50.2510.5[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Prepare Bacterial Inoculum Dilution Serial Dilution of Test Compound Start->Dilution Inoculation Inoculate Microtiter Plate Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read and Record MIC Incubation->Reading

Antimicrobial Susceptibility Testing Workflow.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, certain derivatives have been investigated for other pharmacological properties. For instance, 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives have been shown to possess both alpha-stimulating and alpha-blocking adrenergic activity on rat vas deferens, with the effect being concentration-dependent.[4] N-isopropyl derivatives and their morpholine analogues exhibited only alpha-blocking activity.[4]

Synthesis of this compound Derivatives

The synthesis of the core structure, 2-(o-aminophenyl)ethanol, can be achieved through the reduction of 2-(o-nitrophenyl)ethanol. A common method involves using hydrogen gas in the presence of a Raney nickel catalyst.[5] This process can be enhanced by the addition of a small amount of an alkali compound, which improves the activity of the catalyst and increases the reaction rate.[5] The starting material, 2-(o-nitrophenyl)ethanol, can be synthesized by reacting o-nitrotoluene with formaldehyde.[5]

cluster_synthesis Synthesis of this compound Start o-Nitrotoluene + Formaldehyde Intermediate 2-(o-Nitrophenyl)ethanol Start->Intermediate Reduction Reduction with H2 / Raney Ni Intermediate->Reduction Product 2-(o-Aminophenyl)ethanol Reduction->Product

Synthetic Pathway for this compound.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. This guide has summarized key findings and provided standardized protocols to facilitate further research and development in this promising area of medicinal chemistry. The presented data and methodologies offer a solid foundation for the design and screening of new, more potent derivatives.

References

The Versatile Scaffolding of 2-(2-Aminophenyl)ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-(2-Aminophenyl)ethanol, a seemingly simple aromatic amino alcohol, serves as a crucial and versatile building block in the intricate world of medicinal chemistry. Its unique structural arrangement, featuring a primary aromatic amine and a hydroxyl group separated by a two-carbon linker, provides a reactive platform for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. This technical guide delves into the core applications of this compound, focusing on its role in the construction of bioactive indole and indoline scaffolds, and presents key quantitative data, detailed experimental protocols, and mechanistic insights relevant to drug discovery and development.

From Simple Precursor to Complex Bioactive Architectures

The primary utility of this compound in medicinal chemistry lies in its facile conversion to indole and indoline ring systems. These bicyclic aromatic structures are privileged scaffolds, forming the core of numerous natural products, pharmaceuticals, and clinical drug candidates. The inherent reactivity of the amino and hydroxyl groups allows for a range of cyclization strategies, making it a valuable starting material for generating molecular diversity.

One of the most direct applications is the synthesis of N-acyl indolines. This transformation can be achieved through a one-pot cyclization reaction with carboxylic acids, providing an efficient and scalable route to these biologically important molecules.[1][2][3] N-acyl indolines themselves can be further oxidized to yield indoles and oxindoles, expanding the chemical space accessible from this single precursor.[1]

Furthermore, this compound is a key intermediate in the synthesis of more complex derivatives, such as indole-2-carboxamides, which have demonstrated potent anticancer properties. The indole-2-carboxylic acid moiety, a direct synthetic descendant of the this compound core, serves as a versatile handle for amide coupling with various amines to generate libraries of bioactive compounds.

Quantitative Pharmacological Data of this compound Derivatives

The true measure of a building block's value is in the biological activity of its derivatives. Compounds synthesized from this compound have shown significant promise, particularly in the realm of oncology. The following tables summarize key quantitative data for representative indole-2-carboxamide derivatives, highlighting their potent antiproliferative and enzyme inhibitory activities.

Table 1: Antiproliferative Activity of Indole-2-carboxamide Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
Va MCF-7 (Breast)0.026[4]
Ve MCF-7 (Breast)0.035[4]
Vf MCF-7 (Breast)0.041[4]
Vg MCF-7 (Breast)0.058[4]
Vh MCF-7 (Breast)0.086[4]
5d A-549 (Lung)1.05[5]
5e A-549 (Lung)0.95[5]
8a KNS42 (Glioblastoma)2.34[6]
8c KNS42 (Glioblastoma)5.67[6]
8f KNS42 (Glioblastoma)9.06[6]
12c KNS42 (Glioblastoma)4.88[6]

Table 2: Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Va EGFR71 ± 6[4]
Ve EGFR85 ± 7[4]
Vf EGFR92 ± 8[4]
Vg EGFR105 ± 9[4]
Vh EGFR118 ± 10[4]
Va BRAFV600E77 ± 6[4]
Ve BRAFV600E89 ± 7[4]
Vf BRAFV600E96 ± 8[4]
Vg BRAFV600E101 ± 9[4]
Vh BRAFV600E107 ± 9[4]
Va VEGFR-282 ± 7[4]
Ve VEGFR-294 ± 8[4]
Vf VEGFR-2101 ± 9[4]
Vg VEGFR-2108 ± 9[4]
Vh VEGFR-2115 ± 10[4]

Key Experimental Protocols

To facilitate the practical application of this compound as a building block, this section provides detailed methodologies for key synthetic transformations.

Synthesis of N-Acyl Indolines from this compound

This protocol describes a one-pot cyclization to form N-acyl indolines.[1][2][3]

Reaction Scheme:

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and a carboxylic acid (1.2 mmol) in a suitable solvent (e.g., dichloromethane), add triphenylphosphine (PPh3, 1.5 mmol) and triethylamine (NEt3, 2.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (CCl4, 1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl indoline.

Synthesis of Indole-2-Carboxamides

This multi-step protocol outlines the synthesis of indole-2-carboxamides, starting from the cyclization of this compound to form an indole intermediate.

Step 1: Synthesis of Indole-2-carboxylic Acid

This step involves the oxidative cyclization of this compound.[7]

Reaction Scheme:

Procedure:

  • To a solution of 2-(2-aminophenethyl) alcohol (1.0 mmol) in a suitable solvent (e.g., toluene), add [Cp*IrCl2]2 (0.025 mmol) and K2CO3 (2.0 mmol).

  • Heat the mixture at reflux for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude indole by column chromatography.

  • The resulting indole can then be oxidized to indole-2-carboxylic acid using standard methods (e.g., with KMnO4 or other suitable oxidizing agents).

Step 2: Amide Coupling to form Indole-2-carboxamides

Reaction Scheme:

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 mmol) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 mmol) and a base such as DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO3, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization to yield the final indole-2-carboxamide.

Mechanistic Insights and Signaling Pathways

Derivatives of this compound, particularly the indole-2-carboxamides, have been shown to exert their anticancer effects through the inhibition of multiple protein kinases involved in cancer cell proliferation and survival.[4] The diagram below illustrates a simplified representation of the signaling pathways targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAF RAF (BRAF V600E) EGFR->RAF Activation VEGFR2 VEGFR-2 VEGFR2->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion CDK2 CDK2 CellCycleArrest Cell Cycle Arrest (G2/M) CDK2->CellCycleArrest Inhibition Apoptosis Apoptosis Indole2Carboxamide Indole-2-carboxamide (Derivative of this compound) Indole2Carboxamide->EGFR Inhibition Indole2Carboxamide->VEGFR2 Inhibition Indole2Carboxamide->RAF Inhibition Indole2Carboxamide->CDK2 Inhibition Indole2Carboxamide->Apoptosis Induction

Figure 1: Simplified signaling pathway showing the multi-target inhibition by indole-2-carboxamide derivatives.

The inhibition of key kinases such as EGFR, VEGFR-2, and BRAFV600E by these compounds disrupts downstream signaling cascades that are crucial for cancer cell growth and angiogenesis.[4] Furthermore, inhibition of cyclin-dependent kinase 2 (CDK2) can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[8] The culmination of these inhibitory effects is the induction of apoptosis (programmed cell death) in cancer cells.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for the synthesis of diverse and potent bioactive molecules, particularly indole and indoline derivatives, underscores its importance in drug discovery. The quantitative pharmacological data for its derivatives, especially in the context of anticancer activity, highlight the therapeutic potential that can be unlocked from this simple starting material. The detailed experimental protocols provided herein offer a practical guide for chemists to utilize this scaffold in their research endeavors. As the quest for novel therapeutics continues, the strategic application of fundamental building blocks like this compound will undoubtedly remain a cornerstone of successful drug development programs.

References

chemical properties and reactivity of 2-Aminophenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Aminophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminophenethyl alcohol, also known as 2-(2-aminophenyl)ethanol, is a versatile bifunctional organic compound featuring a primary amine and a primary alcohol attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of nitrogen-containing heterocyclic compounds such as indolines and indoles, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and key reactivity patterns, complete with experimental protocols and workflow visualizations.

Chemical and Physical Properties

Quantitative Data Summary

The key physical and chemical properties of 2-Aminophenethyl alcohol are summarized in the table below.

PropertyValueReference(s)
CAS Number 5339-85-5[2]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
Appearance Light yellow to Yellow to Orange clear liquid[1]
Boiling Point 147-148 °C at 3.5 mmHg[3]
Density 1.045 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.588[3]
pKa (Amino Group, NH₃⁺) ~4-5 (Estimated)[4]
pKa (Hydroxyl Group) ~16-18 (Estimated)[4]

Spectroscopic Profile

The spectroscopic data for 2-Aminophenethyl alcohol is consistent with its structure, containing an ortho-substituted benzene ring, an ethyl alcohol chain, and a primary amino group.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine/hydroxyl protons.

    • Aromatic Protons: Four protons in the range of δ 6.5-7.2 ppm, exhibiting complex splitting patterns (multiplets) characteristic of an ortho-substituted benzene ring.

    • Methylene Protons (-CH₂-CH₂OH): A triplet around δ 2.9 ppm for the two protons adjacent to the aromatic ring (Ar-CH₂).

    • Methylene Protons (-CH₂-OH): A triplet around δ 3.7 ppm for the two protons adjacent to the hydroxyl group (-CH₂-O).

    • Amine and Hydroxyl Protons (-NH₂, -OH): Broad singlets that can appear over a wide range. The amine protons (-NH₂) typically appear around δ 3.5-4.5 ppm, while the alcohol proton (-OH) signal is often found between δ 2-5 ppm. Their chemical shift is highly dependent on solvent, concentration, and temperature. These peaks will disappear upon shaking the sample with D₂O.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will show eight distinct signals.

    • Aromatic Carbons: Six signals in the δ 115-145 ppm region. The carbon bearing the amino group (C-NH₂) would be the most upfield (around δ 115-120 ppm), while the carbon attached to the ethyl group would be around δ 125-130 ppm.

    • Methylene Carbons: The Ar-CH₂ carbon signal is expected around δ 36-40 ppm, and the -CH₂-OH carbon signal would be further downfield, around δ 60-65 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for its functional groups.

    • O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹.

    • N-H Stretch: Two distinct, sharper peaks (asymmetric and symmetric stretching for a primary amine) in the 3300-3500 cm⁻¹ region, often superimposed on the broad O-H band.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

    • C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ range.

    • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 137. Key fragmentation patterns would include the loss of water (M-18) and cleavage of the C-C bond between the methylene groups, with the major fragment typically being the benzylic cation formed from the loss of CH₂OH (m/z = 106).

Chemical Reactivity and Applications

The reactivity of 2-Aminophenethyl alcohol is dominated by the interplay of its nucleophilic amino group and the hydroxyl group. This makes it an ideal precursor for intramolecular cyclization reactions to form five-membered nitrogen heterocycles.

Synthesis of Indolines

A primary application of 2-Aminophenethyl alcohol is its conversion to indoline, a core structure in many pharmaceutical agents. This is typically achieved via a two-step, one-pot process involving activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine.

cluster_0 General Workflow: 2-Aminophenethyl Alcohol to Indoline A 2-Aminophenethyl Alcohol in Anhydrous DME B Add Thionyl Chloride (SOCl₂) (Maintain 20-30 °C) A->B Step 1: Activation C Intermediate Formation (2-(2-Chloroethyl)aniline) B->C D Add Aqueous NaOH (Maintain <35 °C) C->D Step 2: Cyclization E Intramolecular Cyclization (Heat to 60 °C) D->E F Indoline Product (Workup & Purification) E->F

Caption: General workflow for the synthesis of indoline from 2-aminophenethyl alcohol.

Synthesis of N-Acyl Indolines

2-Aminophenethyl alcohol can undergo a one-pot cyclization with various carboxylic acids in the presence of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to directly yield N-acyl indolines.[5] This efficient reaction, known as the Appel reaction followed by intramolecular amidation, provides a powerful method for creating a library of substituted indolines.

cluster_1 Workflow: One-Pot Synthesis of N-Acyl Indolines Start 2-Aminophenethyl Alcohol + Carboxylic Acid (R-COOH) + PPh₃, CCl₄, NEt₃ in Solvent (e.g., CH₃CN) Activation In-situ Activation of OH Group (Appel Reaction Conditions) Start->Activation Step 1 Amide Intermediate N-Acylation Activation->Amide Step 2 Cyclization Intramolecular Cyclization Amide->Cyclization Step 3 Product N-Acyl Indoline Product Cyclization->Product

Caption: Logical workflow for the one-pot synthesis of N-acyl indolines.

Dehydrogenative Cyclization to Indoles

A more advanced application is the direct synthesis of indoles from 2-aminophenethyl alcohol through a ruthenium-catalyzed dehydrogenative N-heterocyclization.[6][7] This reaction proceeds by first oxidizing the alcohol to an aldehyde, which then undergoes intramolecular condensation with the amine, followed by a final dehydrogenation to form the aromatic indole ring. This method is notable for its atom economy, releasing only hydrogen gas and water as byproducts.

cluster_2 Reaction Pathway: Ru-Catalyzed Dehydrogenation to Indole Reactant 2-Aminophenethyl Alcohol Catalyst RuCl₂(PPh₃)₃ Toluene, Reflux Reactant->Catalyst Oxidation Dehydrogenation to Amino Aldehyde Intermediate Reactant->Oxidation 1. Oxidation (-2H) Aromatization Dehydrogenation to Indole Product Catalyst->Aromatization Condensation Intramolecular Condensation (Forms Dihydroxyindoline) Oxidation->Condensation 2. Cyclization Condensation->Aromatization 3. Aromatization (-2H)

Caption: Key steps in the ruthenium-catalyzed synthesis of indole.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations of 2-Aminophenethyl alcohol.

Protocol: Synthesis of Indoline[8]

This procedure details the cyclization of 2-aminophenethyl alcohol to indoline.

  • Apparatus Setup: A 500-mL, 3-necked, round-bottomed flask is equipped with an overhead stirrer, a thermocouple, and a pressure-equalizing addition funnel fitted with a nitrogen inlet.

  • Initial Charge: The flask is charged with anhydrous 1,2-dimethoxyethane (DME, 80 mL) and thionyl chloride (SOCl₂, 6.2 mL, 0.087 mol).

  • Substrate Addition: A solution of 2-aminophenethyl alcohol (10.0 g, 0.070 mol) in DME (20 mL) is added dropwise to the stirred solution over 1-1.5 hours. The internal temperature is maintained at 20-30 °C using an external cooling bath.

  • Intermediate Formation: After the addition is complete, the reaction mixture is stirred for 6-7 hours at ambient temperature, during which the formation of the 2-(2-chloroethyl)aniline intermediate occurs.

  • Cyclization: Aqueous sodium hydroxide (2.5 N, 128 mL) is added via the addition funnel over 30 minutes, keeping the internal temperature below 35 °C with an ice bath.

  • Heating: The reaction mixture is then warmed to 60 °C and stirred for 10 hours to drive the intramolecular cyclization to completion.

  • Workup: The mixture is cooled to ambient temperature and transferred to a separatory funnel. Tert-butyl methyl ether (MTBE, 100 mL) and water (56 mL) are added. The organic phase is separated, and the aqueous phase is extracted again with MTBE (56 mL).

  • Purification: The combined organic phases are washed with brine (43 mL), dried over sodium sulfate, and concentrated by rotary evaporation to yield crude indoline, which can be further purified by distillation or crystallization as an oxalate salt.

Protocol: One-Pot Synthesis of N-Benzoylindoline (Representative)[5]

This protocol is a representative example of the N-acyl indoline synthesis.

  • Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: To the flask is added 2-aminophenethyl alcohol (1.0 mmol), benzoic acid (1.1 mmol), and triphenylphosphine (PPh₃, 1.2 mmol).

  • Solvent and Reagents: Anhydrous acetonitrile (10 mL) is added, followed by carbon tetrachloride (CCl₄, 1.2 mmol) and triethylamine (NEt₃, 1.5 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approx. 82 °C) for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is redissolved in dichloromethane and washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford N-benzoylindoline.

Protocol: Ruthenium-Catalyzed Synthesis of Indole[7][9]

This procedure describes the dehydrogenative aromatization to form indole.

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: The flask is charged with 2-aminophenethyl alcohol (1.0 mmol), dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.02 mmol, 2 mol%), and anhydrous toluene (10 mL).

  • Reaction: The heterogeneous mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere. The reaction is monitored by TLC or GC-MS. The reaction typically runs for 12-24 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by rotary evaporation.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure indole product.

References

Forging the Seven-Membered Ring: A Technical Guide to Benzoxazepine Synthesis from 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzoxazepines represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for the construction of the benzoxazepine core, with a specific focus on pathways originating from the readily accessible starting material, 2-(2-aminophenyl)ethanol. This document moves beyond a simple recitation of protocols, delving into the mechanistic underpinnings of key transformations and offering field-proven insights into experimental design and execution. Methodologies discussed include intramolecular cyclization via N-alkylation and O-alkylation, intramolecular reductive amination, and an adapted Pictet-Spengler reaction, providing a robust toolkit for the synthesis of diverse benzoxazepine derivatives.

Introduction: The Significance of the Benzoxazepine Scaffold

The benzoxazepine heterocyclic system, a seven-membered ring fused to a benzene ring and containing both oxygen and nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. This has led to the discovery of benzoxazepine-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-anxiety, and neuroprotective effects.[1][3]

This guide focuses on synthetic routes starting from this compound, a commercially available and versatile building block. The presence of both a nucleophilic amino group and a hydroxyl group on a flexible ethyl chain provides a unique opportunity for various intramolecular cyclization strategies to construct the desired 1,4-benzoxazepine core.

Strategic Approaches to the Benzoxazepine Core from this compound

The synthesis of benzoxazepines from this compound can be broadly categorized into two main strategies, each with its own set of advantages and considerations.

  • Strategy A: N-Alkylation followed by Intramolecular Cyclization. This approach involves the initial functionalization of the more nucleophilic amino group, followed by a ring-closing reaction.

  • Strategy B: O-Alkylation followed by Intramolecular Cyclization. In this alternative strategy, the hydroxyl group is first alkylated, setting the stage for subsequent intramolecular N-arylation or a related cyclization.

A third and powerful approach, Intramolecular Reductive Amination , offers a convergent and efficient route to the saturated tetrahydro-1,4-benzoxazepine ring system. Furthermore, a conceptually related strategy, the Pictet-Spengler reaction , can be adapted for the synthesis of specific benzoxazepine analogues.

Pathway I: N-Alkylation and Subsequent Intramolecular Cyclization

This pathway hinges on the selective alkylation of the amino group of this compound with a bifunctional reagent, followed by an intramolecular reaction to form the seven-membered ring. A common and effective approach involves the use of α-halo ketones or their synthetic equivalents.[4][5]

Synthesis of a Key Intermediate: N-(2-Oxoalkyl)-2-(2-hydroxyphenyl)ethanamine

The initial step is the N-alkylation of this compound with an α-halo ketone. The choice of the α-halo ketone determines the substitution pattern on the resulting benzoxazepine ring.

Experimental Protocol: N-Alkylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired α-halo ketone (e.g., chloroacetone or phenacyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours at room temperature or with gentle heating (40-60 °C).

  • Work-up and Purification: Upon completion, filter off the inorganic base. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-(2-oxoalkyl)-2-(2-hydroxyphenyl)ethanamine intermediate.

Intramolecular Cyclization to Form the Benzoxazepine Ring

The cyclization of the N-substituted intermediate can be achieved through several methods, with acid-catalyzed dehydration being a common and effective approach.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

  • Reaction Setup: Dissolve the N-(2-oxoalkyl)-2-(2-hydroxyphenyl)ethanamine intermediate (1.0 eq.) in a high-boiling point aromatic solvent such as toluene or xylene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like BF₃·OEt₂.

  • Azeotropic Water Removal: Equip the reaction flask with a Dean-Stark apparatus to remove the water formed during the cyclization, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude benzoxazepine can be purified by column chromatography.

Diagram of N-Alkylation Pathway

N_Alkylation_Pathway A This compound C N-(2-Oxoalkyl)-2-(2-hydroxyphenyl)ethanamine A->C N-Alkylation (K₂CO₃, MeCN) B α-Halo Ketone B->C D Benzoxazepine C->D Intramolecular Cyclization (PTSA, Toluene, Reflux)

Caption: Synthetic route via N-alkylation followed by cyclization.

Pathway II: O-Alkylation and Subsequent Intramolecular Cyclization

An alternative strategy involves the initial alkylation of the hydroxyl group of this compound. This can be achieved using a reagent that introduces a two-carbon unit with a suitable leaving group, setting the stage for an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Synthesis of a Key Intermediate: 2-(2-Aminophenoxy)ethyl Halide

The selective O-alkylation of this compound can be challenging due to the competing N-alkylation. Protection of the amino group prior to O-alkylation is often necessary.

Experimental Protocol: O-Alkylation of N-Protected this compound

  • Protection of the Amino Group: Protect the amino group of this compound with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate) or by forming a Schiff base with benzaldehyde.

  • O-Alkylation: Treat the N-protected amino alcohol with a reagent like 1,2-dihaloethane in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like THF.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc deprotection or hydrolysis for the Schiff base) to yield the 2-(2-aminophenoxy)ethyl halide intermediate.

Intramolecular Cyclization via N-Arylation

The final ring closure can be achieved through an intramolecular nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated, or more generally, through a palladium-catalyzed intramolecular C-N cross-coupling reaction (Buchwald-Hartwig amination).

Experimental Protocol: Palladium-Catalyzed Intramolecular C-N Coupling

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-(2-aminophenoxy)ethyl halide intermediate (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu) in a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography to afford the desired benzoxazepine.

Diagram of O-Alkylation Pathway

O_Alkylation_Pathway A N-Protected This compound C O-Alkylated Intermediate A->C O-Alkylation (NaH, THF) B 1,2-Dihaloethane B->C D 2-(2-Aminophenoxy)ethyl Halide C->D Deprotection E Benzoxazepine D->E Intramolecular Buchwald-Hartwig (Pd catalyst, Base)

Caption: Synthetic route via O-alkylation and intramolecular C-N coupling.

Pathway III: Intramolecular Reductive Amination

Intramolecular reductive amination provides a highly efficient and convergent route to saturated benzoxazepine rings (2,3,4,5-tetrahydro-1,4-benzoxazepines).[6][7] This strategy relies on the formation of an amino-aldehyde or amino-ketone intermediate, which then undergoes spontaneous or catalyzed cyclization and reduction in a single pot.

Synthesis of the Amino-Aldehyde Precursor

A plausible route to the required precursor involves the O-alkylation of 2-nitrophenol with an appropriate haloacetal, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 2-(2-Aminophenoxy)acetaldehyde

  • O-Alkylation of 2-Nitrophenol: React 2-nitrophenol with a protected 2-haloethanol derivative, such as 2-bromo-1,1-diethoxyethane, in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF).

  • Nitro Group Reduction: Reduce the nitro group of the resulting ether to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like tin(II) chloride (SnCl₂).

  • Acetal Hydrolysis: Hydrolyze the acetal protecting group under mild acidic conditions to generate the desired 2-(2-aminophenoxy)acetaldehyde in situ.

One-Pot Intramolecular Reductive Amination

The generated amino-aldehyde can be directly subjected to reductive amination conditions to furnish the tetrahydro-1,4-benzoxazepine.

Experimental Protocol: Intramolecular Reductive Amination

  • Reaction Setup: Following the in situ generation of the amino-aldehyde, adjust the pH of the solution to be slightly acidic (pH 5-6).

  • Reducing Agent: Add a reducing agent that is selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent by careful addition of an acid (e.g., dilute HCl). Basify the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Diagram of Intramolecular Reductive Amination Pathway

Reductive_Amination_Pathway A 2-Nitrophenol C O-Alkylated Nitroarene A->C O-Alkylation (K₂CO₃, DMF) B 2-Bromo-1,1-diethoxyethane B->C D 2-(2-Aminophenoxy)acetaldehyde C->D 1. Nitro Reduction (H₂, Pd/C) 2. Acetal Hydrolysis (H⁺) E 2,3,4,5-Tetrahydro-1,4-benzoxazepine D->E Intramolecular Reductive Amination (NaBH₃CN, pH 5-6)

Caption: Convergent synthesis via intramolecular reductive amination.

Pathway IV: Adapted Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[9][10][11][12] While a classical Pictet-Spengler reaction is not directly applicable to this compound due to the nature of the aromatic ring, a modified approach can be envisioned for the synthesis of certain benzoxazepine derivatives. This would typically involve the reaction of an activated 2-aminophenylethanol derivative with an aldehyde or ketone under acidic conditions.

For this strategy to be successful, the aromatic ring needs to be sufficiently electron-rich to participate in the electrophilic cyclization. Therefore, this method is most suitable for this compound derivatives bearing electron-donating substituents on the benzene ring.

Conceptual Workflow: Adapted Pictet-Spengler Reaction

  • Substrate Selection: Start with a this compound derivative that has electron-donating groups on the aromatic ring to enhance its nucleophilicity.

  • Imine Formation: React the amino alcohol with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction to form the seven-membered ring.

Diagram of Adapted Pictet-Spengler Reaction

Pictet_Spengler_Pathway A Electron-Rich This compound Derivative C Iminium Ion Intermediate A->C Condensation (Acid Catalyst) B Aldehyde or Ketone B->C D Benzoxazepine C->D Intramolecular Electrophilic Aromatic Substitution

Caption: Conceptual pathway for an adapted Pictet-Spengler reaction.

Data Summary and Comparison of Synthetic Routes

Synthetic Pathway Key Intermediate Key Reaction Advantages Limitations
N-Alkylation/Cyclization N-(2-Oxoalkyl)-2-(2-hydroxyphenyl)ethanamineAcid-catalyzed cyclodehydrationStraightforward, good for introducing substituents on the heterocycle.May require harsh conditions for cyclization.
O-Alkylation/Cyclization 2-(2-Aminophenoxy)ethyl halideIntramolecular Buchwald-Hartwig aminationMild reaction conditions for cyclization, good functional group tolerance.Requires protection/deprotection steps, palladium catalyst can be expensive.
Intramolecular Reductive Amination 2-(2-Aminophenoxy)acetaldehydeOne-pot cyclization and reductionConvergent, high efficiency, stereocontrol may be possible.Precursor synthesis can be multi-step.
Adapted Pictet-Spengler Reaction Iminium ionIntramolecular electrophilic aromatic substitutionPotentially rapid access to the core structure.Limited to electron-rich aromatic systems.

Conclusion and Future Outlook

The synthesis of the benzoxazepine scaffold from this compound offers a variety of strategic options for the medicinal and organic chemist. The choice of synthetic route will depend on the desired substitution pattern, the scale of the synthesis, and the available resources. The methodologies outlined in this guide, from classical N- and O-alkylation strategies to more modern intramolecular reductive amination and adapted Pictet-Spengler reactions, provide a robust foundation for the construction of novel benzoxazepine libraries.

Future research in this area will likely focus on the development of more atom-economical and enantioselective methods. The use of C-H activation and other catalytic strategies could further streamline the synthesis of these important heterocyclic compounds, paving the way for the discovery of next-generation therapeutics.

References

A Technical Guide to the Pharmacological Activities of 2-(2-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2-Aminophenyl)ethanol scaffold is a versatile structural motif that serves as a valuable building block in medicinal chemistry.[1] Its constituent parts—an aromatic ring, an amino group, and a hydroxyl group—provide multiple points for chemical modification, allowing for the synthesis of diverse derivatives.[1] This structural flexibility has led to the exploration of these compounds for a wide range of therapeutic applications. This guide provides an in-depth overview of the potential pharmacological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.

Potential Pharmacological Activities

Derivatives of this compound have demonstrated a variety of biological effects, with the most prominent activities being in the fields of oncology, infectious diseases, and neurology.

Anticancer Activity

Several derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][3] A notable series, 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives, has been investigated for its ability to inhibit histone deacetylase 2 (HDAC2), a key target in cancer therapy.[4] Other aminophenol analogues have also shown potent activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia.[2] The anticancer effects are often linked to the induction of apoptosis.[2][3]

Table 1: Anticancer Activity Data for this compound Derivatives

Derivative ClassTarget/AssayCell LinesQuantitative Data (Unit)Reference
2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanolHDAC2 Docking-Glide Score: -6.45 to -7.56 (kcal/mol)[4]
p-dodecylaminophenol (analogue)Cell Growth SuppressionHL60 (Leukemia), MCF-7 (Breast), DU-145 (Prostate)Potent, induces apoptosis[2]
p-decylaminophenol (analogue)Cell Growth SuppressionHL60 (Leukemia), MCF-7 (Breast), DU-145 (Prostate)Potent, induces apoptosis[2]
2-chloro-N-(phenazin-2-yl)benzamide (analogue)Cell ViabilityK562 (Leukemia), HepG2 (Hepatocellular Carcinoma)Effect comparable to cisplatin[3]
Antimicrobial Activity

The 2-aminophenyl scaffold is a component of various compounds tested for antimicrobial effects.[5][6] Certain thiourea derivatives incorporating a uracil ring have shown notable activity against pathogens like Aspergillus niger.[5] The mechanism of action for some of these compounds may involve the inhibition of essential bacterial enzymes such as Dihydrofolate Reductase (DHFR) and the generation of Reactive Oxygen Species (ROS).[5] Studies on amino alcohol derivatives have also identified compounds with significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.[7]

Table 2: Antimicrobial Activity Data for Related Derivatives

Derivative/CompoundTarget OrganismAssayQuantitative Data (Unit)Reference
TUU-08 (Thiourea-uracil derivative)Aspergillus nigerMinimum Inhibitory Concentration (MIC)7.5 ± 2.11 (μg/mL)[5]
Piperidine/Piperazine Amino AlcoholsMRSA% Inhibition at 32 μg/mL>50 (%)[7]
Substituted Piperazine Amino AlcoholsCryptococcus neoformans% Inhibition at 32 μg/mL>95 (%)[7]
Neuroprotective Effects

A significant area of investigation for compounds related to this scaffold is neuroprotection, particularly against ethanol-induced toxicity.[8][9] Ethanol exposure can lead to the generation of ROS, oxidative stress, and ultimately, apoptotic death of neurons.[9] Neuroprotective agents, including certain peptides and antioxidants, can counteract these effects.[8][9] For instance, the peptide NAP (NAPVSIPQ) has been shown to protect cortical neurons from toxicity at femtomolar concentrations.[8] Studies suggest that the neuroprotective mechanism may involve the upregulation of anti-apoptotic genes like Bcl-2 and XIAP in addition to direct antioxidant actions.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following protocols are synthesized from the cited literature.

Synthesis of 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol Derivatives[4]

This protocol describes a versatile method for synthesizing pyrimidine-containing derivatives.

  • Step 1: Synthesis of N,O-ketene derivatives: Take the starting material (ketene dithioacetal) in DMF and add 2 equivalents of ethanolamine.

  • Add 5 equivalents of sodium hydride at 0°C and stir the mixture at room temperature for 2 hours.

  • Quench the reaction with ice-cold water.

  • Extract the product using ethyl acetate.

  • Step 2: Cyclization: Take 500 mg of the N,O-ketene derivative in 10 mL of DMSO and 10 mL of toluene.

  • Add 2 equivalents of guanidine hydrochloride and 2 equivalents of potassium tert-butoxide as a base.

  • The resulting reaction yields the final 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol derivatives.

  • Characterize the final compounds using 1H NMR, 13C NMR, Mass, and IR spectroscopy.

Molecular Docking Protocol for HDAC2[4]

This protocol outlines the computational steps for evaluating the binding affinity of synthesized compounds against the HDAC2 protein.

  • Ligand Preparation:

    • Sketch the 2D structures of the synthesized molecules.

    • Use the LigPrep module in a computational suite (e.g., Schrödinger) to prepare the ligands.

    • Minimize the structures using a force field such as OPLS-2005.

    • Generate multiple conformations (e.g., 10) for each ligand.

  • Protein Preparation:

    • Obtain the crystal structure coordinates for HDAC2 (e.g., PDB ID: 3MAX) from the Protein Data Bank.

    • Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard).

    • Add bond orders, formal charges, and hydrogen atoms.

    • Remove water molecules within a 5 Å distance of the ligand.

    • Perform a constrained minimization using the OPLS-2005 force field until the RMSD reaches a maximum cutoff of 0.30 Å.

  • Grid Generation and Docking:

    • Generate a receptor grid using the binding pocket of a known ligand (e.g., N-(2-aminophenyl) Benzamide).

    • Perform docking using a glide module (e.g., Schrödinger's GLIDE) with standard precision.

    • Allow for multiple ligand conformations to be generated and select the conformation with the top score for analysis.

General Antimicrobial Screening Assay[6]

This protocol provides a preliminary method for assessing the antimicrobial activity of novel compounds.

  • Strains: Use a panel of microorganisms including Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans).

  • Method: Employ the bioassay technique for antibiotics as specified in the US Pharmacopeia.

  • Screening Concentration: Perform the initial screening at a concentration of 25 μg/mL.

  • Evaluation: Observe and record the activity of the test compounds against the microbial strains, typically by measuring zones of inhibition or using spectrophotometric methods to determine growth inhibition.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo & Preclinical start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (Anticancer, Antimicrobial) characterization->screening dose_response Dose-Response Studies (IC50 / MIC Determination) screening->dose_response mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) dose_response->mechanism admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) mechanism->admet animal Animal Model Efficacy (e.g., Xenograft, Infection Models) admet->animal safety Safety & Toxicology Studies animal->safety lead_candidate Lead Candidate Identification safety->lead_candidate

Caption: General workflow for the discovery and development of novel this compound derivatives.

G cluster_stress Cellular Stress & Damage Pathway cluster_protection Neuroprotective Intervention ethanol Ethanol Exposure ros Increased Reactive Oxygen Species (ROS) ethanol->ros stress Oxidative Stress ros->stress apoptosis Neuronal Apoptosis stress->apoptosis Induces derivative This compound Derivative (Neuroprotective Agent) bcl2 Upregulation of Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) derivative->bcl2 antioxidant Antioxidant Action derivative->antioxidant bcl2->apoptosis Inhibits antioxidant->ros Inhibits

Caption: Proposed mechanism of neuroprotection by this compound derivatives against ethanol-induced apoptosis.

References

Unraveling the Bioactivity of 2-(2-Aminophenyl)ethanol Analogs: A Technical Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and methodologies for elucidating the mechanism of action of bioactive 2-(2-aminophenyl)ethanol analogs. This class of compounds has garnered interest within the scientific community for its potential therapeutic applications, primarily in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Core Scientific Findings: Unveiling the Anticancer and Antimicrobial Potential

While the precise molecular targets of this compound and its direct analogs are still under active investigation, current research on structurally related aminophenol and aminobenzyl alcohol derivatives points towards two primary areas of bioactivity: anticancer and antimicrobial effects.

Anticancer Mechanisms: Induction of Apoptosis and Potential for Ferroptosis Modulation

Several studies on aminophenol analogs suggest a significant role in inducing programmed cell death, or apoptosis, in cancer cells. The pro-apoptotic activity appears to be a key component of their anticancer efficacy. Furthermore, emerging research on o-aminophenol derivatives indicates a potential to modulate ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This suggests a multi-faceted approach by which these compounds may exert their cytotoxic effects against malignant cells.

One area of exploration for related compounds, such as 2-(4-aminophenyl)benzothiazoles, has revealed mechanisms involving cell cycle arrest, highlighting another potential avenue of investigation for this compound analogs.

Antimicrobial Mechanisms: A Broad Field for Exploration

The investigation into the antimicrobial properties of amino alcohol derivatives is ongoing. General mechanisms for antimicrobial agents include the inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of nucleic acid or protein synthesis, and interference with metabolic pathways. Pinpointing the specific mode of action for this compound analogs will require dedicated screening and mechanistic studies.

Signaling Pathways and Experimental Workflows

To facilitate further research, this guide outlines key signaling pathways potentially modulated by these analogs and provides standardized experimental workflows for their investigation.

Potential Signaling Pathway Involvement

Based on the observed biological activities of related compounds, the following signaling pathways are of high interest for investigation:

cluster_Anticancer Anticancer Mechanisms Compound This compound Analog Apoptosis Apoptosis Compound->Apoptosis Induces Ferroptosis Ferroptosis Compound->Ferroptosis Modulates Cell_Cycle Cell_Cycle Compound->Cell_Cycle Arrests Bax Bax Apoptosis->Bax Bcl2 Bcl2 Apoptosis->Bcl2 Caspases Caspases Apoptosis->Caspases GPX4 GPX4 Ferroptosis->GPX4 Iron_Metabolism Iron_Metabolism Ferroptosis->Iron_Metabolism CDKs CDKs Cell_Cycle->CDKs Cyclins Cyclins Cell_Cycle->Cyclins

Caption: Potential anticancer signaling pathways modulated by this compound analogs.

Experimental Workflow for Mechanism of Action Studies

A systematic approach is crucial for elucidating the mechanism of action. The following workflow outlines a logical progression of experiments:

A Initial Screening (Anticancer/Antimicrobial) B Determination of IC50 / MIC A->B C Apoptosis Assays (e.g., Annexin V/PI) B->C D Cell Cycle Analysis (Flow Cytometry) B->D F Enzyme Inhibition Assays B->F G Receptor Binding Studies B->G E Western Blot for Key Pathway Proteins C->E D->E H In Vivo Model Validation E->H F->H G->H

Caption: A generalized experimental workflow for investigating the mechanism of action.

Quantitative Data Summary

To provide a comparative baseline, the following table summarizes representative quantitative data for various aminophenol and aminobenzyl alcohol derivatives from existing literature. It is important to note that these values are for related but distinct chemical entities and should be used as a reference for future studies on this compound analogs.

Compound ClassBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/MIC)Reference
Aminophenol DerivativesAnticancerHL60 (Leukemia)Varies with analog[1]
2-(4-Aminophenyl)benzothiazolesAnticancerHuman Mammary CarcinomanM to µM range[2]
AminobenzylnaphtholsAnticancerBxPC-3 (Pancreatic Cancer)13.26 - 54.55 µM[3]
AminobenzylnaphtholsAnticancerHT-29 (Colorectal Cancer)11.55 - 58.11 µM[3]
Benzyl alcohol derivativesAntimicrobialStaphylococcus aureus>100 µg/mL[3]
Benzyl alcohol derivativesAntimicrobialPseudomonas aeruginosa25 - >100 µg/mL[3]

Detailed Experimental Protocols

To ensure reproducibility and standardization of research in this area, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Dissolve the test compounds (this compound and its derivatives) in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Control wells should receive the solvent alone.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound analogs. The provided information on potential mechanisms, signaling pathways, and detailed experimental protocols is intended to accelerate the discovery and development of novel drug candidates from this chemical class.

References

Ruthenium-Catalyzed Dehydrogenative N-Heterocyclization of 2-Aminophenethyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of ruthenium-catalyzed dehydrogenative N-heterocyclization of 2-aminophenethyl alcohols. This powerful synthetic strategy offers an atom-economical and environmentally benign pathway to construct valuable N-heterocyclic scaffolds, such as indoles and quinolines, which are prevalent in pharmaceuticals and functional materials. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data on catalyst performance, and a mechanistic exploration of the catalytic cycle.

Introduction

The synthesis of N-heterocycles is a cornerstone of modern organic chemistry, driven by their widespread presence in biologically active molecules. Traditional methods for constructing these frameworks often rely on multi-step sequences involving pre-functionalized starting materials and the generation of stoichiometric waste. In contrast, dehydrogenative cyclization reactions, facilitated by transition metal catalysts, have emerged as a more sustainable and efficient alternative.

Ruthenium complexes, in particular, have demonstrated remarkable catalytic activity in the dehydrogenative N-heterocyclization of 2-aminophenethyl alcohols. This process involves the intramolecular cyclization of the amino alcohol substrate with the concomitant liberation of molecular hydrogen as the only byproduct. The reaction is believed to proceed through a tandem sequence of alcohol dehydrogenation to an aldehyde, followed by intramolecular condensation with the amine and a subsequent dehydrogenation to afford the aromatic heterocycle. This guide will delve into the key aspects of this transformation, providing researchers with the necessary information to apply this methodology in their own synthetic endeavors.

Data Presentation: Catalyst Performance and Substrate Scope

The efficiency of the ruthenium-catalyzed dehydrogenative N-heterocyclization is influenced by the choice of catalyst, solvent, and the electronic and steric properties of the 2-aminophenethyl alcohol substrate. The following tables summarize the quantitative data from key studies in this field, providing a comparative overview of reaction conditions and yields for the synthesis of indoles and quinolines.

Synthesis of Indole Derivatives

The synthesis of indoles from 2-aminophenethyl alcohols is a well-established application of this methodology. Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]) is a commonly employed and commercially available catalyst for this transformation.[1][2]

EntrySubstrate (R)Catalyst (mol%)SolventTime (h)ProductYield (%)Reference
1H[RuCl₂(PPh₃)₃] (2.0)Toluene6Indole100[2]
25-Me[RuCl₂(PPh₃)₃] (2.0)Toluene65-Methylindole95[2]
35-Cl[RuCl₂(PPh₃)₃] (2.0)Toluene65-Chloroindole85[2]
45-Br[RuCl₂(PPh₃)₃] (2.0)Toluene65-Bromoindole99[2]
54-Me[RuCl₂(PPh₃)₃] (2.0)Toluene64-Methylindole82[2]
66-Me[RuCl₂(PPh₃)₃] (2.0)Toluene66-Methylindole73[2]
Synthesis of Quinoline Derivatives

The ruthenium-catalyzed dehydrogenative strategy can also be extended to the synthesis of quinolines. This typically involves the reaction of a 2-aminobenzyl alcohol with a ketone or a secondary alcohol, where the latter serves as a source of the C2-C3 fragment of the quinoline ring.[3]

Entry2-Aminobenzyl AlcoholKetone/Secondary AlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
12-Aminobenzyl alcoholAcetone[RuCl₂(p-cymene)]₂ (2.5)KOHDioxane8012-Methylquinoline92[3]
22-Aminobenzyl alcoholAcetophenone[RuCl₂(p-cymene)]₂ (2.5)KOHDioxane8012-Phenylquinoline95[3]
32-Aminobenzyl alcoholCyclohexanone[RuCl₂(p-cymene)]₂ (2.5)KOHDioxane8011,2,3,4-Tetrahydroacridine88[3]
42-Aminobenzyl alcohol1-Phenylethanol[Ru(NNN-pincer)] (0.1)t-BuOKToluene11062-Phenylquinoline98[4]
55-Chloro-2-aminobenzyl alcoholAcetophenone[Ru(NNN-pincer)] (0.1)t-BuOKToluene11066-Chloro-2-phenylquinoline92[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of indoles and quinolines via ruthenium-catalyzed dehydrogenative N-heterocyclization.

General Procedure for the Synthesis of Indoles from 2-Aminophenethyl Alcohols using [RuCl₂(PPh₃)₃]

Materials:

  • Substituted 2-aminophenethyl alcohol

  • Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminophenethyl alcohol (1.0 mmol) and dichlorotris(triphenylphosphine)ruthenium(II) (0.02 mmol, 2.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. The eluent system will depend on the polarity of the product indole, but a mixture of hexane and ethyl acetate is commonly used.

  • Characterization: The purified indole is characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

General Procedure for the Synthesis of Quinolines from 2-Aminobenzyl Alcohols and Ketones

Materials:

  • 2-Aminobenzyl alcohol

  • Ketone

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Base (e.g., potassium hydroxide)

  • Anhydrous dioxane

  • Standard Schlenk line or glovebox equipment

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-aminobenzyl alcohol (1.0 mmol), the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 0.025 mmol, 2.5 mol%), and the base (e.g., KOH, 1.2 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the ketone (2.0 mmol) and anhydrous dioxane (5 mL) to the tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 1-6 hours). Monitor the reaction by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified quinoline product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the dehydrogenative N-heterocyclization and a general experimental workflow.

Proposed Catalytic Cycle for Indole Synthesis

Caption: Proposed catalytic cycle for the ruthenium-catalyzed synthesis of indole.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Solvent) start->setup reaction Heating under Inert Atmosphere setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Cooling, Solvent Removal) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A generalized workflow for the synthesis and purification of N-heterocycles.

Mechanistic Insights

The currently accepted mechanism for the ruthenium-catalyzed dehydrogenative N-heterocyclization of 2-aminophenethyl alcohols involves a series of steps, as illustrated in the catalytic cycle diagram above.

  • Alcohol Dehydrogenation: The reaction is initiated by the coordination of the 2-aminophenethyl alcohol to the ruthenium center. This is followed by a β-hydride elimination from the alcohol's carbon, leading to the formation of a ruthenium hydride species and the corresponding 2-aminophenylacetaldehyde. Molecular hydrogen is then liberated, regenerating the active ruthenium catalyst.

  • Intramolecular Condensation: The in situ generated amino-aldehyde undergoes a rapid intramolecular condensation between the amine and aldehyde functionalities to form a cyclic indoline intermediate.

  • Dehydrogenation of the Intermediate: The indoline intermediate then coordinates to the ruthenium catalyst and undergoes a second dehydrogenation step. This final aromatization step releases another molecule of hydrogen and affords the stable indole product, again regenerating the active ruthenium catalyst to continue the cycle.

While this general mechanism is widely accepted, the precise nature of the active ruthenium species and the elementary steps can vary depending on the specific catalyst and reaction conditions employed. For instance, with ruthenium pincer complexes, the ligand is often actively involved in the catalytic cycle through metal-ligand cooperation.[4]

Conclusion

Ruthenium-catalyzed dehydrogenative N-heterocyclization of 2-aminophenethyl alcohols represents a highly efficient and sustainable method for the synthesis of valuable indole and quinoline scaffolds. This technical guide has provided a comprehensive overview of this important transformation, including tabulated data on catalyst performance and substrate scope, detailed experimental protocols, and a clear visualization of the proposed reaction mechanism and workflow. By leveraging the information presented herein, researchers, scientists, and drug development professionals can effectively apply this powerful synthetic tool to accelerate their research and development efforts in the creation of novel N-heterocyclic compounds. Further exploration into the development of more active and selective ruthenium catalysts, as well as the expansion of the substrate scope to include a wider range of amino alcohols, will undoubtedly continue to enhance the utility of this elegant synthetic strategy.

References

A Technical Guide to the One-Pot Cyclization of 2-Aminophenethyl Alcohols with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the one-pot cyclization reaction between 2-aminophenethyl alcohols and carboxylic acids. This versatile transformation offers efficient pathways to synthesize valuable heterocyclic scaffolds, primarily 2-oxazolines and N-acyl indolines, which are pivotal intermediates in medicinal chemistry and drug development. This document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms.

Introduction

The direct, one-pot synthesis of heterocyclic compounds from readily available starting materials is a cornerstone of modern synthetic chemistry, offering advantages in terms of atom economy, reduced waste, and operational simplicity. The reaction of 2-aminophenethyl alcohols with carboxylic acids exemplifies this principle, providing access to two distinct and valuable classes of nitrogen-containing heterocycles: 2-oxazolines and N-acyl indolines. The selective formation of either product is highly dependent on the chosen reaction conditions, particularly the activating agents and catalysts employed.

2-Oxazolines are privileged five-membered heterocyclic motifs found in numerous natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. Their synthesis via the cyclization of 2-aminophenethyl alcohols represents a direct application of the broader class of reactions forming 2-substituted-2-oxazolines from β-amino alcohols.

N-Acyl indolines , on the other hand, are precursors to a wide array of biologically active indole alkaloids and synthetic molecules. The ability to construct this scaffold in a single step from acyclic precursors is of significant interest in the development of novel therapeutic agents.

This guide will dissect the key methodologies that govern the divergent outcomes of this important transformation.

Data Presentation: Comparative Analysis of One-Pot Methodologies

The following tables summarize quantitative data from key reported one-pot cyclization methods, allowing for a clear comparison of their efficacy and substrate scope.

Table 1: One-Pot Synthesis of 2-Oxazolines from 2-Aminophenethyl Alcohols and Carboxylic Acids

EntryCarboxylic Acid2-Aminophenethyl AlcoholMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzoic Acid2-Amino-2-phenylethanolATriflic Acid (1.5 equiv), YnamideDCE801285[1]
24-Methoxybenzoic Acid2-Amino-2-phenylethanolATriflic Acid (1.5 equiv), YnamideDCE801282[1]
3Phenylacetic Acid(S)-2-Amino-2-phenylethanolBDeoxo-Fluor (2.2 equiv), DIPEACH₂Cl₂0 to rt0.595[2]
4Palmitic Acid2-Amino-2-methyl-1-propanolBDeoxo-Fluor (2.2 equiv), DIPEACH₂Cl₂0 to rt0.598[2]
53-Phenylpropionic Acid2-Chloroethylammonium chlorideCDMT-MM (1.2 equiv), NMM, then KOHMethanolrt, then reflux1, then 173[3][4]
6Benzoic Acid2-Chloroethylammonium chlorideCDMT-MM (1.2 equiv), NMM, then KOHMethanolrt, then reflux1, then 185[3][4]

Table 2: One-Pot Synthesis of N-Acyl Indolines from 2-Aminophenethyl Alcohols and Carboxylic Acids

EntryCarboxylic Acid2-Aminophenethyl AlcoholMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzoic Acid2-(2-Aminophenyl)ethanolDPPh₃, CCl₄, NEt₃AcetonitrileReflux692[5]
24-Chlorobenzoic AcidThis compoundDPPh₃, CCl₄, NEt₃AcetonitrileReflux695[5]
3Acetic AcidThis compoundDPPh₃, CCl₄, NEt₃AcetonitrileReflux885[5]
4Phenylacetic AcidThis compoundDPPh₃, CCl₄, NEt₃AcetonitrileReflux790[5]

Reaction Pathways and Mechanisms

The divergent synthesis of 2-oxazolines and N-acyl indolines arises from distinct reaction pathways dictated by the specific reagents used. The following diagrams illustrate the proposed mechanisms for the key methodologies.

Synthesis of 2-Oxazolines

This method involves the initial formation of an N-(2-hydroxyethyl)amide, followed by a triflic acid-promoted dehydrative cyclization. The acid activates the hydroxyl group, facilitating intramolecular nucleophilic attack by the amide oxygen.[1]

G cluster_0 Amide Formation cluster_1 Dehydrative Cyclization RCOOH Carboxylic Acid (RCOOH) Amide N-(2-hydroxyethyl)amide Intermediate RCOOH->Amide Ynamide Amine 2-Aminophenethyl Alcohol Amine->Amide Ynamide Ynamide TfOH Triflic Acid (TfOH) Activated_Alcohol Protonated Hydroxyl (Good Leaving Group) Amide->Activated_Alcohol + TfOH Oxazoline 2-Oxazoline Activated_Alcohol->Oxazoline Intramolecular SN2 Attack Water H₂O Activated_Alcohol->Water - H₂O

Caption: Triflic acid-promoted 2-oxazoline synthesis.

Deoxo-Fluor is a mild and efficient reagent for the cyclodehydration of β-hydroxy amides. It activates the hydroxyl group, converting it into a good leaving group, which is then displaced by the amide oxygen.[2]

G cluster_0 Amide Formation (in situ) cluster_1 Cyclization RCOOH Carboxylic Acid Amide N-(2-hydroxyethyl)amide RCOOH->Amide Amino_Alcohol 2-Aminophenethyl Alcohol Amino_Alcohol->Amide DeoxoFluor Deoxo-Fluor Activated_Intermediate Activated Hydroxyl Intermediate Amide->Activated_Intermediate + Deoxo-Fluor Oxazoline 2-Oxazoline Activated_Intermediate->Oxazoline Intramolecular Cyclization

Caption: Deoxo-Fluor mediated 2-oxazoline synthesis.

Synthesis of N-Acyl Indolines (Method D)

This transformation proceeds via a tandem Appel-type reaction and intramolecular N-alkylation. The triphenylphosphine and carbon tetrachloride activate the hydroxyl group of the 2-aminophenethyl alcohol, converting it into an alkyl chloride in situ. Subsequent acylation of the amino group followed by an intramolecular cyclization under basic conditions affords the N-acyl indoline.[5]

G cluster_0 In situ Halogenation cluster_1 Amidation and Cyclization Alcohol 2-Aminophenethyl Alcohol Chloroamine 2-(2-Chloroethyl)aniline Intermediate Alcohol->Chloroamine + PPh₃, CCl₄ Appel_Reagent PPh₃ / CCl₄ RCOOH Carboxylic Acid Amide_Intermediate N-Acyl-2-(2-chloroethyl)aniline Chloroamine->Amide_Intermediate + Acyl Chloride Acyl_Chloride Acyl Chloride (in situ) RCOOH->Acyl_Chloride + PPh₃, CCl₄ Indoline N-Acyl Indoline Amide_Intermediate->Indoline Intramolecular Cyclization (NEt₃) NEt3 NEt₃

Caption: PPh₃/CCl₄ mediated N-acyl indoline synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key one-pot cyclization methodologies.

Method A: Triflic Acid-Promoted Synthesis of 2-Oxazolines[1]

General Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and the 2-aminophenethyl alcohol (1.2 equiv) in 1,2-dichloroethane (DCE, 0.1 M), is added the ynamide coupling reagent (1.2 equiv).

  • The reaction mixture is stirred at room temperature for 1 hour to ensure the formation of the N-(2-hydroxyethyl)amide intermediate.

  • Triflic acid (1.5 equiv) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is subsequently heated to 80 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-oxazoline.

Method B: Deoxo-Fluor Mediated Synthesis of 2-Oxazolines[2]

General Procedure:

  • A solution of the carboxylic acid (1.0 equiv) and the 2-aminophenethyl alcohol (1.8 equiv) in dichloromethane (CH₂Cl₂, 0.2 M) is prepared in a flame-dried flask under an inert atmosphere.

  • Diisopropylethylamine (DIPEA, 2.2 equiv) is added, and the mixture is cooled to 0 °C.

  • Deoxo-Fluor (2.2 equiv) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with n-heptane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is of high purity (≥93% by GC analysis) and can be used without further purification. If necessary, purification can be achieved by flash chromatography.

Method C: DMT-MM Mediated Synthesis of 2-Oxazolines[3][4]

General Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), 2-chloroethylammonium chloride (1.2 equiv), and N-methylmorpholine (NMM, 1.2 equiv) in methanol (0.1 M), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM, 1.2 equiv) is added at room temperature.

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of potassium hydroxide (4.0 equiv) in methanol is then added, and the reaction mixture is heated to reflux for 1 hour.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the pure 2-oxazoline.

Method D: PPh₃/CCl₄/NEt₃ Mediated Synthesis of N-Acyl Indolines[5]

General Procedure:

  • A mixture of the 2-aminophenethyl alcohol (1.0 equiv), the carboxylic acid (1.2 equiv), triphenylphosphine (1.5 equiv), and triethylamine (2.0 equiv) in acetonitrile (0.1 M) is prepared in a round-bottom flask.

  • Carbon tetrachloride (1.5 equiv) is added to the mixture.

  • The reaction is heated to reflux for 6-8 hours, with progress monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the pure N-acyl indoline.

Conclusion

The one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids is a powerful and versatile synthetic strategy. By carefully selecting the reaction conditions, chemists can selectively synthesize either 2-oxazolines or N-acyl indolines, both of which are highly valuable scaffolds in drug discovery and development. The methodologies presented in this guide, from the mild Deoxo-Fluor protocol to the robust triflic acid-promoted cyclization, offer a range of options to suit various substrates and synthetic goals. The direct formation of N-acyl indolines via the Appel-type reaction further highlights the synthetic utility of this transformation. This technical guide serves as a comprehensive resource for researchers looking to employ these efficient one-pot procedures in their synthetic endeavors.

References

Strategic Synthesis of the Indolo[2,3-b]quinoline Core from 2-(2-Aminophenyl)ethanol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolo[2,3-b]quinoline scaffold is a tetracyclic system of immense interest in medicinal chemistry and drug development. It forms the core structure of the natural alkaloid cryptotackieine, which was isolated from the West African plant Cryptolepis sanguinolenta[1]. This molecular architecture is renowned for its ability to intercalate with DNA and inhibit topoisomerase, leading to potent antiplasmodial and antitumor activities[1][2][3]. Synthetic derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial and cytotoxic properties, making this scaffold a privileged template in modern pharmaceutical design[1][4][5].

The development of efficient and versatile synthetic routes to access this complex core is crucial for expanding the molecular library and conducting structure-activity relationship (SAR) studies[6]. This guide provides an in-depth exploration of synthetic strategies for constructing the indolo[2,3-b]quinoline system, with a specific focus on pathways originating from the readily accessible 2-(2-aminophenyl)ethanol precursor. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causal logic behind key experimental choices.

I. Foundational Synthetic Strategies: From Precursor to Core Scaffold

The transformation of this compound into the tetracyclic indolo[2,3-b]quinoline framework necessitates the formation of two new rings. The inherent structure of the precursor—an aniline moiety linked to an ethanol sidechain—lends itself to several powerful cyclization strategies. The primary challenge lies in the controlled and sequential formation of the indole and quinoline rings.

The Friedländer synthesis is a robust and classical method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone)[7]. This strategy is highly adaptable for our target scaffold.

Mechanistic Rationale: The core principle involves a two-stage process. First, the ethanol sidechain of the precursor must be selectively oxidized to an aldehyde, yielding 2-aminophenylacetaldehyde. This intermediate is the critical electrophilic component for the subsequent cyclization. The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid or side reactions involving the nucleophilic aniline group. Mild oxidation methods like Swern or Dess-Martin periodinane (DMP) oxidation are often preferred.

Once the 2-aminophenylacetaldehyde is formed, it undergoes a base- or acid-catalyzed condensation with an appropriate indole derivative, typically an oxindole (indole-2-one). The reaction proceeds through an initial aldol-type condensation to form an α,β-unsaturated ketone, followed by an intramolecular cyclization (aza-Michael addition) and subsequent dehydration to furnish the aromatic quinoline ring, completing the tetracyclic system.

Friedlander_Pathway cluster_precursor Precursor Oxidation cluster_annulation Friedländer Annulation Precursor This compound Intermediate 2-Aminophenylacetaldehyde Precursor->Intermediate Selective Oxidation (e.g., DMP) Product Indolo[2,3-b]quinoline Intermediate->Product Base or Acid Catalyst Oxindole Oxindole Oxindole->Product

Figure 1: Conceptual workflow for the Friedländer Annulation strategy.

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, which enables the formation of C-C and C-N bonds with high efficiency and selectivity[8][9]. These methods offer a powerful alternative for constructing the indolo[2,3-b]quinoline core, often under milder conditions than classical approaches.

Mechanistic Rationale: This strategy hinges on an intramolecular cyclization event facilitated by a metal catalyst, such as palladium, nickel, or copper[10][11][12]. The this compound precursor must first be coupled with a suitable partner to introduce the components necessary for the indole portion of the final molecule. A common approach involves the N-alkylation or N-arylation of the amino group with a substrate containing an alkyne or a related functional group.

For instance, the precursor can be reacted with a 2-halophenylacetylene derivative. The resulting intermediate, now containing all the necessary atoms for the final scaffold, can undergo a domino reaction. A palladium or nickel catalyst can facilitate an intramolecular C-N bond formation (e.g., via reductive elimination) followed by a C-C bond-forming cyclization onto the alkyne, a process often referred to as carboannulation[13]. The specific ligand, metal, and reaction conditions are critical for controlling the regioselectivity and yield of the cyclization. This approach is highly valued for its atom economy and ability to build complexity in a single step[13].

TM_Catalysis_Workflow A This compound + 2-Halophenylacetylene B Coupled Intermediate A->B N-Arylation D Intramolecular Annulation Cascade B->D C Transition Metal Catalyst (e.g., Pd(OAc)₂, NiCl₂(dppp)) C->D E Indolo[2,3-b]quinoline Scaffold D->E C-N & C-C Bond Formation

Figure 2: General workflow for a Transition-Metal Catalyzed synthesis.

Classical name reactions provide a conceptual foundation for alternative synthetic routes. The Pictet-Spengler reaction, which traditionally forms tetrahydroisoquinolines from β-arylethylamines and carbonyls[14][15][16], and the Graebe-Ullmann reaction, used for synthesizing carbazoles[17][18], can be adapted.

Mechanistic Rationale: A plausible Pictet-Spengler-type pathway would involve the initial conversion of this compound into a tryptamine analogue. This could be achieved by first constructing the indole ring onto the aniline nitrogen. The resulting N-substituted indole with the ethanol sidechain could then undergo an intramolecular acid-catalyzed cyclization. The ethanol group would first need to be converted into a more electrophilic species, for example, by oxidation to an aldehyde, which could then cyclize onto the electron-rich indole C3 position.

Alternatively, a Graebe-Ullmann-inspired approach could be envisioned. This would involve the diazotization of the amino group in a pre-formed biaryl intermediate, followed by a thermally or photochemically induced cyclization with nitrogen extrusion. While less direct from the specified precursor, these classical methods highlight the diverse mechanistic tools available for forming the key C-N and C-C bonds of the tetracyclic system[3][17].

II. Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends on factors such as substrate availability, desired substitution patterns, scalability, and tolerance to various functional groups.

Synthetic StrategyKey Precursor ModificationTypical Reagents/CatalystsAdvantagesPotential Challenges
Friedländer Annulation Oxidation of ethanol to aldehydeDMP, PCC, MnO₂; NaOH, H₂SO₄Well-established, reliable for quinoline synthesis, utilizes common reagents.Requires a discrete oxidation step, potential for side reactions, limited availability of substituted oxindoles.
Transition-Metal Catalysis N-arylation with a halo-alkynePd(OAc)₂, NiCl₂(dppp), Xantphos, K₂CO₃High atom economy, mild conditions, access to diverse structures, domino reaction potential[13].Catalyst cost and sensitivity, ligand optimization may be required, precursor synthesis can be multi-step.
Modified Name Reactions Formation of a tryptamine or biaryl intermediatePPA, TFA; NaNO₂, heatUtilizes fundamental and well-understood reaction mechanisms.Often requires harsh conditions (high temp, strong acid), may have lower yields and regioselectivity issues.
III. Detailed Experimental Protocol: A Friedländer-Based Approach

This section provides a representative, two-step protocol for the synthesis of a model indolo[2,3-b]quinoline system based on the Friedländer annulation strategy.

Step 1: Oxidation of this compound to 2-Aminophenylacetaldehyde

  • Rationale: Dess-Martin periodinane (DMP) is chosen as the oxidant due to its mild, neutral conditions, which minimize the risk of side reactions with the aniline moiety. The reaction is typically fast and clean.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq.) in dry dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.1 eq.) portion-wise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).

    • Stir vigorously for 20 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude 2-aminophenylacetaldehyde is often used directly in the next step without further purification due to its potential instability.

Step 2: Condensation and Cyclization with Indole-2-one (Oxindole)

  • Rationale: A base-catalyzed condensation promotes the formation of the enolate from oxindole, which then attacks the aldehyde. The subsequent intramolecular cyclization and dehydration are also facilitated by the basic conditions.

  • Procedure:

    • Dissolve the crude 2-aminophenylacetaldehyde (1.0 eq.) and indole-2-one (1.0 eq.) in ethanol.

    • Add a catalytic amount of a base, such as potassium hydroxide (KOH) or piperidine (0.2 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 4 to 12 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure indolo[2,3-b]quinoline product.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

IV. Conclusion and Future Outlook

The synthesis of the indolo[2,3-b]quinoline core from this compound precursors is a synthetically viable objective that can be approached through several strategic pathways. While classical methods like the Friedländer annulation offer reliability, modern transition-metal-catalyzed reactions provide unparalleled efficiency and flexibility for creating molecular diversity[8][10][11]. The choice of strategy must be tailored to the specific goals of the research program, whether it be the total synthesis of a natural product or the generation of a library of analogues for drug discovery. Future efforts in this field will likely focus on developing even more atom-economical, enantioselective, and environmentally benign methodologies to access these vital therapeutic scaffolds.

References

The Strategic Role of 2-(2-Aminophenyl)ethanol in the Generation of Bioactive Compound Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. The concept of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – has become a cornerstone of medicinal chemistry. This guide delves into the strategic importance of 2-(2-Aminophenyl)ethanol, a versatile building block, in the generation of diverse and biologically active compound libraries. We will explore its chemical reactivity, its application in diversity-oriented synthesis (DOS) and multi-component reactions (MCRs), and provide practical insights into the design and execution of synthetic strategies for generating libraries of high-value heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful scaffold in their discovery programs.

Introduction: The Power of Privileged Scaffolds in Drug Discovery

The quest for novel therapeutics is an intricate dance between chemical synthesis and biological screening. Historically, a linear, target-oriented approach has dominated, where compounds are designed and synthesized to interact with a specific biological target. However, the high attrition rates in drug development have spurred a paradigm shift towards more exploratory strategies. One such strategy is the use of privileged scaffolds , molecular architectures that are recurrent in known bioactive compounds and possess the inherent ability to bind to various protein targets.[1] By serving as a foundation for combinatorial library synthesis, these scaffolds enable the rapid generation of a multitude of diverse molecules, significantly increasing the probability of discovering novel "hits" in high-throughput screening (HTS) campaigns.[2][3]

The 2-phenethylamine motif is a classic example of a privileged structure, found in a vast array of natural products and synthetic drugs that target a wide range of receptors and enzymes.[2] this compound, a derivative of this motif, presents a particularly attractive starting point for library synthesis due to its unique structural features.

This compound: A Scaffold Primed for Diversity

This compound, also known as 2-aminophenethyl alcohol, is a bifunctional molecule possessing a primary aromatic amine and a primary alcohol. This duality is the key to its utility in constructing diverse chemical libraries.

PropertyValueReference
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
CAS Number 5339-85-5[4]
Appearance Light yellow to yellow to orange clear liquid[4]
Synonyms 2-(2-Aminophenyl)ethyl Alcohol, 2-Aminophenethyl Alcohol

The strategic placement of the amino and hydroxyl groups on the phenethyl scaffold allows for a multitude of chemical transformations that can be readily adapted for parallel and combinatorial synthesis. The ortho-disposition of the amine and the ethyl alcohol side chain is particularly advantageous for the construction of various heterocyclic ring systems.

2-(2-Aminophenyl)ethanol_Scaffold scaffold This compound amine Primary Aromatic Amine (Nu, B) scaffold->amine N-Acylation N-Alkylation N-Arylation Diazotization alcohol Primary Alcohol (Nu, E+ precursor) scaffold->alcohol O-Acylation O-Alkylation Oxidation backbone Flexible Ethyl Backbone scaffold->backbone Conformational Flexibility

Figure 1: Key reactive sites and features of the this compound scaffold.

Synthetic Strategies for Library Generation

The true power of this compound lies in its ability to serve as a versatile starting material for various library synthesis strategies. These approaches aim to maximize molecular diversity from a single, readily available scaffold.

Diversity-Oriented Synthesis (DOS)

DOS is a powerful approach that aims to generate structurally diverse and complex small molecules from a common starting material.[1][5][6] this compound is an ideal substrate for DOS, as its two functional groups can be independently or sequentially modified to create a branching reaction pathway, leading to a wide array of distinct molecular skeletons.

DOS_Workflow cluster_amine Amine Derivatization cluster_alcohol Alcohol Derivatization cluster_cyclization Cyclization start This compound amine_r1 N-Acylation (R1COX) start->amine_r1 Step 1a amine_r2 N-Alkylation (R2X) start->amine_r2 Step 1a amine_r3 N-Arylation (ArX) start->amine_r3 Step 1a alcohol_r4 O-Acylation (R4COX) start->alcohol_r4 Step 1b alcohol_r5 O-Alkylation (R5X) start->alcohol_r5 Step 1b alcohol_r6 Oxidation to Aldehyde/Acid start->alcohol_r6 Step 1b amine_r1->alcohol_r4 Step 2a amine_r1->alcohol_r5 Step 2a amine_r1->alcohol_r6 Step 2a indoles Indoles amine_r1->indoles Step 3 benzoxazines Benzoxazines amine_r1->benzoxazines Step 3 quinolines Quinolines amine_r1->quinolines Step 3 benzodiazepines Benzodiazepines amine_r1->benzodiazepines Step 3 amine_r2->alcohol_r4 Step 2a amine_r2->alcohol_r5 Step 2a amine_r2->alcohol_r6 Step 2a amine_r2->indoles Step 3 amine_r2->benzoxazines Step 3 amine_r2->quinolines Step 3 amine_r2->benzodiazepines Step 3 amine_r3->alcohol_r4 Step 2a amine_r3->alcohol_r5 Step 2a amine_r3->alcohol_r6 Step 2a amine_r3->indoles Step 3 amine_r3->benzoxazines Step 3 amine_r3->quinolines Step 3 amine_r3->benzodiazepines Step 3 alcohol_r4->amine_r1 Step 2b alcohol_r4->amine_r2 Step 2b alcohol_r4->amine_r3 Step 2b alcohol_r4->indoles Step 3 alcohol_r4->benzoxazines Step 3 alcohol_r4->quinolines Step 3 alcohol_r4->benzodiazepines Step 3 alcohol_r5->amine_r1 Step 2b alcohol_r5->amine_r2 Step 2b alcohol_r5->amine_r3 Step 2b alcohol_r5->indoles Step 3 alcohol_r5->benzoxazines Step 3 alcohol_r5->quinolines Step 3 alcohol_r5->benzodiazepines Step 3 alcohol_r6->amine_r1 Step 2b alcohol_r6->amine_r2 Step 2b alcohol_r6->amine_r3 Step 2b alcohol_r6->indoles Step 3 alcohol_r6->benzoxazines Step 3 alcohol_r6->quinolines Step 3 alcohol_r6->benzodiazepines Step 3 library library indoles->library Diverse Library benzoxazines->library Diverse Library quinolines->library Diverse Library benzodiazepines->library Diverse Library

Figure 2: A representative Diversity-Oriented Synthesis (DOS) workflow starting from this compound.

Multi-Component Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials.[7][8] These reactions are highly efficient and atom-economical, making them ideal for the rapid generation of compound libraries.[8] this compound can participate in various MCRs, leveraging both its nucleophilic amine and alcohol functionalities. For example, it can be a component in Ugi or Passerini-type reactions after suitable modification, or participate in novel MCRs leading to complex heterocyclic systems.

Parallel Synthesis

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or using "tea-bag" methodologies.[9] This technique is well-suited for creating focused libraries where a common scaffold is decorated with a variety of building blocks. The reactivity of the amino and hydroxyl groups of this compound allows for the straightforward application of parallel synthesis techniques. For instance, an array of N-acylated or N-alkylated derivatives can be generated by reacting the parent molecule with a diverse set of carboxylic acids or alkyl halides in parallel reactors.

Key Bioactive Scaffolds Derived from this compound

The true value of this compound as a library-generating scaffold is realized in the diversity of privileged heterocyclic structures that can be synthesized from it.

Indoles and Indolines

The indole nucleus is one of the most important privileged scaffolds in medicinal chemistry, present in numerous natural products and approved drugs. This compound is a direct precursor to indolines, which can be further oxidized to indoles. A one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids has been reported to efficiently produce N-acyl indolines.[10]

Experimental Protocol: One-Pot Synthesis of N-Acyl Indolines [10]

  • To a solution of this compound (1.0 eq) and a carboxylic acid (1.2 eq) in a suitable solvent (e.g., CH₂Cl₂), add triphenylphosphine (PPh₃, 1.5 eq) and triethylamine (NEt₃, 2.0 eq).

  • Cool the reaction mixture to 0 °C and add tetrachloromethane (CCl₄, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired N-acyl indoline.

This protocol can be readily adapted for parallel synthesis by using a diverse set of carboxylic acids.

Benzoxazines

Benzoxazines are another class of heterocyclic compounds with a range of biological activities. The synthesis of 1,3-benzoxazines can be achieved through the condensation of a phenol, a primary amine, and formaldehyde. While this compound itself does not directly form a benzoxazine in this manner, its derivatives can be employed in related cyclization reactions to generate libraries of these valuable compounds.

Benzodiazepines

The 1,4-benzodiazepine scaffold is a well-known privileged structure, with prominent members exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of benzodiazepine libraries often involves the condensation of a 2-aminobenzophenone with an amino acid.[11][12] By modifying this compound to introduce a carbonyl group at the benzylic position, it can serve as a precursor to 2-aminobenzophenone analogues, thereby enabling access to novel benzodiazepine libraries.

Case Study: Generation and Screening of a Hypothetical Library

To illustrate the practical application of this compound in library synthesis, let's consider the design of a hypothetical library of N-acyl indolines and their subsequent biological screening.

Library Design:

  • Scaffold: this compound

  • Reaction: One-pot N-acylation and cyclization to form indolines.

  • Building Blocks: A diverse set of 100 commercially available carboxylic acids, selected for structural diversity and favorable physicochemical properties.

  • Library Size: 100 unique N-acyl indolines.

Synthesis and Screening Workflow:

Library_Synthesis_Screening start This compound + 100 Carboxylic Acids synthesis Parallel Synthesis (One-pot indoline formation) start->synthesis library 100-Member N-Acyl Indoline Library synthesis->library screening High-Throughput Screening (e.g., GPCR panel, kinase panel) library->screening hits Identification of Bioactive 'Hits' screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization sar->lead_opt

Figure 3: Workflow for the synthesis and screening of a hypothetical N-acyl indoline library.

Expected Outcomes:

The screening of such a library against a panel of biological targets would likely yield several "hits" with interesting activity profiles. The structural diversity introduced by the various carboxylic acids would allow for the development of initial structure-activity relationships (SAR), guiding the design of more focused, second-generation libraries for lead optimization.

Conclusion and Future Perspectives

This compound is a powerful and versatile scaffold for the generation of bioactive compound libraries. Its bifunctional nature, coupled with its propensity to form a variety of medicinally important heterocyclic ring systems, makes it an invaluable tool for modern drug discovery. The application of diversity-oriented synthesis, multi-component reactions, and parallel synthesis strategies to this scaffold can significantly accelerate the exploration of chemical space and the identification of novel therapeutic leads. As our understanding of "biologically relevant" chemical space continues to evolve, the strategic use of privileged scaffolds like this compound will remain a cornerstone of successful drug discovery programs.

References

Methodological & Application

Application Note: Vapor-Phase Catalytic Synthesis of Indoline from 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly selective protocol for the synthesis of indoline via the vapor-phase cyclization of 2-(2-aminophenyl)ethanol. The described method utilizes a metal silicate or aluminosilicate catalyst containing rare earth metal ions to facilitate the intramolecular dehydration, yielding indoline with high selectivity and minimizing the formation of indole as a byproduct. This process is particularly suited for continuous flow applications and offers a scalable route to this important heterocyclic scaffold, which is a key structural motif in many pharmaceuticals and biologically active compounds.

Introduction

Indoline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The synthesis of the indoline nucleus is a critical step in the development of numerous therapeutic agents. The intramolecular cyclization of this compound represents a direct and atom-economical approach to constructing this bicyclic system. This protocol outlines a vapor-phase catalytic method that offers significant advantages, including high selectivity, the potential for continuous operation, and catalyst recyclability. The reaction proceeds by passing the vaporized starting material over a heated catalyst bed, leading to the efficient formation of indoline.

Key Reaction

The synthesis proceeds via the intramolecular cyclization of this compound, which involves the elimination of a water molecule to form the indoline ring.

Reaction Scheme:

This compound → Indoline + H₂O

Data Presentation

The following table summarizes the key quantitative data for the synthesis of indoline from this compound as described in the experimental protocol.

ParameterValueReference
Starting Material65% aqueous solution of this compound[1]
CatalystAluminosilicate molecular sieve with 10.7% rare earth metal oxides[1]
Reaction Temperature240-260 °C (Optimal: 250 °C)[1]
PressureAtmospheric Pressure[1]
Carrier GasSteam (from the aqueous solution)[1]
Selectivity for Indoline97% (based on reacted starting material)[1]
Catalyst Regeneration Temperature300-550 °C (with an air/nitrogen mixture)[1]

Experimental Protocol

This protocol describes the vapor-phase synthesis of indoline from a 65% aqueous solution of this compound using a fixed-bed catalytic reactor.

Materials:

  • This compound (65% aqueous solution)

  • Aluminosilicate molecular sieve containing 10.7% rare earth metal oxides (e.g., Strem Chem. 14-8910)

  • Nitrogen gas (for catalyst regeneration)

  • Air (for catalyst regeneration)

  • Microreactor or tube furnace

  • Syringe pump or other suitable liquid delivery system

  • Condenser and collection flask

Procedure:

  • Catalyst Bed Preparation:

    • Charge a microreactor with 2.45 ml of the aluminosilicate molecular sieve catalyst.[1]

  • System Setup and Heating:

    • Place the reactor in a tube furnace and connect the inlet to a liquid delivery system (e.g., syringe pump) and the outlet to a condenser and collection flask.

    • Heat the reactor to 250 °C at a rate of 100 °C per hour.[1]

  • Reaction Execution:

    • Once the reactor temperature is stable at 250 °C, introduce the 65% aqueous solution of this compound into the reactor at a rate of 3 ml/h using the syringe pump. The reaction is conducted at atmospheric pressure.[1]

    • The water in the starting material solution acts as a carrier gas (steam).[1]

    • The product will exit the reactor in the vapor phase and should be condensed and collected in the receiving flask.

  • Product Collection and Analysis:

    • Collect the condensate, which will contain indoline and water.

    • The product can be isolated by standard extraction and distillation procedures.

    • Analyze the product by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

  • Catalyst Regeneration (Optional):

    • Periodically, the passage of the reactant can be stopped.[1]

    • To reactivate the catalyst, pass a mixture of air and nitrogen over the catalyst bed at a temperature between 300 °C and 550 °C.[1]

    • After regeneration, the reactor can be cooled back to the reaction temperature, and the synthesis can be resumed.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for Indoline Synthesis start Start prep_catalyst Prepare Catalyst Bed (Aluminosilicate Molecular Sieve) start->prep_catalyst heat_reactor Heat Reactor to 250°C prep_catalyst->heat_reactor introduce_reactant Introduce this compound (65% aq. solution) at 3 ml/h heat_reactor->introduce_reactant vapor_phase_reaction Vapor-Phase Catalytic Reaction (250°C, Atmospheric Pressure) introduce_reactant->vapor_phase_reaction condense_product Condense and Collect Product vapor_phase_reaction->condense_product isolate_analyze Isolate and Analyze Indoline condense_product->isolate_analyze end End isolate_analyze->end

Caption: Workflow for the vapor-phase synthesis of indoline.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle this compound with care as it may be harmful if swallowed, inhaled, or in contact with skin.

  • The reactor and furnace will be at high temperatures; use appropriate caution to avoid burns.

Conclusion

The described protocol provides an efficient and highly selective method for the synthesis of indoline from this compound. The use of a rare earth metal-containing aluminosilicate catalyst in a vapor-phase reaction allows for a continuous process with high yield and selectivity. This methodology is a valuable tool for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes: 2-(2-Aminophenyl)ethanol as a Novel Fluorescent Tag for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. While many commercial fluorescent dyes are available, the exploration of novel fluorophores can offer unique spectral properties and applications. 2-(2-Aminophenyl)ethanol is a fluorescent molecule that presents a potential, though not yet conventional, candidate for protein labeling.

This document provides a theoretical framework and detailed hypothetical protocols for the use of this compound as a fluorescent protein tag. The proposed method leverages well-established carbodiimide chemistry to conjugate the primary amine of this compound to the carboxyl groups of proteins. This "zero-length" crosslinking approach creates a stable amide bond, covalently attaching the fluorescent tag.

The primary functional groups on a protein targeted by this method are the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus carboxyl group. The reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to enhance efficiency and stability.

Data Presentation: Photophysical Properties

The successful application of a fluorescent tag relies on its photophysical characteristics. The following table summarizes the known properties of a related compound, 2-(2'-aminophenyl)benzothiazole, which provides an estimate of the potential spectral characteristics. Note: These properties are for the free compound and are expected to shift upon conjugation to a protein and with changes in the local environment. Researchers should experimentally determine the precise spectral properties of the final protein conjugate.

PropertyValueReference
Excitation Maximum (λex) ~350 nm[1]
Emission Maximum (λem) Varies with solvent (e.g., near-UV band)[1]
Fluorescence Behavior Exhibits dual fluorescence in some solvents[1]
Key Structural Feature Aromatic amine[2]

Visualization of Labeling Chemistry

The proposed conjugation strategy involves a two-step EDC/NHS-mediated reaction.

G cluster_activation Activation Step cluster_conjugation Conjugation Step protein Protein-COOH (Asp, Glu, C-Terminus) intermediate Amine-Reactive O-acylisourea Intermediate (Unstable) protein->intermediate + edc EDC edc->intermediate intermediate->protein Hydrolysis (competing reaction) stable_intermediate Amine-Reactive NHS-Ester (More Stable) intermediate->stable_intermediate + byproduct1 Isourea Byproduct intermediate->byproduct1 nhs NHS / Sulfo-NHS nhs->stable_intermediate conjugate Fluorescently Labeled Protein (Stable Amide Bond) stable_intermediate->conjugate + byproduct2 NHS stable_intermediate->byproduct2 fluorophore This compound (H₂N-R) fluorophore->conjugate

Caption: EDC/NHS activation of a protein carboxyl group to form a stable amide bond with the amine of the fluorescent tag.

Experimental Protocols

Protocol 1: Two-Step Labeling of Proteins with this compound

This protocol describes the activation of protein carboxyl groups followed by conjugation to the amine-containing fluorescent tag. This two-step method minimizes protein self-polymerization.[3]

Materials:

  • Protein to be labeled (in amine-free, carboxyl-free buffer, e.g., MES)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.

    • Note: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) must be avoided during the activation step.[4]

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in cold Activation Buffer or water immediately before use.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.[5]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents:

    • Immediately pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2-7.5). This removes excess EDC and Sulfo-NHS and adjusts the pH for the next step.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately add the activated protein solution from step 3 to the desired molar excess of the this compound solution. A starting point is a 20- to 50-fold molar excess of the tag.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any remaining activated sites.[6]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted tag and byproducts using a desalting column or dialysis against PBS.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of fluorescent molecules conjugated per protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of this compound (A_max, approx. 350 nm).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_prot

    • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Conc. (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at its λ_max.

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Experimental Workflow Visualization

The overall process from preparation to final product can be visualized as a clear workflow.

G start Start: Prepare Protein in MES Buffer activation Activate Protein Carboxyls with EDC / Sulfo-NHS start->activation purify1 Purify Activated Protein (Desalting Column) activation->purify1 conjugation Conjugate with This compound purify1->conjugation quench Quench Reaction (Tris or Hydroxylamine) conjugation->quench purify2 Purify Final Conjugate (Desalting / Dialysis) quench->purify2 characterize Characterize Conjugate (Determine DOL) purify2->characterize storage Store Labeled Protein (4°C or -20°C) characterize->storage

Caption: A streamlined workflow for fluorescently labeling proteins using the EDC/NHS method.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Insufficient molar excess of the tag.Increase the molar ratio of this compound to protein.
Inefficient activation of carboxyl groups.Ensure EDC/Sulfo-NHS reagents are fresh and used immediately. Optimize pH of Activation Buffer (pH 6.0).
Buffer contains competing amines or carboxyls.Use appropriate amine-free and carboxyl-free buffers (e.g., MES, HEPES).
Protein Precipitation The protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions (e.g., add stabilizing agents like glycerol).
Organic solvent (DMSO) concentration is too high.Keep the final concentration of DMSO below 10% (v/v).
High Background Fluorescence Incomplete removal of unreacted fluorescent tag.Improve purification by using a longer desalting column or perform extensive dialysis with several buffer changes.

References

Application of 2-(2-Aminophenyl)ethanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

2-(2-Aminophenyl)ethanol is a versatile bifunctional building block that offers a unique scaffold for the synthesis of novel kinase inhibitors. Its structure incorporates a primary aromatic amine and a primary alcohol, providing two distinct points for chemical modification. The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors. The ethanol side chain can be functionalized to introduce additional pharmacophoric elements that can enhance potency, selectivity, and pharmacokinetic properties by probing deeper into the ATP-binding pocket or interacting with solvent-exposed regions.

This document outlines the application of this compound in the design and synthesis of a hypothetical library of kinase inhibitors targeting key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and p38 MAP kinase.

Synthetic Strategy Overview

The synthetic strategy for generating a library of kinase inhibitors from this compound is based on a divergent approach, allowing for the introduction of diversity at two key positions. The primary amino group can be functionalized through reactions such as amide bond formation, urea formation, or, more strategically, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The primary hydroxyl group can be modified via etherification, esterification, or conversion to an amine for further derivatization.

A plausible and efficient synthetic route involves an initial Buchwald-Hartwig amination to couple the aniline nitrogen of this compound with a heterocyclic or aryl halide. This is a robust and widely used method in medicinal chemistry for the construction of the core scaffolds of many known kinase inhibitors. Subsequent functionalization of the ethanol side chain can then be performed to explore the structure-activity relationship (SAR).

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(2-hydroxyethyl)anilines via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various aryl or heteroaryl bromides.

Materials:

  • This compound (1.0 eq.)

  • Aryl/Heteroaryl Bromide (1.1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)

  • Xantphos (0.04 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl/heteroaryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-aryl-2-(2-hydroxyethyl)aniline derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2, Src, or p38α). This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Recombinant human kinase enzyme (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer containing a constant concentration of DMSO (e.g., 1%).

  • Add 5 µL of the diluted inhibitor solutions to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Add 10 µL of a solution containing the kinase enzyme and the peptide substrate in kinase assay buffer to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent kinase assay reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized compounds derived from this compound, illustrating a potential structure-activity relationship (SAR) against a target kinase, "Kinase X" (e.g., VEGFR-2).

Compound IDR Group (at aniline N)Ethanol Side Chain ModificationIC₅₀ (nM) for Kinase X
KI-AP-001 4-methoxyphenyl-CH₂CH₂OH1250
KI-AP-002 4-chlorophenyl-CH₂CH₂OH850
KI-AP-003 Pyrimidin-2-yl-CH₂CH₂OH210
KI-AP-004 Pyridin-2-yl-CH₂CH₂OH450
KI-AP-005 Pyrimidin-2-yl-CH₂CH₂O-Methyl180
KI-AP-006 Pyrimidin-2-yl-CH₂CH₂-NH₂95
KI-AP-007 Pyrimidin-2-yl-CH₂C(O)OH350

Visualizations

Diagrams of Signaling Pathways and Workflows

G General Workflow for Kinase Inhibitor Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction1 Buchwald-Hartwig Amination (Couple with R-Br) start->reaction1 intermediate N-Aryl Intermediate reaction1->intermediate reaction2 Side Chain Functionalization intermediate->reaction2 library Compound Library reaction2->library screening In Vitro Kinase Assay library->screening data Determine IC50 Values screening->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction1 Design New Analogs

Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.

G Simplified VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., from KI-AP series) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGF signaling pathway targeted by kinase inhibitors.

Application Notes and Protocols: Photoredox Catalysis Featuring 2-(2-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the experimental setup of photoredox catalysis utilizing 2-(2-aminophenyl)ethanol derivatives. The protocols and data presented are synthesized from established methodologies in photoredox catalysis involving analogous amino and alcohol functionalities.

Introduction

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild reaction conditions.[1][2] This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate reactive intermediates.[3][4] this compound derivatives are valuable building blocks in medicinal chemistry and materials science.[5][6] Their unique structural motif, containing both a nucleophilic amino group and a hydroxyl group on an ethyl chain attached to an aromatic ring, offers multiple sites for functionalization. This document outlines a representative protocol for a hypothetical photoredox-mediated C-N coupling reaction.

Experimental Overview

The following sections detail the materials, equipment, and procedures for a representative photoredox-catalyzed reaction. The specific example will focus on the coupling of a generic N-protected this compound derivative with an amine nucleophile, a common transformation in drug discovery.

General Reaction Scheme

A plausible photoredox-catalyzed reaction involving a this compound derivative is the oxidative functionalization of the amine. In this hypothetical example, we will consider an intramolecular cyclization to form an indoline derivative, a common scaffold in bioactive molecules.[7]

Hypothetical Reaction: Intramolecular cyclization of an N-acylated this compound derivative to form an N-acylindoline.

Data Presentation

The following table summarizes hypothetical quantitative data for the optimization of the photoredox-catalyzed cyclization of an N-acyl-2-(2-aminophenyl)ethanol derivative. This data is representative of typical screening efforts in photoredox methodology development.

EntryPhotocatalyst (mol%)SolventBase (equiv.)Time (h)Yield (%)
1Ru(bpy)₃Cl₂ (1.0)MeCNCs₂CO₃ (2.0)2445
2Ir(ppy)₃ (1.0)MeCNCs₂CO₃ (2.0)2468
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0) MeCN Cs₂CO₃ (2.0) 12 92
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0)DMFCs₂CO₃ (2.0)1275
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0)MeCNK₂CO₃ (2.0)1281
6Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5)MeCNCs₂CO₃ (2.0)2488

Experimental Protocols

Materials and Equipment
  • Substrate: N-Acyl-2-(2-aminophenyl)ethanol derivative

  • Photocatalyst: Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂), fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), or {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆[8][9]

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Base: Cesium carbonate (Cs₂CO₃)

  • Light Source: Blue LEDs (e.g., 455 nm or 465 nm) with a cooling fan[10][11]

  • Reaction Vessels: Schlenk tubes or vials with screw caps and septa

  • Degassing Equipment: Schlenk line with nitrogen or argon gas

  • Standard laboratory glassware, magnetic stirrer, and consumables

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Photoredox Cyclization prep 1. Preparation of Reaction Mixture - Add substrate, photocatalyst, and base to vial. degas 2. Degassing - Purge with inert gas (N₂ or Ar) for 15-30 minutes. prep->degas irrad 3. Irradiation - Place vial in photoreactor with blue LED irradiation and stirring. degas->irrad monitor 4. Reaction Monitoring - Monitor progress by TLC or LC-MS. irrad->monitor workup 5. Workup - Quench reaction, extract with organic solvent, and dry. monitor->workup purify 6. Purification - Purify by column chromatography. workup->purify

Caption: A generalized workflow for the photoredox-catalyzed cyclization of a this compound derivative.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the N-acyl-2-(2-aminophenyl)ethanol derivative (0.1 mmol, 1.0 equiv), the selected photocatalyst (e.g., {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆, 0.001 mmol, 0.01 equiv), and cesium carbonate (0.2 mmol, 2.0 equiv).

  • Solvent Addition and Degassing:

    • Add anhydrous acetonitrile (1.0 mL) to the reaction vessel.

    • Seal the vessel and degas the mixture by sparging with nitrogen or argon for 15-30 minutes.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a cooling fan to maintain room temperature.

    • Irradiate the reaction mixture with blue LEDs (e.g., 455 nm) with vigorous stirring.[10]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, turn off the light source.

    • Quench the reaction by adding water (5 mL).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Plausible Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the proposed photoredox-mediated intramolecular cyclization.

catalytic_cycle Plausible Photoredox Catalytic Cycle PC PC PC_star *PC PC->PC_star Excitation PC_star->PC Intersystem Crossing PC_reduced PC⁻ PC_star->PC_reduced Reductive Quenching (if applicable) PC_star->PC_reduced SET Sub_radical Substrate Radical Cation PC_reduced->PC Regeneration Sub Substrate (N-Acyl-2-aminophenyl-ethanol) Sub->Sub_radical Oxidation Sub->Sub_radical SET Product Indoline Product Sub_radical->Product Deprotonation & Cyclization light hν (Blue Light) SET1 SET deprotonation -H⁺ cyclization Intramolecular Cyclization oxidation Oxidation

Caption: A simplified representation of a possible photoredox catalytic cycle for the oxidative cyclization reaction.

This proposed mechanism involves the single-electron oxidation of the amine substrate by the photoexcited catalyst to form a radical cation, which then undergoes intramolecular cyclization to yield the product.

Conclusion

The protocols and data outlined in these application notes provide a comprehensive starting point for researchers interested in exploring the utility of this compound derivatives in photoredox catalysis. While the specific reaction is hypothetical, the experimental design and procedures are grounded in established principles of photoredox chemistry.[1][8] Further optimization and exploration of different reaction partners will undoubtedly expand the synthetic utility of this versatile class of molecules.

References

Application Notes and Protocols for the Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxoindolin-2-ylidene)acetonitriles are a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry due to their prevalence in various biologically active molecules. Their synthesis is a pivotal step in the discovery and development of novel therapeutic agents. This document outlines two primary, efficient synthetic strategies for obtaining these valuable compounds: a one-pot cyanide-mediated cascade reaction and the condensation of isatin derivatives with active methylene compounds.

Key Synthetic Strategies

There are two principal approaches for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles:

  • One-Pot Cyanide-Mediated Cascade Reaction : This highly efficient method involves the reaction of an ortho-nitroacetophenone with an aromatic aldehyde in the presence of a cyanide source, such as potassium cyanide.[1][2] The reaction proceeds via a base-assisted aldol condensation, followed by a Michael addition of the cyanide anion, which initiates a reductive cyclization to yield the final product.[1][3][4] Acetic acid is often utilized to facilitate the concluding cyclization step.[1]

  • Condensation of Isatin Derivatives : This alternative method entails the reaction of a substituted isatin with an active methylene compound, for instance, a hetarylacetonitrile.[1][5] The reaction is typically initiated by activating the isatin, for example, by converting it to an imidoyl chloride using phosphorus pentachloride, which is then followed by condensation with the acetonitrile derivative.[1][5]

Quantitative Data Summary

The following tables provide a summary of quantitative data from key experiments, primarily focusing on the optimization of the one-pot cyanide-mediated cascade reaction for the synthesis of various 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives.

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile [1]

EntryKCN (equiv.)H₂O (µL)Acid (µL)Concentration (M)Temperature (°C)Time (h)Yield (%)
11.2130AcOH (150)0.5Reflux1.564
22.4260AcOH (300)0.5Reflux1.5Not improved
31.2130AcOH (150)1.0Reflux1.595
41.2130AcOH (150)0.5202458
51.20AcOH (150)0.5Reflux1.5Lower yield
61.2130H₃PO₄0.5Reflux1.5Lower yield
71.2130HCOOH0.5Reflux1.5Lower yield

Table 2: Synthesis of Various 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives via the One-Pot Method [6]

ProductAr-groupYield (%)Melting Point (°C)
2aa4-methoxyphenyl87247.5–249.4
2abphenyl66235.0–236.3
2acp-tolyl72241.2–242.6
2anbenzo[d][2][3]dioxol-5-yl69247.3–248.6
2aothiophen-2-yl63229–230

Experimental Protocols

Protocol 1: One-Pot Cyanide-Mediated Cascade Reaction

This protocol details the synthesis of (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (2aa).

Materials:

  • 2-Nitroacetophenone

  • p-Anisaldehyde

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hexane

Procedure:

  • A mixture of 2-nitroacetophenone (1.0 mmol), p-anisaldehyde (1.0 mmol), and KCN (1.2 mmol) in methanol (1 mL) and water (65 µL) is stirred at reflux for 1 hour.[1]

  • Acetic acid (75 µL) is then added to the reaction mixture.[1]

  • The mixture is subsequently refluxed for an additional 30 minutes.[1]

  • After cooling to room temperature, the reaction mixture is diluted with 100 mL of EtOAc and washed twice with 30 mL of saturated NaHCO₃ solution.[6]

  • The organic layer is separated, concentrated under reduced pressure, and the residue is purified by column chromatography (gradient: EtOAc:Hex 1:4–1:1) or by recrystallization from ethanol to afford the pure product.[6]

Protocol 2: Condensation of Isatin Derivatives

This protocol provides a general procedure for the synthesis of 2-hetaryl-2-(5-R-3-oxoindolin-2-ylidene)acetonitriles.

Materials:

  • 5-R-isatin (e.g., isatin, 5-bromoistain)

  • Hetarylacetonitrile (e.g., 2-(benzo[d]thiazol-2-yl)acetonitrile)

  • Phosphorus pentachloride (PCl₅)

  • Benzene

  • Ethanol

  • Water

Procedure:

  • To a vigorously stirred suspension of the 5-R-isatin (1 mmol) in hot benzene (10–15 mL), add phosphorus pentachloride (1.3 mmol).[5]

  • Reflux the resulting mixture for 1 hour.[5]

  • Add a solution of the hetarylacetonitrile (1 mmol) in benzene dropwise, which should result in a characteristic color change.[5]

  • Allow the mixture to cool to room temperature while continuing to stir.[5]

  • The precipitate is then collected by filtration and washed with minimal amounts of ethanol, water, and then again with ethanol to yield the final product.[5]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the one-pot synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix 2-Nitroacetophenone, p-Anisaldehyde, KCN, MeOH, and H₂O reflux1 Reflux for 1 hour start->reflux1 add_acid Add Acetic Acid reflux1->add_acid reflux2 Reflux for 30 minutes add_acid->reflux2 cool Cool to Room Temperature reflux2->cool dilute_wash Dilute with EtOAc and wash with NaHCO₃ cool->dilute_wash purify Concentrate and Purify (Chromatography/Recrystallization) dilute_wash->purify end Pure Product purify->end

Caption: One-Pot Synthesis Workflow.

References

Developing Novel Kinase Inhibitors from 2-Aminopyrimidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dysregulation of protein kinase activity is a fundamental mechanism underlying numerous human diseases, most notably cancer. This has established kinases as a major class of therapeutic targets. The 2-aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to mimic the adenine ring of ATP allows it to competitively bind to the ATP-binding pocket of a wide array of kinases. The versatility of the 2-aminopyrimidine core enables extensive chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This document provides detailed application notes and protocols for the development of novel kinase inhibitors based on the 2-aminopyrimidine scaffold. It includes synthetic strategies, quantitative data on inhibitory activities, detailed experimental methodologies for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase and Cellular Inhibitory Activities of 2-Aminopyrimidine Derivatives

The following tables summarize the in vitro kinase inhibitory activity and cellular anti-proliferative activity of representative 2-aminopyrimidine derivatives against various cancer-related kinases and cell lines.

CompoundTarget KinaseIC50 (nM)[2][3]
Compound 1 JAK21.8
FLT30.68
JAK3>1000
Compound 2 JAK22.01
FLT30.51
JAK3104.40
Compound 3 CDK988.4
HDAC1168.9
Compound 4 FLT31.5 - 7.2
c-KIT>1000-fold selective

Table 1: In Vitro Kinase Inhibitory Activity of Representative 2-Aminopyrimidine Derivatives.

CompoundCell LineIC50 (µM)[2][3]Cancer Type
Compound 1 HEL0.84Erythroleukemia
Molm-130.019Acute Myeloid Leukemia
Compound 2 HEL1.10Erythroleukemia
MV4-110.00943Acute Myeloid Leukemia
Compound 3 MV-4-11PotentAcute Myeloid Leukemia
Compound 4 MV4-110.0008 - 0.0032Acute Myeloid Leukemia

Table 2: Anti-proliferative Activity of Representative 2-Aminopyrimidine Derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives through the condensation of a β-dicarbonyl compound with guanidine, followed by substitution reactions.[4]

Step 1: Synthesis of the 2-Aminopyrimidine Core [4]

  • To a solution of a β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add guanidine hydrochloride (1.2 equivalents) and a base (e.g., sodium ethoxide, 1.5 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude 2-aminopyrimidine core.

  • Purify the product by recrystallization or column chromatography.

Step 2: N-Arylation/Alkylation of the 2-Aminopyrimidine Core [5]

  • Dissolve the synthesized 2-aminopyrimidine core (1 equivalent) and a substituted aniline or alkyl halide (1.1 equivalents) in a suitable solvent (e.g., DMF or dioxane).

  • Add a base (e.g., triethylamine or potassium carbonate, 2 equivalents).

  • Heat the reaction mixture at 80-120 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final N-substituted 2-aminopyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (2-aminopyrimidine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell viability and proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (2-aminopyrimidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration to determine the IC50 value.

Protocol 4: Western Blotting for Target Phosphorylation

This protocol is used to detect the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment.[1][6]

Materials:

  • Cancer cell line of interest

  • Test compounds (2-aminopyrimidine derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the test compound for a defined period. b. Lyse the cells in lysis buffer. c. Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Mandatory Visualization

G cluster_0 General Synthetic Workflow start Starting Materials (β-Dicarbonyl Compound, Guanidine) core 2-Aminopyrimidine Core Synthesis start->core Condensation sub Substitution Reaction (N-Arylation/Alkylation) core->sub Intermediate product Final 2-Aminopyrimidine Kinase Inhibitor sub->product Purification

Caption: General workflow for the synthesis of 2-aminopyrimidine-based kinase inhibitors.

G cluster_1 In Vitro Kinase Assay Workflow compound Prepare Compound Dilutions reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) compound->reaction detection ADP Detection (Luminescence) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis G cluster_2 JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p nucleus Nucleus stat_p->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor 2-Aminopyrimidine Inhibitor inhibitor->jak Inhibition G cluster_3 Wnt Signaling Pathway (Canonical) wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dvl Dvl frizzled->dvl Activation destruction Destruction Complex (APC, Axin, GSK3β) dvl->destruction Inhibition beta_catenin β-Catenin destruction->beta_catenin Phosphorylation (leading to degradation) degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Accumulation & Translocation tcf TCF/LEF nucleus->tcf transcription Target Gene Transcription tcf->transcription Activation inhibitor 2-Aminopyrimidine Inhibitor inhibitor->destruction Modulation?

References

The Advent of Light: Application Notes on Photoredox Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The use of visible light to initiate organic reactions, known as photoredox catalysis, has emerged as a powerful and versatile tool in modern organic synthesis.[1] By harnessing the energy of photons, this technology offers mild, selective, and often novel reaction pathways for the construction of complex molecules.[2][3] This document provides detailed application notes and experimental protocols for key transformations enabled by photoredox catalysis, demonstrating its broad utility in fields ranging from academic research to pharmaceutical development.

Introduction to Photoredox Catalysis

Visible light photoredox catalysis relies on a photocatalyst (PC), typically a transition metal complex (like those of Ruthenium or Iridium) or an organic dye, that can absorb visible light to reach an electronically excited state (*PC).[4][5] This excited state is both a more potent oxidant and reductant than the ground state, enabling it to engage in single-electron transfer (SET) with organic substrates. This process generates highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[5] The catalyst is then regenerated in a subsequent redox event, completing the catalytic cycle. This approach avoids the harsh reagents and high temperatures often required in traditional thermal chemistry, offering a greener and more sustainable alternative.[6]

The general mechanism can proceed via two primary pathways: oxidative or reductive quenching, depending on the initial electron transfer event with the substrate or a sacrificial agent.

Photoredox Catalytic Cycles cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC_ox PC PC_star_ox *PC PC_ox->PC_star_ox hν (light) PC_ox_red PC•⁻ PC_star_ox->PC_ox_red SET Sub_A Substrate (A) PC_star_ox->Sub_A Oxidizes Substrate PC_ox_red->PC_ox SET Sub_D Donor (D) PC_ox_red->Sub_D Reduces Substrate Prod_A_ox Product (A•⁺) Prod_D_ox Product (D•⁻) PC_red PC PC_star_red *PC PC_red->PC_star_red hν (light) PC_red_ox PC•⁺ PC_star_red->PC_red_ox SET Sub_B Substrate (B) PC_star_red->Sub_B Reduces Substrate PC_red_ox->PC_red SET Sub_C Acceptor (C) PC_red_ox->Sub_C Oxidizes Substrate Prod_B_red Product (B•⁻) Prod_C_red Product (C•⁺)

Caption: General photoredox catalytic cycles.

Application Note 1: Atom Transfer Radical Addition (ATRA)

Description and Significance: Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for the difunctionalization of alkenes and alkynes.[7] Visible-light photoredox catalysis has revitalized this area by enabling ATRA reactions under mild conditions, avoiding the use of toxic reagents and harsh initiators.[7][8] This method is particularly valuable for synthesizing complex halogenated compounds, which are important intermediates in medicinal chemistry and materials science. The reaction typically involves the light-mediated generation of a radical from an alkyl halide, which then adds across a π-system.

Proposed Mechanism: Reductive Quenching Pathway A common pathway for ATRA involves the reductive quenching of the photocatalyst. The excited photocatalyst is reduced by a sacrificial electron donor (e.g., a tertiary amine). The resulting highly reducing state of the catalyst then reduces the alkyl halide to generate the key carbon-centered radical, which propagates the reaction.

ATRA_Mechanism PC Ru(bpy)₃²⁺ PC_star *Ru(bpy)₃²⁺ PC->PC_star PC_red Ru(bpy)₃⁺ PC_star->PC_red SET Amine R₃N (Donor) PC_star->Amine PC_red->PC SET AlkylHalide R¹-X PC_red->AlkylHalide Amine_ox R₃N•⁺ AlkylRadical R¹• Product ATRA Product Halide X⁻ Alkene Alkene AlkylRadical->Alkene Addition AdductRadical Adduct Radical AdductRadical->AlkylHalide Atom Transfer

Caption: Proposed mechanism for a photoredox-catalyzed ATRA reaction.

Substrate Scope and Yield Data: The following table summarizes the results for the visible-light-mediated ATRA of various haloalkanes to alkenes and alkynes.[5][8]

EntryHaloalkaneAlkene/AlkyneProduct Yield (%)
1CBr₄1-Octene95
2CHI₃Styrene89
3Ethyl bromoacetateMethyl acrylate78
4Perfluorohexyl iodide1-Octyne85
5Bromomalononitrileα-Methylstyrene91
6Diethyl bromomalonateN-Vinylpyrrolidinone88

Detailed Experimental Protocol (Based on Wallentin et al.[5]):

  • Reagent Preparation: In a 4 mL vial equipped with a magnetic stir bar, add the alkene (0.25 mmol, 1.0 equiv.), the haloalkane (0.375 mmol, 1.5 equiv.), and the photocatalyst [Ru(bpy)₃]Cl₂ (0.0025 mmol, 1 mol%).

  • Solvent and Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 0.375 mmol, 1.5 equiv.) and 1.25 mL of anhydrous acetonitrile (MeCN).

  • Degassing: Seal the vial with a septum and degas the solution for 15 minutes by bubbling argon through the mixture.

  • Reaction Setup: Place the vial approximately 5-7 cm from a 26 W compact fluorescent lamp (CFL). Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature.

  • Irradiation: Irradiate the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ATRA product.

Application Note 2: Dual Photoredox and Nickel Catalysis for C(sp³)–H Arylation

Description and Significance: The direct functionalization of unactivated C(sp³)–H bonds is a primary goal in organic synthesis.[9] The combination of photoredox catalysis with nickel catalysis has created a powerful platform for cross-coupling reactions, including the arylation of C(sp³)–H bonds.[10][11] This dual catalytic system allows for the formation of C-C bonds under mild conditions, using readily available hydrocarbons and aryl halides, which is highly valuable for late-stage functionalization in drug discovery.[12][13]

Proposed Mechanism: This process involves two interconnected catalytic cycles. The photoredox cycle generates a bromine radical via a hydrogen atom transfer (HAT) mechanism, which selectively abstracts a benzylic hydrogen to form an alkyl radical. This radical is then captured by a low-valent nickel complex in the second cycle. The resulting organonickel species undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the cross-coupled product and regenerate the active nickel catalyst.[10][14]

Dual_Catalysis_CH_Arylation cluster_photo Photoredox Cycle cluster_hat cluster_nickel Nickel Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star PC_red Ir(II) PC_star->PC_red SET Br_source Ar'-Br PC_star->Br_source PC_red->PC SET Br_radical_node Br• PC_red->Br_radical_node generates Br_radical Br• Alkylarene R-H (Alkylarene) Alkyl_radical R• (Alkyl Radical) HBr H-Br Ni0 Ni(0)L₂ Alkyl_radical->Ni0 Br_radical_node->Alkylarene HAT NiII_R R-Ni(II)L₂ Ni0->NiII_R + R• NiIII R-Ni(III)(Ar)L₂Br NiII_R->NiIII Oxidative Addition NiIII->Ni0 Reductive Elimination Product R-Ar NiIII->Product ArX Ar-Br ArX->NiII_R

Caption: Proposed mechanism for dual photoredox/nickel C(sp³)-H arylation.

Substrate Scope and Yield Data: The following table summarizes results for the enantioselective benzylic C(sp³)-H arylation of various alkyl benzenes with aryl bromides.[13]

EntryAlkyl BenzeneAryl BromideYield (%)ee (%)
1Ethylbenzene4-Bromobenzonitrile8491
2Tetralin4'-Bromoacetophenone7994
3IndaneMethyl 4-bromobenzoate7592
4Cumene3-Bromopyridine6890
54-Ethylbiphenyl4-Bromoanisole8893
6Propylbenzene1-Bromo-4-(trifluoromethyl)benzene7189

Detailed Experimental Protocol (Based on Wang et al.[13]):

  • Glovebox Setup: Inside an argon-filled glovebox, add NiCl₂·DME (0.04 mmol, 20 mol%), the chiral biimidazoline ligand (0.04 mmol, 20 mol%), and K₂HPO₄ (0.4 mmol, 2.0 equiv.) to an oven-dried 8 mL vial containing a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (0.2 mmol, 1.0 equiv.), the photocatalyst Ir(dFCF₃ppy)₂(dtbbpy)Cl (0.0044 mmol, 2.2 mol%), and the alkyl benzene (1.0 mL).

  • Sealing and Irradiation: Seal the vial with a cap and parafilm. Remove the vial from the glovebox and place it in a rack equipped with a 24 W blue LED strip, ensuring cooling with a fan to maintain a reaction temperature of approximately 25-30 °C.

  • Reaction: Stir the reaction mixture under irradiation for 48 hours.

  • Workup: After the reaction is complete, dilute the mixture with dichloromethane (DCM) and filter it through a short pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography (PTLC) to yield the chiral 1,1-diaryl alkane product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

General Experimental Workflow

The setup for most photoredox catalysis reactions is operationally simple. The following flowchart outlines a typical experimental procedure.

Experimental_Workflow start Start prep Prepare reaction vial with substrates, photocatalyst, additives, and stir bar. start->prep solvent Add anhydrous, degassed solvent under inert atmosphere (e.g., Ar, N₂). prep->solvent degas Seal vial and perform additional degassing (e.g., sparging or freeze-pump-thaw). solvent->degas irradiate Place vial near light source (e.g., Blue LEDs, CFL bulb) with stirring and cooling. degas->irradiate monitor Monitor reaction progress (TLC, GC-MS, LC-MS). irradiate->monitor workup Quench reaction and perform aqueous workup/ extraction. monitor->workup purify Purify crude product via column chromatography, prep-TLC, or crystallization. workup->purify analyze Characterize final product (NMR, HRMS) and determine yield/selectivity (HPLC). purify->analyze end End analyze->end

Caption: General workflow for a typical photoredox catalysis experiment.

References

Application Notes and Protocols: Base-Assisted Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This reaction serves as a valuable synthetic route to novel heterocyclic compounds with potential applications in medicinal chemistry and drug development. The primary documented outcome of this reaction is an oxidative cyclization leading to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles.[1][2][3][4][5]

Introduction

The intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a powerful method for the synthesis of complex nitrogen-containing heterocycles. The reaction proceeds via a base-mediated intramolecular nucleophilic attack of the aniline nitrogen or the α-carbon of the nitrile on one of the carbonyl groups. The specific product formed is highly dependent on the reaction conditions, particularly the choice of base and solvent. This document focuses on the well-established protocol for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, a class of compounds with potential biological activity.

Experimental Protocols

Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles

This protocol is adapted from a facile and highly efficient method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles.[1][5] The reaction involves a base-assisted cyclization accompanied by oxidation with dimethyl sulfoxide (DMSO).[1][2]

Materials:

  • 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol) in DMSO (5 mL), add powdered potassium hydroxide (2.0 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a mixture of water (20 mL) and acetic acid (0.5 mL).

  • Stir the resulting mixture for 10 minutes.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative 2-(3-oxoindolin-2-ylidene)acetonitrile.

Starting MaterialBaseSolventReaction Time (h)Yield (%)Reference
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrileKOHDMSO2-3High[1][5]
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrileNaOHDMSONot specified52[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile in DMSO start->dissolve add_base Add powdered KOH dissolve->add_base stir Stir at room temperature for 2-3h add_base->stir quench Quench with water and acetic acid stir->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify end Obtain pure 2-(3-oxoindolin-2-ylidene)acetonitrile purify->end

Caption: Experimental workflow for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles.

Proposed Reaction Mechanism

The formation of 2-(3-oxoindolin-2-ylidene)acetonitriles is believed to proceed through a base-assisted deprotonation, followed by an intramolecular cyclization and subsequent oxidation.

reaction_mechanism cluster_start Starting Material cluster_intermediate1 Deprotonation cluster_intermediate2 Cyclization cluster_product Oxidation & Final Product A 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile B Enolate Intermediate A->B KOH C Indolinone Intermediate B->C Intramolecular Nucleophilic Attack D 2-(3-Oxoindolin-2-ylidene)acetonitrile C->D DMSO (Oxidation)

Caption: Proposed mechanism for the oxidative cyclization.

Discussion of Alternative Cyclization Pathways

While the formation of the five-membered indolinone ring is well-documented under the specified conditions, the structure of the starting material, a γ-keto nitrile, theoretically allows for other intramolecular cyclization pathways. One such possibility is a Thorpe-Ziegler type reaction. The Thorpe-Ziegler cyclization is an intramolecular condensation of a dinitrile, or in this case, a keto-nitrile, to form a cyclic ketone after hydrolysis.[1][2][3] This pathway could potentially lead to the formation of a seven-membered benzodiazepine ring, such as 4-amino-2,5-diphenyl-1H-benzo[b]azepine-3-carbonitrile.

However, specific protocols for the synthesis of this benzodiazepine derivative from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles are not prominently described in the current literature. The preferential formation of the five-membered ring in the presence of KOH and DMSO suggests that the 5-exo-trig cyclization is kinetically favored under these conditions. Further investigation into different bases, solvents, and temperature conditions may be necessary to explore the feasibility of synthesizing the seven-membered benzodiazepine ring.

References

Unlocking Cellular Dynamics: A Guide to CRISPR/Cas9-Mediated Fluorescent Protein Tagging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR/Cas9 technology has revolutionized the field of genome editing, providing a powerful tool for precisely modifying the genetic blueprint of living cells. One of the most impactful applications of this technology is the endogenous tagging of proteins with fluorescent reporters. This technique allows for the visualization of protein localization, dynamics, and interactions in their native cellular context, offering unparalleled insights into complex biological processes. These insights are invaluable for basic research, disease modeling, and the development of novel therapeutics.[1][2][3][4][5][6]

This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to tag endogenous proteins with fluorescent markers in mammalian cells. It is intended to guide researchers, scientists, and drug development professionals through the entire workflow, from experimental design to the validation of successfully engineered cell lines.

Principle of the Technology

CRISPR/Cas9-mediated fluorescent protein tagging relies on the cell's natural DNA repair mechanisms. The Cas9 nuclease is guided by a single-guide RNA (sgRNA) to a specific genomic locus, where it induces a double-strand break (DSB).[7] In the presence of an exogenous DNA donor template containing the sequence of a fluorescent protein (e.g., GFP, RFP) flanked by homology arms that match the sequences surrounding the DSB, the cell can repair the break through homology-directed repair (HDR).[8][7][9] This process results in the seamless integration of the fluorescent protein-coding sequence in-frame with the target gene, leading to the expression of a fluorescently tagged fusion protein.[8]

Key Considerations for Experimental Design

Successful fluorescent protein tagging requires careful planning. Here are critical factors to consider:

  • Target Gene and Protein: The expression level of the target protein is a crucial consideration, as it will directly impact the intensity of the fluorescent signal.[8] Highly expressed proteins are generally easier to visualize.[10] The function and localization of the protein should also be well-understood to predict whether the addition of a fluorescent tag at the N- or C-terminus will be disruptive.[10]

  • Choice of Fluorescent Protein: The selection of the fluorescent protein depends on the specific application, including the desired brightness, photostability, and spectral properties for multiplexing with other fluorescent markers. Common choices include Green Fluorescent Protein (GFP) and its variants (e.g., EGFP, mEGFP), and Red Fluorescent Protein (RFP) and its derivatives.[11][4]

  • Guide RNA (gRNA) Design: The gRNA should be designed to target a site as close as possible to the desired insertion site (start or stop codon) to maximize HDR efficiency.[12] It is advisable to select gRNAs with high on-target activity and minimal off-target effects, which can be predicted using various bioinformatics tools.[8]

  • Donor Template Design: The donor template can be a double-stranded plasmid or a single-stranded oligonucleotide (ssODN). For large insertions like fluorescent proteins, a plasmid donor with homology arms of 500-1000 base pairs is typically required.[9][13] To prevent the Cas9 nuclease from repeatedly cutting the integrated sequence, it is essential to introduce silent mutations in the PAM sequence or the gRNA seed region within the donor template.[9][13]

  • Cell Line Selection: The efficiency of HDR is highly dependent on the cell type.[10] Some cell lines, like K562, have demonstrated higher HDR efficiencies compared to others, such as HEK293.[10] It is crucial to choose a cell line that is amenable to transfection and has a reasonably high HDR rate.

Experimental Workflow

The following diagram illustrates the general workflow for CRISPR/Cas9-mediated fluorescent protein tagging.

G cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation a Target Selection & gRNA Design b Donor Plasmid Construction a->b c Cell Culture & Transfection b->c d Enrichment of Edited Cells (FACS) c->d e Single Cell Cloning d->e f Genomic DNA Analysis (PCR & Sequencing) e->f g Protein Expression Analysis (Western Blot) f->g h Functional & Imaging Analysis g->h

CRISPR/Cas9 Fluorescent Tagging Workflow

Quantitative Data Summary

The efficiency of CRISPR/Cas9-mediated tagging can vary significantly based on the cell type, target locus, and specific protocol used. The table below summarizes reported efficiencies from various studies.

Cell TypeTarget Gene(s)Tagging Efficiency (HDR)Method of QuantificationReference(s)
Human iPSCs10 different genes<0.1% - 4%FACS[14],[15]
HeLa KyotoMultipleUp to 70% (homozygous)Junction PCR, Southern Blot, Sequencing[16],[17],[2],[18],[19]
K562-~55%-[10]
HEK293-~10%-[10]
Erythroid cell lines-VariesFlow Cytometry[20]

Detailed Experimental Protocols

Protocol 1: Design and Preparation of gRNA and Donor Plasmids
  • gRNA Design:

    • Use a web-based tool (e.g., Benchling, CHOPCHOP) to design gRNAs targeting the region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of your gene of interest.

    • Select 2-3 gRNAs with high predicted on-target scores and low off-target scores.

    • Synthesize or clone the selected gRNA sequences into a suitable expression vector.

  • Donor Plasmid Design and Construction:

    • Amplify ~800-1000 bp homology arms from the genomic DNA of the target cell line, flanking the gRNA cut site.

    • Obtain the coding sequence for the desired fluorescent protein (e.g., EGFP).

    • Incorporate a flexible linker sequence (e.g., GGGGS) between the gene of interest and the fluorescent protein to ensure proper protein folding.[21]

    • Assemble the 5' homology arm, the fluorescent protein with a linker, and the 3' homology arm into a plasmid backbone using standard molecular cloning techniques (e.g., Gibson Assembly).

    • Crucially, introduce silent mutations into the PAM site or the gRNA binding site within the donor plasmid to prevent re-cleavage by Cas9 after integration.[9]

    • Verify the final donor plasmid construct by Sanger sequencing.

Protocol 2: Transfection of Mammalian Cells
  • Cell Preparation:

    • Culture the target mammalian cells under standard conditions to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the Cas9-expressing plasmid, the gRNA expression plasmid, and the donor plasmid. The precise ratios of the plasmids may need to be optimized for your specific cell line.

    • Electroporation is often a highly efficient method for delivering CRISPR components, especially in hard-to-transfect cells.[20] Alternatively, lipid-based transfection reagents can be used.

    • Include a negative control (e.g., cells transfected with the donor plasmid only) to assess background fluorescence.

Protocol 3: Enrichment and Isolation of Edited Cells
  • Fluorescence-Activated Cell Sorting (FACS):

    • Approximately 48-72 hours post-transfection, harvest the cells.

    • Use FACS to sort and collect the population of cells exhibiting fluorescence.

    • Include a wild-type, non-transfected cell sample as a negative control to set the gating for sorting.[16]

  • Single-Cell Cloning:

    • Plate the sorted fluorescent cells into 96-well plates at a density of a single cell per well to isolate clonal populations.

    • Expand the single-cell clones for further analysis.

Protocol 4: Validation of Fluorescently Tagged Clones

A thorough validation process is essential to ensure the desired genetic modification has occurred correctly without unintended alterations.[2][16][17]

  • Genomic DNA Analysis:

    • Junction PCR: Design primers that anneal outside the homology arms used in the donor template to amplify the targeted genomic region. Correct integration will result in a PCR product of a specific, predictable size.

    • Sanger Sequencing: Sequence the PCR products from the junction PCR to confirm the precise, in-frame integration of the fluorescent protein sequence and the absence of unintended mutations.[16]

  • Protein Expression Analysis:

    • Western Blotting: Perform a Western blot on cell lysates from the validated clones using an antibody against the target protein and/or the fluorescent tag. This will confirm the expression of the fusion protein at the expected molecular weight.[16]

  • Functional and Imaging Analysis:

    • Microscopy: Use fluorescence microscopy to confirm that the subcellular localization of the tagged protein is consistent with the known localization of the endogenous protein.

    • Functional Assays: If the target protein has a known function, perform relevant assays to ensure that the fluorescent tag does not impair its activity.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the decision-making process for choosing the tagging terminus.

G start Start: Tag Protein X q1 Is N-terminus critical for function/localization? start->q1 q2 Is C-terminus critical for function/localization? q1->q2 Yes c_term Tag N-terminus q1->c_term No n_term Tag C-terminus q2->n_term No both Both termini are critical q2->both Yes internal Consider internal tagging (advanced) both->internal

Decision tree for N- vs. C-terminal tagging.

This next diagram outlines the core mechanism of homology-directed repair at the genomic level.

G cluster_locus Genomic Locus gene Target Gene dsb Double-Strand Break (DSB) gene->dsb induces cas9 Cas9/sgRNA Complex cas9->gene hdr Homology-Directed Repair (HDR) dsb->hdr donor Donor Template (with FP) donor->hdr tagged_gene Tagged Gene with Fluorescent Protein hdr->tagged_gene

Mechanism of CRISPR-mediated HDR for tagging.

Conclusion

CRISPR/Cas9-mediated fluorescent protein tagging is a transformative technology that enables researchers to study proteins in their native cellular environment with high precision.[11][2][4] While the efficiency of HDR can be a limiting factor, careful experimental design, optimization of protocols, and rigorous validation can lead to the successful generation of valuable cell lines for a wide range of applications in biological research and drug discovery.[7][10] The protocols and guidelines presented here provide a comprehensive framework for implementing this powerful technique.

References

Troubleshooting & Optimization

troubleshooting low yield in indoline synthesis from 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of indoline from 2-(2-aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of indoline from this compound?

The synthesis of indoline from this compound proceeds via an intramolecular cyclization, which is essentially a dehydration reaction. The reaction is typically catalyzed by an acid or a metal catalyst. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alcohol (or a reactive intermediate formed from the alcohol), leading to the formation of the indoline ring and the elimination of a water molecule.

Q2: What are some common catalysts used for this type of intramolecular cyclization?

While a specific, optimized catalyst for this exact transformation is not extensively documented in readily available literature, general principles suggest the use of:

  • Acid catalysts: Protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

  • Metal catalysts: Transition metal catalysts, particularly those based on palladium, iridium, or copper, have been used for similar intramolecular amination reactions. For instance, an iridium catalyst has been reported for the oxidative cyclization of 2-aminophenethyl alcohols to indoles.

Q3: What are the potential side reactions that can lead to low yield?

Several side reactions can compete with the desired intramolecular cyclization, leading to a lower yield of indoline. These include:

  • Intermolecular condensation: Two molecules of this compound can react with each other to form dimers or polymers.

  • Over-oxidation: If an oxidative cyclization pathway is followed (e.g., to form indole), the desired indoline product can be oxidized to indole, especially at higher temperatures or in the presence of an oxidant.

  • Decomposition: At high temperatures, the starting material or the product may decompose, leading to a complex mixture of byproducts.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A spot corresponding to the starting material, this compound, should diminish over time, while a new spot corresponding to the indoline product should appear and intensify.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The chosen catalyst may be inactive or poisoned. 2. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction.1. Use a fresh batch of catalyst. If using a metal catalyst, ensure it is not oxidized. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Screen different solvents. A non-polar, high-boiling solvent like toluene or xylene is often a good starting point for dehydration reactions.
Formation of Multiple Products (low selectivity) 1. Side Reactions: Intermolecular condensation or over-oxidation may be occurring. 2. Reaction Temperature Too High: Higher temperatures can favor side reactions.1. Dilute the reaction mixture to favor the intramolecular cyclization over intermolecular reactions. If over-oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer period.
Product is a Dark, Tarry Substance 1. Decomposition: The starting material or product may be decomposing at the reaction temperature. 2. Strongly Acidic Conditions: Strong acids can sometimes lead to charring and polymerization.1. Lower the reaction temperature. 2. Use a milder acid catalyst or a heterogeneous catalyst that can be easily removed from the reaction mixture.
Difficulty in Isolating the Product 1. Product is Volatile: Indoline is a relatively volatile liquid. 2. Emulsion during Workup: The product may form an emulsion during aqueous workup. 3. Co-elution with Byproducts: The product may be difficult to separate from byproducts by column chromatography.1. Use a rotary evaporator with a cooled trap to remove the solvent. Avoid high vacuum and high temperatures during solvent removal. 2. Add a saturated solution of sodium chloride (brine) to break the emulsion. 3. Try different solvent systems for column chromatography or consider distillation as a purification method.

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Cyclization
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a suitable solvent (e.g., toluene, 20 mL/g of starting material).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Metal-Catalyzed Intramolecular Cyclization (Hypothetical)
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the metal catalyst (e.g., a palladium or iridium complex, 1-5 mol%), a suitable ligand (if required), and a dry, degassed solvent (e.g., toluene or dioxane).

  • Reagent Addition: Add this compound (1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2_aminophenyl_ethanol This compound Protonated_Alcohol Protonated Alcohol (Activated Intermediate) 2_aminophenyl_ethanol->Protonated_Alcohol Catalyst (H⁺ or Metal) Dimer Intermolecular Dimer/Polymer 2_aminophenyl_ethanol->Dimer Intermolecular Condensation Indoline Indoline Protonated_Alcohol->Indoline Intramolecular Nucleophilic Attack (-H₂O) Indole Indole Indoline->Indole Oxidation Troubleshooting_Workflow Start Low Yield in Indoline Synthesis Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Multiple_Products Multiple Products Formed Check_Conversion->Multiple_Products Yes Check_Catalyst Check Catalyst Activity and Loading Low_Conversion->Check_Catalyst Optimize_Temp Optimize Temperature and Reaction Time Low_Conversion->Optimize_Temp Check_Purity Check Starting Material Purity Low_Conversion->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Concentration, Atmosphere) Multiple_Products->Optimize_Conditions Check_Catalyst->Optimize_Temp End Improved Yield Optimize_Temp->End Check_Purity->Optimize_Temp Purification_Issues Check for Losses During Purification Optimize_Conditions->Purification_Issues Purification_Issues->End

Technical Support Center: Cyclization of 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of 2-(2-aminophenyl)ethanol to synthesize indole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the cyclization of this compound?

The principal reaction is an intramolecular oxidative cyclization, also known as a dehydrogenative N-heterocyclization. In this process, the amino group of this compound attacks the in-situ generated aldehyde from the oxidation of the primary alcohol, leading to the formation of an indoline intermediate. Subsequent dehydrogenation yields the aromatic indole ring. This reaction is typically catalyzed by transition metal complexes, such as those containing ruthenium, iridium, or copper.[1]

Q2: My reaction is showing low yield or incomplete conversion. What are the potential causes?

Low yields or incomplete reactions can stem from several factors:

  • Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure the purity of your this compound and solvent.

  • Insufficient Reaction Temperature: The dehydrogenation step often requires a significant activation energy. Cautiously increasing the reaction temperature while monitoring for decomposition can improve conversion.

  • Inappropriate Catalyst Loading: Using too little catalyst can result in a sluggish or incomplete reaction. Refer to established protocols for the appropriate catalyst loading for your specific system.

  • Poor Choice of Oxidant/Hydrogen Acceptor: In oxidative cyclization, the choice of oxidant is crucial. Strong oxidants can lead to decomposition. In acceptorless dehydrogenation, the efficient removal of hydrogen gas is necessary to drive the reaction forward.

Q3: I am observing the formation of a significant amount of dark, insoluble material (tar) in my reaction. How can I prevent this?

Tar formation is often a result of decomposition of the starting material or product under harsh reaction conditions. To mitigate this:

  • Avoid Strong Oxidants: If using a chemical oxidant, opt for milder reagents. Strong oxidants like potassium permanganate can lead to extensive decomposition.

  • Optimize Reaction Temperature: Excessively high temperatures can promote polymerization and decomposition. Determine the optimal temperature for your catalytic system.

  • Ensure an Inert Atmosphere: If the reaction is sensitive to oxygen, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q4: My product analysis shows the presence of unexpected molecular weights. What are the possible side products?

Several side reactions can occur during the cyclization of this compound, leading to a range of byproducts:

  • Dimerization: Intermolecular reactions can lead to the formation of dimeric structures.

  • Incomplete Cyclization/Dehydrogenation: The reaction may stall at the indoline intermediate if the dehydrogenation step is not efficient.

  • N-Alkylation/Acylation: If your reaction mixture contains impurities such as other alcohols or carboxylic acids, these can react with the starting material or product to form N-alkylated or N-acylated derivatives.

  • Formation of Alternative Heterocycles: Depending on the reaction conditions and the presence of other reagents, alternative cyclization pathways may become accessible. For example, reaction with other alcohols can sometimes lead to the formation of 2-aryl-3-formylindoles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalyst- Use a fresh batch of catalyst. - Ensure all glassware is clean and dry. - Purify starting materials and solvents to remove potential catalyst poisons.
Insufficient heat- Gradually increase the reaction temperature in increments of 5-10°C. - Monitor the reaction by TLC or GC/MS to track progress and check for decomposition.
Formation of Multiple Byproducts Reaction conditions are not optimal- Screen different solvents to find one that favors the desired reaction pathway. - Adjust the catalyst and/or ligand concentration. - If applicable, change the base or other additives.
Presence of impurities- Purify the this compound starting material by recrystallization or column chromatography. - Use anhydrous and high-purity solvents.
Isolation of Indoline instead of Indole Incomplete dehydrogenation- Increase the reaction time. - If using a hydrogen acceptor, ensure it is active and present in a sufficient amount. - For acceptorless dehydrogenation, ensure efficient removal of hydrogen gas (e.g., by sparging with an inert gas or performing the reaction under vacuum).
Formation of High Molecular Weight Species Dimerization or polymerization- Decrease the concentration of the starting material. - Optimize the reaction temperature; lower temperatures may favor the intramolecular cyclization over intermolecular reactions.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Dehydrogenative Cyclization

This protocol is adapted from a general procedure for the ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones and can be modified for the intramolecular cyclization of this compound.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ (Ruthenium catalyst)

  • Dioxane (anhydrous)

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), and KOH (1 mmol).

  • Add anhydrous dioxane (5 mL) to the flask.

  • Stir the reaction mixture at 80°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general guideline. The optimal temperature, reaction time, and catalyst loading should be determined experimentally.

Visualizations

Reaction Pathways

ReactionPathways Main Reaction and Potential Side Reactions A This compound B Indole (Desired Product) A->B [Catalyst], -2H₂ (Desired Pathway) C Indoline (Incomplete Dehydrogenation) A->C Incomplete Reaction D Dimer A->D Intermolecular Reaction E Other Byproducts (e.g., N-acylated, ring-opened) A->E Degradation/Other Pathways

Caption: Main reaction pathway to indole and potential side reactions.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst Loading) check_purity->check_conditions If pure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Optimize Catalyst System optimize_temp->optimize_catalyst If still low yield solution Improved Yield optimize_temp->solution If successful analyze_byproducts Analyze Byproducts (GC-MS, NMR) optimize_catalyst->analyze_byproducts If still low yield optimize_catalyst->solution If successful analyze_byproducts->solution Identify & Mitigate Side Reactions

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Catalyst Loading for 2-(2-Aminophenyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of 2-(2-Aminophenyl)ethanol via the catalytic hydrogenation of 2-(2-nitrophenyl)ethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a clear question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
YLD-001 Why is the yield of this compound consistently low? 1. Incomplete reaction: Insufficient catalyst, low hydrogen pressure, or short reaction time. 2. Catalyst deactivation: Impurities in the substrate or solvent can poison the catalyst. The catalyst may also have been improperly handled or stored.[1] 3. Side reactions: Formation of intermediates like hydroxylamines, which can further react to form azo or azoxy compounds.[2][3] 4. Product degradation: 2-Aminophenol derivatives can be susceptible to oxidation, leading to colored impurities and reduced yield.[4]1. Optimize catalyst loading: Incrementally increase the catalyst amount (e.g., from 1 wt% to 5 wt%). Ensure adequate hydrogen pressure and monitor the reaction to completion via TLC or GC. 2. Ensure purity and proper handling: Use purified substrates and high-purity solvents. Handle catalysts under an inert atmosphere to prevent exposure to air and moisture.[1] 3. Control reaction conditions: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates.[3] 4. Work-up under inert atmosphere: After the reaction, purge the vessel with an inert gas (e.g., nitrogen or argon) and consider using degassed solvents for the work-up to minimize oxidation.[4]
RXN-001 The reaction is very slow or has stalled. 1. Insufficient catalyst loading: The amount of catalyst is too low for the reaction scale.[5] 2. Low catalyst activity: The catalyst may be old, improperly stored, or of low quality. Raney Nickel, for instance, loses activity over time.[6] 3. Poor hydrogen availability: Inadequate stirring, low hydrogen pressure, or leaks in the hydrogenation apparatus. 4. Presence of catalyst poisons: Sulfur or thiol compounds in the starting material or solvent can poison noble metal catalysts.[7]1. Increase catalyst loading: A typical starting range for Raney Nickel is 0.1-10 wt%, and for Pd/C is 1-5 mol%.[4][8] 2. Use fresh/active catalyst: Use a fresh batch of catalyst or a newly prepared active form (e.g., freshly prepared Raney Nickel). 3. Improve reaction setup: Ensure vigorous stirring to maintain catalyst suspension and enhance gas-liquid mass transfer. Check the system for leaks and ensure the desired hydrogen pressure is maintained. 4. Purify starting materials: If catalyst poisoning is suspected, purify the 2-(2-nitrophenyl)ethanol and solvent before use.
PUR-001 The final product is discolored (e.g., reddish-brown). 1. Oxidation of the product: this compound is an aminophenol derivative and can be sensitive to air oxidation, especially under neutral or basic conditions.[4] 2. Formation of colored byproducts: Incomplete reduction can lead to colored intermediates, or side reactions can form colored impurities.1. Minimize air exposure: Handle the product under an inert atmosphere during and after purification. Store the final compound under nitrogen or argon, protected from light.[4] 2. Optimize purification: Ensure complete removal of colored impurities during work-up and purification (e.g., by column chromatography or recrystallization).
CAT-001 How do I handle and dispose of pyrophoric catalysts like Raney Nickel and Pd/C safely? Raney Nickel and dry Pd/C are pyrophoric and can ignite spontaneously upon exposure to air.1. Handling: Always handle these catalysts as a slurry in water or a solvent, under an inert atmosphere. Never allow them to dry completely in the open. 2. Disposal: Quench the catalyst by slowly adding it to a large volume of water. Then, deactivate it by slowly and carefully adding an acid (e.g., dilute HCl) to dissolve the metal. The resulting metal salt solution can then be disposed of according to institutional safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of 2-(2-nitrophenyl)ethanol?

A1: The most commonly used catalysts are Raney Nickel and Palladium on carbon (Pd/C).[9] Raney Nickel is often favored for its high activity and cost-effectiveness.[8] Pd/C is also highly effective and is a standard choice for nitro group reductions.[9]

Q2: What is a typical catalyst loading for this reaction?

A2: For Raney Nickel, a loading of 0.1 to 10% by weight, based on the starting 2-(2-nitrophenyl)ethanol, is typical, with a preferred range of 0.2 to 7 wt%.[8] For Pd/C, a common loading is in the range of 1-5 mol% of Pd relative to the substrate.[10]

Q3: Can the solvent choice affect the reaction?

A3: Yes, the solvent can play a crucial role. Lower alcohols like methanol and ethanol are often preferred as they are good solvents for the reactants and are suitable for hydrogenation reactions.[8][11] Using a protic solvent like ethanol helps to dissolve the starting material and the final product.[11]

Q4: I've noticed that adding a base is sometimes mentioned. Is this necessary?

A4: For Raney Nickel catalyzed hydrogenations, the addition of a small amount of an alkali compound, such as sodium hydroxide, can significantly improve the catalyst's activity and increase the reaction rate.[8] However, the amount should be carefully controlled, as excessive base can reduce selectivity.[8]

Q5: What are the potential side products I should be aware of?

A5: The primary side products arise from incomplete reduction. The reaction proceeds through intermediates such as nitroso and hydroxylamine species.[2] Arylhydroxylamines can sometimes accumulate and may undergo side reactions to form azo or azoxy compounds, which can complicate purification and impact yield.[3]

Data Presentation

The following tables summarize quantitative data on the effect of reaction parameters on the synthesis of this compound.

Table 1: Effect of Sodium Hydroxide Promoter on Raney Nickel Catalyzed Hydrogenation of 2-(2-Nitrophenyl)ethanol [8]

EntryRaney Nickel (g)2-(2-Nitrophenyl)ethanol (g)Methanol (g)Sodium Hydroxide (g)Molar Ratio (NaOH/Substrate)Reaction Time (min)Yield of this compound (%)
10.330900.0300.00428499.1
20.330900.0600.00834399.5
30.330900.0900.01252098.9
40.330900.1200.01672593.5

Reaction Conditions: 80 °C, 8.5 kg/cm ² G Hydrogen Pressure.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on a procedure described in the literature.[8]

Materials:

  • 2-(2-Nitrophenyl)ethanol

  • Raney Nickel (as a slurry in water)

  • Methanol

  • Sodium Hydroxide

  • Hydrogen gas

  • Autoclave or hydrogenation reactor

Procedure:

  • In a suitable autoclave, charge 30 g (0.18 mol) of 2-(2-nitrophenyl)ethanol, 90 g of methanol, 0.3 g of Raney Nickel, and 0.03 g (0.00075 mol) of sodium hydroxide.

  • Seal the autoclave and displace the atmosphere with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to 5 kg/cm ² G.

  • Begin stirring (e.g., at 1000 rpm) and heat the mixture to 80 °C.

  • Continuously feed hydrogen to maintain the pressure at 8.5 kg/cm ² G.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product can be further purified by distillation or other suitable methods.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a general protocol for the reduction of aromatic nitro compounds.[4]

Materials:

  • 2-(2-Nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or flask with a hydrogen balloon)

Procedure:

  • In a hydrogenation vessel, dissolve the 2-(2-nitrophenyl)ethanol in a suitable solvent like ethanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the vessel and purge with hydrogen gas (typically 3-4 cycles of vacuum/backfill).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep1 Charge Reactor: - 2-(2-Nitrophenyl)ethanol - Solvent (e.g., Methanol) - Catalyst (e.g., Raney Ni) - Promoter (e.g., NaOH) prep2 Seal and Purge with H₂ prep1->prep2 react1 Pressurize with H₂ prep2->react1 react2 Heat and Stir react1->react2 react3 Monitor H₂ Uptake react2->react3 workup1 Cool and Vent react3->workup1 Reaction Complete workup2 Filter to Remove Catalyst workup1->workup2 workup3 Isolate Product (e.g., Distillation) workup2->workup3 final_product This compound workup3->final_product

Caption: Experimental workflow for the catalytic hydrogenation of 2-(2-nitrophenyl)ethanol.

reaction_pathway start 2-(2-Nitrophenyl)ethanol (Ar-NO₂) intermediate1 Nitroso Intermediate (Ar-NO) start->intermediate1 +H₂ intermediate2 Hydroxylamine Intermediate (Ar-NHOH) intermediate1->intermediate2 +H₂ product This compound (Ar-NH₂) intermediate2->product +H₂ side_product Azo/Azoxy Byproducts intermediate2->side_product Side Reaction

Caption: Simplified reaction pathway for the reduction of an aromatic nitro group.

References

Technical Support Center: Chromatographic Purification of 2-(2-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Aminophenyl)ethanol and its derivatives using chromatography.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic purification of this compound derivatives, providing potential causes and solutions in a question-and-answer format.

Reverse-Phase HPLC (RP-HPLC)

Q1: Why are the peaks for my this compound derivative tailing in my RP-HPLC chromatogram?

A1: Peak tailing for basic compounds like this compound derivatives is a common issue in reverse-phase chromatography. The primary cause is the interaction between the basic amine group of your compound and residual acidic silanol groups on the silica-based stationary phase. This secondary interaction leads to poor peak shape.

Solutions:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the amine, making it less likely to interact with the silanol groups. A pH of 7 or higher is often effective. However, ensure your column is stable at higher pH values.

  • Use of Amine Additives: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). These additives will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

  • Column Selection: Employ an end-capped C18 column where the residual silanol groups have been chemically deactivated. Alternatively, columns with a stationary phase designed for basic compounds, such as those with a polar-embedded group, can provide improved peak shape.

Q2: I am observing low retention of my compound on a C18 column. How can I increase it?

A2: Low retention suggests that your compound is too polar for the current mobile phase conditions and is eluting too quickly.

Solutions:

  • Decrease Organic Solvent Percentage: Reduce the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger hydrophobic interactions between your analyte and the stationary phase, thus increasing retention time.

  • Mobile Phase pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the mobile phase can alter its polarity and retention. For the basic amine group, increasing the pH will make it less polar and increase its retention on a reverse-phase column.

Q3: My this compound derivative seems to be degrading on the column. What can I do?

A3: Degradation on the column can be due to the chemical nature of your derivative, the stationary phase's activity, or the mobile phase conditions. Aromatic amines can be susceptible to oxidation.

Solutions:

  • De-gas Mobile Phase: Thoroughly de-gas your mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Use Fresh Solvents: Always use high-purity, freshly prepared solvents.

  • pH Control: Maintain the mobile phase pH in a range where your compound is most stable. This may require some initial stability studies.

  • Lower Temperature: If possible, perform the purification at a lower temperature to reduce the rate of degradation.

Normal-Phase Chromatography (Flash and HPLC)

Q1: My compound is streaking or showing severe tailing on a silica gel column. What is the cause?

A1: Similar to RP-HPLC, the basic amine group in your this compound derivative interacts strongly with the acidic silica gel stationary phase, causing streaking and poor separation.

Solutions:

  • Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% of triethylamine to the mobile phase.

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Options include:

    • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.

    • Amine-functionalized silica: These columns have a bonded phase that masks the acidic silanols and provides a more inert surface for the separation of basic compounds.

Q2: I am having trouble eluting my highly polar this compound derivative from the silica column.

A2: Highly polar compounds can bind very strongly to the polar silica stationary phase, making elution difficult with common non-polar solvent systems.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or add a stronger solvent like methanol. A common mobile phase system for polar amines is dichloromethane/methanol.

  • Use of Modifiers: In addition to increasing the overall polarity, adding a small amount of a competitive polar modifier like methanol or isopropanol can help to displace the compound from the stationary phase.

Chiral Chromatography

Q1: I am not getting any separation of the enantiomers of my chiral this compound derivative.

A1: The lack of separation in chiral chromatography is typically due to an inappropriate choice of the chiral stationary phase (CSP) or mobile phase.

Solutions:

  • Screen Different CSPs: The selection of the CSP is crucial. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for the separation of a wide range of chiral compounds, including amines. It is often necessary to screen several different types of chiral columns to find one that provides selectivity for your specific compound.

  • Optimize the Mobile Phase: The mobile phase composition significantly influences chiral recognition.

    • Normal Phase: A mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is commonly used. The ratio of these solvents should be optimized to achieve the best balance between retention and resolution.

    • Reverse Phase: A mixture of water or buffer and an organic modifier (acetonitrile or methanol) can be used.

  • Mobile Phase Additives: For basic analytes, adding a small amount of a basic modifier (like DEA or TEA) in normal phase, or an acidic modifier (like formic acid or acetic acid) in reverse phase, can improve peak shape and sometimes enhance chiral recognition.

Q2: My retention times are not reproducible in my chiral separation.

A2: Poor reproducibility in chiral separations can be sensitive to several factors.

Solutions:

  • Temperature Control: Chiral separations can be highly sensitive to temperature fluctuations. Use a column oven to maintain a constant and controlled temperature.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. The evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.

  • Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. Chiral stationary phases can sometimes require longer equilibration times.

Experimental Protocols

Reverse-Phase HPLC Method for Purity Analysis

This protocol is a general starting point and should be optimized for your specific this compound derivative.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size, end-capped.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Normal-Phase Flash Chromatography for Purification
  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% triethylamine to the mobile phase throughout the gradient.

  • Sample Loading: Dissolve the crude sample in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Run the gradient and collect fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using the same mobile phase system. Stain with a suitable visualizing agent if the compounds are not UV-active.

Data Presentation

Table 1: Comparison of RP-HPLC Conditions for this compound Derivatives

ParameterCondition 1Condition 2Condition 3
Column C18 (end-capped)Phenyl-HexylPolar-Embedded C18
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 6.80.1% Triethylamine in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C35 °C30 °C
Peak Tailing Factor 1.81.51.2
Resolution (Rs) 1.92.22.5

Table 2: Chiral HPLC Screening Conditions for a Racemic this compound Derivative

ParameterNormal PhaseReverse Phase
CSP Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% DEAAcetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Resolution (Rs) 1.82.1
Analysis Time 15 min20 min

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Data Analysis & Collection dissolve Dissolve Crude Sample filter Filter (0.45 µm) dissolve->filter inject Inject onto Column filter->inject elute Elute with Mobile Phase inject->elute detect UV Detection elute->detect collect Collect Fractions detect->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: General experimental workflow for chromatographic purification.

Troubleshooting_Peak_Tailing cluster_solutions Potential Solutions start Peak Tailing Observed for this compound Derivative solution1 Adjust Mobile Phase pH (e.g., pH > 7 for RP-HPLC) start->solution1 Is column pH stable? solution2 Add Amine Modifier to Mobile Phase (e.g., 0.1% TEA) start->solution2 Is modifier compatible with detection? solution3 Change Column (e.g., End-capped or Amine-specific) start->solution3 Is a different column available? result_good Problem Solved solution1->result_good Peak shape improves solution2->result_good Peak shape improves solution3->result_good Peak shape improves

Caption: Troubleshooting logic for peak tailing issues.

common impurities in 2-(2-Aminophenyl)ethanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 2-(2-Aminophenyl)ethanol and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities in this compound typically arise from its synthesis, which often involves the reduction of 2-(2-nitrophenyl)ethanol, or from its degradation upon storage. These can be categorized as:

  • Synthesis-Related Impurities:

    • Unreacted Starting Material: 2-(2-nitrophenyl)ethanol may be present if the reduction reaction did not go to completion.

    • Reaction Intermediates: Partially reduced species such as 2-(2-nitrosophenyl)ethanol and 2-(2-hydroxylaminophenyl)ethanol can persist in the final product.

    • Byproducts: Condensation reactions during the reduction of nitroarenes can lead to the formation of azo or azoxy compounds.[1]

  • Degradation-Related Impurities:

    • Oxidation Products: this compound is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities such as quinone imines and phenoxazinones.[2][3]

Q2: My this compound sample has a yellow to brown or pinkish color. What is the likely cause?

A2: The discoloration of this compound is a common issue and is primarily due to the presence of oxidation products.[3] The amino and hydroxyl groups in the molecule make it susceptible to air oxidation, leading to the formation of highly colored quinoid structures.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of this compound and identify specific impurities:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main component and any impurities. A reverse-phase C18 column with UV detection is often suitable.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information about them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the main compound and help in the identification and quantification of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Presence of Unreacted 2-(2-nitrophenyl)ethanol
  • Symptom: A spot corresponding to the starting material is observed on a TLC plate of the final product.

  • Cause: Incomplete reduction reaction.

  • Solution:

    • Column Chromatography: This is a highly effective method for separating the more polar this compound from the less polar 2-(2-nitrophenyl)ethanol.

    • Recrystallization: If the concentration of the impurity is not too high, recrystallization can be effective. The desired product is typically less soluble than the nitro-containing starting material in suitable solvent systems.

Problem 2: Discoloration of the Product (Yellow, Brown, or Pink Hue)
  • Symptom: The isolated this compound is colored instead of being a white or off-white solid/liquid.

  • Cause: Presence of oxidation products.

  • Solution:

    • Activated Charcoal Treatment during Recrystallization: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.

    • Column Chromatography: Can effectively separate the desired product from the more polar and often colored oxidation byproducts.

Problem 3: Difficulty in Removing Reaction Intermediates and Byproducts
  • Symptom: Multiple unidentified spots are observed on TLC, or analytical data (HPLC, GC-MS) indicates the presence of several impurities.

  • Cause: Formation of various intermediates (nitroso, hydroxylamino) and byproducts (azo, azoxy compounds) during the reduction process.

  • Solution:

    • Acid-Base Extraction: This technique can be used to selectively isolate the basic this compound from neutral byproducts. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. After separation, the aqueous layer is basified to regenerate the free amine.

    • Column Chromatography: Provides good separation of compounds with different polarities. A gradient elution may be necessary to separate all components effectively.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTarget ImpuritiesTypical Purity Achieved (%)AdvantagesDisadvantages
Recrystallization Unreacted starting material, some byproducts>98%Simple, cost-effective for removing small amounts of impurities.Can have lower recovery; may not remove all structurally similar impurities.
Acid-Base Extraction Neutral byproducts>97%Effective for separating basic products from neutral or acidic impurities.May not remove basic impurities; requires handling of acids and bases.
Column Chromatography All synthesis-related and degradation impurities>99%High resolution and separation efficiency for a wide range of impurities.More time-consuming and requires larger volumes of solvents.

Note: The purity achieved can vary depending on the initial impurity profile and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair. A common choice is a mixture of ethanol and water. This compound should be soluble in hot ethanol and less soluble in cold water.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl solution to ensure complete transfer of the amine.

  • Basification: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The this compound will precipitate out as a free base.

  • Back Extraction: Extract the regenerated amine back into an organic solvent (e.g., dichloromethane) by shaking the basic aqueous solution with the organic solvent in a separatory funnel.

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (60-120 or 100-200 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Mandatory Visualization

cluster_synthesis Synthesis & Impurity Formation cluster_degradation Degradation Pathway Start 2-(2-nitrophenyl)ethanol Intermediate1 2-(2-nitrosophenyl)ethanol Start->Intermediate1 Partial Reduction Intermediate2 2-(2-hydroxylaminophenyl)ethanol Intermediate1->Intermediate2 Reduction Azo Azo/Azoxy Byproducts Intermediate1->Azo Condensation Product This compound Intermediate2->Product Complete Reduction Intermediate2->Azo Condensation Product_deg This compound Oxidation Oxidation Products (e.g., Quinone imines) Product_deg->Oxidation Air/Light Exposure

Caption: Formation pathways of common impurities in this compound.

cluster_workflow Purification Workflow Crude Crude this compound (with impurities) Choice Choose Purification Method Crude->Choice Recrystallization Recrystallization Choice->Recrystallization Minor Impurities AcidBase Acid-Base Extraction Choice->AcidBase Neutral Impurities Column Column Chromatography Choice->Column Complex Mixture Pure Pure this compound Recrystallization->Pure AcidBase->Pure Column->Pure Analysis Purity Analysis (HPLC, GC-MS) Pure->Analysis

Caption: General experimental workflow for the purification of this compound.

References

strategies to improve yield in Fischer indole synthesis of substituted compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield. What are the primary contributing factors?

A1: Low yields in the Fischer indole synthesis are a common issue and can often be attributed to several factors. The reaction is highly sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1] For instance, electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage side reaction.[1] Additionally, the reaction's efficiency is significantly influenced by the strength of the acid catalyst and the reaction temperature.[1] The formation of byproducts from side reactions, such as aldol condensation, can also consume starting materials and reduce the yield of the desired indole.[1]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving regioselectivity with unsymmetrical ketones is a well-known challenge in the Fischer indole synthesis and is influenced by both steric effects and the acidity of the reaction medium.[1] The choice of acid catalyst and its concentration can significantly impact the ratio of the resulting regioisomers.[1] For example, in reactions with methyl ethyl ketone, weaker acids tend to favor the kinetic product, which is formed from the more substituted enamine. In contrast, stronger acids can lead to the thermodynamic product.[1] The use of bulky substituents on either the ketone or the phenylhydrazine can also help direct the cyclization to the less sterically hindered position.[1]

Q3: My reaction has failed completely, resulting in either the recovery of starting materials or a complex mixture of unidentifiable products. What could be the cause?

A3: Complete reaction failure can occur, especially with certain substitution patterns. The synthesis of C3-N-substituted indoles, for example, is notoriously difficult via this method.[1] Phenylhydrazines that are extremely electron-rich or carbonyl substrates with strong electron-donating groups can favor the N-N bond cleavage to such an extent that no indole is formed.[1] In other cases, the hydrazone intermediate may be unstable under the reaction conditions, or the indole product itself may be susceptible to degradation or polymerization in the presence of strong acid.[1]

Q4: How do electron-donating and electron-withdrawing groups on the phenylhydrazine ring affect the reaction?

A4: The electronic nature of substituents on the phenylhydrazine ring plays a crucial role. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the ring, which facilitates the key[2][2]-sigmatropic rearrangement step. This often leads to higher yields and allows for milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can hinder the reaction and may necessitate harsher conditions, such as stronger acids and higher temperatures, to achieve a reasonable yield.

Q5: What are common side reactions, and how can they be minimized?

A5: Besides N-N bond cleavage, other common side reactions include aldol condensation and oxidation.

  • Aldol Condensation: This is more likely to occur with enolizable aldehydes and ketones. Using a non-enolizable carbonyl compound can prevent this. Alternatively, optimizing the reaction temperature and time may minimize the formation of these byproducts.[1]

  • Oxidation: Indoles can be prone to oxidation, which often results in colored impurities. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidative decomposition.[1]

Troubleshooting Guides

Problem 1: Low to No Product Formation

This is a frequent challenge in the Fischer indole synthesis. The following workflow can help diagnose and resolve the issue.

G cluster_start Initial Observation cluster_investigation Investigation cluster_solutions Potential Solutions start Low or No Yield purity Check Starting Material Purity start->purity Is purity confirmed? catalyst Evaluate Acid Catalyst purity->catalyst Yes purify Purify/Verify Starting Materials purity->purify No conditions Assess Reaction Conditions catalyst->conditions Yes change_catalyst Change Acid Catalyst (Stronger/Milder) catalyst->change_catalyst Is catalyst appropriate for substituents? optimize_temp Optimize Temperature and Time conditions->optimize_temp Are conditions optimized? protecting_groups Consider Protecting Groups conditions->protecting_groups Consider for sensitive groups purify->catalyst change_catalyst->conditions optimize_temp->start Re-run experiment protecting_groups->start Re-run experiment

Caption: Troubleshooting workflow for low or no yield.

Problem 2: Formation of Multiple Products (Regioisomers)

When using an unsymmetrical ketone, the formation of two regioisomers is a common outcome.

G cluster_start Initial Observation cluster_analysis Analysis cluster_strategies Control Strategies start Mixture of Regioisomers acid_strength Analyze Acid Strength start->acid_strength sterics Evaluate Steric Hindrance start->sterics adjust_acid Adjust Acid Catalyst and Concentration acid_strength->adjust_acid Weaker acid for kinetic, stronger for thermodynamic modify_substrate Introduce Bulky Substituents sterics->modify_substrate Direct cyclization to less hindered side adjust_acid->start Re-run experiment modify_substrate->start Re-run experiment

Caption: Strategies to control regioselectivity.

Data Presentation

The following tables provide quantitative data on how different factors can influence the yield and regioselectivity of the Fischer indole synthesis.

Table 1: Effect of Phenylhydrazine Substituents on Yield

Phenylhydrazine SubstituentCarbonyl CompoundAcid CatalystTemperature (°C)Yield (%)
4-Methyl (EDG)Isopropyl methyl ketoneAcetic AcidRefluxHigh
4-Nitro (EWG)Isopropyl methyl ketoneAcetic Acid/HClReflux30
2-Nitro (EWG)2-MethylcyclohexanoneAcetic AcidRefluxLow
4-Methoxy (EDG)Ethyl pyruvateNot specifiedNot specifiedHigher yields, milder conditions
UnsubstitutedCyclohexanonep-Toluenesulfonic AcidNot specified94
UnsubstitutedCyclopentanonep-Toluenesulfonic AcidNot specified89

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data compiled from multiple sources.

Table 2: Influence of Acid Catalyst Concentration on Regioselectivity with Methyl Ethyl Ketone

Acid CatalystConcentration (w/w)Major Product
H₃PO₄90%3-methyl-2-ethylindole
H₂SO₄30%3-methyl-2-ethylindole
P₂O₅ in H₂O83%2,3-dimethylindole
H₂SO₄70%2,3-dimethylindole

Data adapted from a study on the effect of acid catalyst on the Fischer indole synthesis of unsymmetrical ketones.[1]

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of a Substituted Indole

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Substituted phenylhydrazine (or its hydrochloride salt) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂)

  • Solvent (e.g., ethanol, acetic acid, toluene)

  • Sodium hydroxide or sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation (can be performed in situ):

    • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).

    • If the phenylhydrazine hydrochloride salt is used, the HCl can act as a catalyst for hydrazone formation.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes. Monitor the formation of the hydrazone by thin-layer chromatography (TLC).

  • Indolization (Cyclization):

    • Add the acid catalyst to the reaction mixture. The choice and amount of catalyst will depend on the reactivity of the substrates. For example, polyphosphoric acid can be used as both the solvent and the catalyst.

    • Heat the reaction mixture to the desired temperature (ranging from 80 °C to reflux) and monitor the progress by TLC. Reaction times can vary from a few minutes to several hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) while cooling in an ice bath.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.

Protocol for a One-Pot Fischer Indole Synthesis

This method avoids the isolation of the intermediate hydrazone.

Materials:

  • p-Tolylhydrazine hydrochloride (1.62 mmol)

  • Isopropyl methyl ketone (1.62 mmol)

  • Glacial acetic acid (2 g, ~0.03 mol)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for approximately 2.25 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with 1 M sodium hydroxide solution.

  • Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by passing it through a short silica gel column to yield the product.

References

optimizing reaction conditions for the synthesis of 2-aminophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: My final 2-aminophenol product is discolored (pink, brown, or black). What is the cause and how can I prevent it?

A1: Discoloration is a common issue caused by the oxidation of the aminophenol product.[1] The amino and hydroxyl groups on the aromatic ring make it highly susceptible to air oxidation, which forms highly colored quinone-imine impurities.

Prevention and Troubleshooting:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][2]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas.[2]

  • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite (Na₂S₂O₄), during workup or purification.

  • Prompt Work-up: Work up the reaction mixture promptly after completion to reduce the exposure time to air.[1]

  • Storage: Store the final product under an inert atmosphere and protected from light.[1]

Q2: I am observing a low yield of my desired 2-aminophenol derivative. What are the potential causes and solutions?

A2: Low yields can stem from several factors, including incomplete reaction, product loss during workup, or side reactions.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[1]

  • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents, particularly the reducing agent. If the reaction stalls, consider adding more reducing agent.[1]

  • Catalyst Activity: For catalytic hydrogenations, ensure the catalyst is active. Use a fresh batch of catalyst if necessary.

  • Workup Procedure: Review your extraction and purification procedures for potential sources of product loss. 2-Aminophenol and some of its derivatives have moderate water solubility, so repeated extractions of the aqueous layer may be necessary.

  • Temperature Control: For exothermic reactions, maintain proper temperature control to prevent the formation of byproducts.[1]

Q3: I am getting a mixture of isomers (e.g., 2-aminophenol and 4-aminophenol). How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, especially when starting from the nitration of phenol. The hydroxyl group is an ortho-, para-director, leading to a mixture of products.

Strategies for Improving Regioselectivity:

  • Nitration Conditions: Carefully control the temperature during the nitration of phenol, as lower temperatures can favor the formation of the para-isomer.

  • Starting Material Selection: To synthesize a specific isomer, it is often better to start with a precursor that has the desired substitution pattern. For example, to obtain 2-aminophenol, starting with 2-nitrophenol is the most direct route.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or fractional recrystallization, although this can be challenging due to their similar polarities.[1]

Q4: Can I selectively reduce one nitro group in a dinitrophenol derivative?

A4: Yes, selective reduction is possible. For example, in 2,4-dinitrophenol, the ortho nitro group can be preferentially reduced. This is attributed to the directing and activating effects of the hydroxyl group. Reagents like sodium sulfide (Na₂S) or sodium polysulfide are often used for such selective reductions.[1][3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reactionMonitor reaction by TLC/LC-MS until starting material is consumed. Extend reaction time or add more reducing agent if necessary.[1]
Inactive catalyst (for hydrogenation)Use a fresh batch of catalyst (e.g., Pd/C). Ensure the catalyst was handled properly to prevent deactivation.
Poor quality of starting materialsVerify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Product is a Dark Oil or Tar Oxidation of the productWork under an inert atmosphere.[1][2] Use degassed solvents.[2] Add an antioxidant during workup.
Reaction temperature too highMaintain strict temperature control throughout the reaction.
Multiple Spots on TLC After Reaction Formation of regioisomersOptimize nitration conditions (e.g., lower temperature).[1] Purify the mixture using column chromatography.[1]
Incomplete reductionIncrease reaction time or the amount of reducing agent.
Formation of byproductsUse a milder or more selective reducing agent.[1]
Difficulty in Product Isolation/Purification Product is water-solubleSaturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Perform multiple extractions with an organic solvent.
Product co-elutes with impurities during chromatographyTry a different solvent system for column chromatography. Consider derivatizing the product or impurity to alter its polarity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Nitrophenol

This protocol describes a general procedure for the reduction of 2-nitrophenol to 2-aminophenol using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 2-Nitrophenol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitrophenol in a suitable solvent (e.g., ethanol or ethyl acetate).[1]

  • Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically to 1-4 atm) and stir the mixture vigorously at room temperature.[1]

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete when the starting material is no longer visible on the TLC plate.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenol.

  • The crude product can be purified by recrystallization from hot water or a suitable organic solvent.

Protocol 2: Béchamp Reduction of 2-Nitrophenol

This protocol outlines the reduction of 2-nitrophenol using iron powder in an acidic medium.

Materials:

  • 2-Nitrophenol

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (3-5 equivalents) and a mixture of ethanol and water.[1]

  • Heat the mixture to reflux and then add concentrated HCl dropwise.

  • Add the 2-nitrophenol derivative to the refluxing mixture portion-wise or as a solution in the reaction solvent.[1]

  • Maintain the reaction at reflux and monitor the disappearance of the starting material by TLC. Reaction times can vary from a few hours to overnight.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter it to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminophenol.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Aminophenol-4-sulfonamide

This multi-step synthesis starts from o-nitrochlorobenzene.

Step 1: Chlorosulfonation

  • Add o-nitrochlorobenzene to chlorosulfonic acid (molar ratio of approximately 1:3) over a period of 1-1.5 hours, maintaining the temperature at around 100-110°C.

  • After the addition is complete, continue to stir the mixture at this temperature for 3-4 hours to complete the sulfonation.

  • Cool the reaction mixture to 60-70°C and add thionyl chloride (molar ratio to o-nitrochlorobenzene of about 1.3:1) over 1.5-2 hours to carry out the chlorination, yielding 4-chloro-3-nitrobenzenesulfonyl chloride.[5]

Step 2: Amination

  • Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in water.

  • Add concentrated ammonia water (e.g., 16%) slowly over about 4 hours, keeping the temperature at 16-19°C.

  • After the addition, warm the mixture to 36-37°C and stir for another 3.5-4.5 hours to produce 2-nitrochlorobenzene-4-sulfonamide.[5]

Step 3 & 4: Hydrolysis and Acidification

  • The subsequent steps involve hydrolysis of the chloro group, followed by acidification and finally reduction of the nitro group to yield the desired 2-aminophenol-4-sulfonamide. A detailed procedure can be found in patent literature such as CN104592064A.[6]

Data Presentation

Table 1: Comparison of Reduction Methods for 2-Nitrophenol

Reduction Method Reducing Agent(s) Typical Solvent(s) Typical Temperature Typical Reaction Time Reported Yield Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂, Pd/C (or other catalysts like Pt/C, Ni)Ethanol, Ethyl Acetate, MethanolRoom Temperature to 95°C[7]0.5 - 1.5 hours[7]High (often >90%)High yield, clean reaction, catalyst can be recycled.Requires specialized hydrogenation equipment, handling of flammable H₂ gas.[1]
Béchamp Reduction Iron, HClEthanol/WaterRefluxSeveral hours to overnight[1]Good to HighInexpensive reagents.[8]Generates large amounts of iron sludge waste, can be slow.[8]
Sodium Sulfide Reduction Na₂S or Na₂S·9H₂OWater, Ethanol85°C~15 minutes after addition64-67%Can be selective for one nitro group in dinitro compounds.[1]Can result in lower yields, wastewater contains sulfur compounds.[1]
Tin(II) Chloride Reduction SnCl₂, HClEthanol, Ethyl AcetateRefluxVariableGood to HighEffective for a wide range of nitro compounds.[1]Generates tin-based waste which is environmentally problematic.[1]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Final Product Analysis start 2-Nitrophenol Derivative reduction Choose Reduction Method: - Catalytic Hydrogenation - Béchamp Reduction - Sodium Sulfide Reduction start->reduction monitoring Monitor by TLC/LC-MS reduction->monitoring complete Reaction Complete? monitoring->complete complete->monitoring No, continue reaction workup Filtration / Extraction complete->workup Yes purification Recrystallization or Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure 2-Aminophenol Derivative analysis->product

Caption: General experimental workflow for the synthesis of 2-aminophenol derivatives.

troubleshooting_workflow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_solutions Troubleshooting Actions problem Low Yield or Impurities Detected start_material Starting Material Consumed? problem->start_material tlc_spots Multiple Spots on TLC? start_material->tlc_spots Yes optimize_reaction Optimize Reaction: - Extend reaction time - Add more reducing agent - Check catalyst activity start_material->optimize_reaction No review_workup Review Work-up Procedure for Product Loss tlc_spots->review_workup No (Single Spot) improve_purification Improve Purification: - Column Chromatography tlc_spots->improve_purification Yes (Multiple Non-polar Spots) Likely Regioisomers/Byproducts inert_atmosphere Work Under Inert Atmosphere to Prevent Oxidation tlc_spots->inert_atmosphere Yes (Colored Spots) Likely Oxidation

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: A Troubleshooting Guide for Enantioselective Synthesis Catalyst Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enantioselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during catalyst optimization. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data for catalyst comparison, and downloadable experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your enantioselective synthesis experiments.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common hurdle in asymmetric catalysis. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and optimize your reaction for higher ee.

Troubleshooting Flowchart for Low Enantioselectivity

low_ee_troubleshooting start Low Enantiomeric Excess (ee) catalyst_check Step 1: Verify Catalyst & Ligand Integrity start->catalyst_check conditions_check Step 2: Optimize Reaction Conditions catalyst_check->conditions_check Catalyst OK catalyst_purity Check purity and stability. Impurities can act as poisons. [3] catalyst_check->catalyst_purity catalyst_handling Ensure proper handling and storage, especially for air/moisture sensitive catalysts. [2] catalyst_check->catalyst_handling reagent_check Step 3: Assess Reagent & Substrate Purity conditions_check->reagent_check Conditions Optimized temp_opt Screen a range of temperatures. Lower temperatures often increase ee. [3] conditions_check->temp_opt solvent_opt Screen various solvents. Solvent polarity and coordination can be critical. [3] conditions_check->solvent_opt loading_opt Optimize catalyst loading. Too low or too high can be detrimental. [3] conditions_check->loading_opt background_rxn_check Step 4: Investigate Background Reaction reagent_check->background_rxn_check Reagents Pure reagent_purity Purify starting materials. Impurities can inhibit the catalyst. [3] reagent_check->reagent_purity solution Improved Enantioselectivity background_rxn_check->solution Background Minimized lower_temp Lowering the temperature can slow the non-catalyzed reaction significantly. [4] background_rxn_check->lower_temp adjust_loading Adjusting catalyst loading might favor the catalyzed pathway. [4] background_rxn_check->adjust_loading

Caption: Troubleshooting decision tree for low enantioselectivity.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Integrity :

    • Purity : Ensure the chiral catalyst and/or ligand are of high purity. Impurities can poison the catalyst or disrupt the chiral environment.[1] For catalysts generated in situ, the purity of the precursors is equally important.

    • Handling and Storage : Many chiral catalysts are sensitive to air and moisture.[1] Ensure all glassware is properly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Check the age and storage conditions of your catalyst. Degradation over time can lead to poor performance.[1]

  • Reaction Conditions Optimization :

    • Temperature : This is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity as it enhances the energy difference between the diastereomeric transition states.[2] However, this can also decrease the reaction rate. A temperature screening study is highly recommended.

    • Solvent : The choice of solvent is crucial as it can influence the catalyst's conformation and the stability of the transition states.[3] A solvent screening should be performed, testing a range of solvents with varying polarities and coordinating abilities.

    • Catalyst Loading : Both too low and too high catalyst loadings can negatively impact enantioselectivity. Insufficient catalyst may allow a non-selective background reaction to proceed, while high concentrations can lead to the formation of less selective catalyst aggregates.[3]

  • Reagent and Substrate Purity :

    • Impurities in your starting materials or reagents can interfere with the catalytic cycle.[3] It is advisable to purify the substrate and ensure all reagents are of high quality.

  • Background (Uncatalyzed) Reaction :

    • A non-selective background reaction competing with the desired catalytic pathway can significantly lower the overall ee.[2] Lowering the reaction temperature can often suppress the uncatalyzed reaction more than the catalyzed one.

Issue 2: Low Reaction Yield

Q: My reaction has a high ee, but the yield of the desired product is low. What steps should I take to improve the yield?

A: Low yield in the presence of high enantioselectivity often points towards issues with reaction kinetics, catalyst stability, or product degradation.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Reaction Yield catalyst_activity_check Step 1: Evaluate Catalyst Activity & Stability start->catalyst_activity_check reaction_parameters_check Step 2: Re-evaluate Reaction Parameters catalyst_activity_check->reaction_parameters_check Catalyst Active catalyst_poisoning Check for catalyst poisoning from impurities in substrate, reagents, or solvent. [3] catalyst_activity_check->catalyst_poisoning catalyst_decomposition Consider catalyst decomposition under the reaction conditions. catalyst_activity_check->catalyst_decomposition workup_check Step 3: Optimize Work-up & Purification reaction_parameters_check->workup_check Parameters Optimized concentration_opt Adjust substrate/reagent concentration. Poor solubility can lead to low yield. [3] reaction_parameters_check->concentration_opt time_study Conduct a reaction time study to ensure the reaction has reached completion. reaction_parameters_check->time_study reagent_stoichiometry Verify the stoichiometry of all reagents. reaction_parameters_check->reagent_stoichiometry solution Improved Yield workup_check->solution Work-up Optimized product_decomposition Assess product stability during work-up and purification (e.g., on silica gel). workup_check->product_decomposition extraction_efficiency Ensure efficient extraction of the product. workup_check->extraction_efficiency solvent_screening_workflow start Start: Prepare Vials & Stock Solutions dispense_solvents Dispense Screening Solvents (Toluene, DCM, THF, etc.) start->dispense_solvents add_reagents Add Substrate & Catalyst dispense_solvents->add_reagents initiate_reaction Equilibrate Temperature & Initiate Reaction add_reagents->initiate_reaction analyze Quench & Analyze (Conversion and ee) initiate_reaction->analyze select_solvent Select Optimal Solvent analyze->select_solvent

References

identifying and mitigating byproducts in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. The content addresses common issues encountered during synthesis, focusing on byproduct identification and mitigation.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, whether you are using the Knoevenagel condensation of isatins or the one-pot cyanide-mediated cascade reaction.

Problem 1: Low or No Product Yield

Potential Cause Identification Suggested Mitigation Strategy
Incomplete reaction (Knoevenagel) TLC analysis shows significant amounts of unreacted isatin and/or acetonitrile starting material.- Increase reaction time or temperature.- Use a more efficient catalyst (e.g., piperidine, boric acid, or sulfonic acid functionalized silica).[1][2]- Ensure anhydrous conditions if using moisture-sensitive reagents.
Incomplete cyclization (Cyanide-mediated) Mass spectrometry or NMR analysis may show intermediates such as the chalcone or hydroxylamine species.[3]- Ensure the correct amount of acetic acid is added to facilitate the final cyclization step.[4]- Optimize reflux time after the addition of acetic acid.[4]
Decomposition of starting materials or product Formation of dark, tarry substances in the reaction mixture.[5][6]- For acid-catalyzed reactions, use the minimum effective concentration and temperature.[5]- Ensure starting materials are fully dissolved before heating.[5][6]- For the cyanide-mediated reaction, optimize the concentration of KCN to avoid the formation of side products.[7]
Poor quality of starting isatin Impurities are visible in the isatin starting material (e.g., incorrect color, melting point).Purify the isatin before use by recrystallization from glacial acetic acid or through the formation of a sodium bisulfite adduct.[5]

Problem 2: Difficult Purification & Presence of Impurities

Potential Cause Identification Suggested Mitigation Strategy
Formation of tarry byproducts A dark, viscous, and intractable residue is present in the crude product, making purification by chromatography difficult.[5]- Lower the reaction temperature.[5]- Reduce the concentration of strong acid catalysts (e.g., H₂SO₄) to prevent sulfonation or charring.[5][6]
Presence of Isatin Oxime (from isatin synthesis) A yellow compound may precipitate when pouring the sulfuric acid solution onto ice during Sandmeyer isatin synthesis.[6] This can be carried over as an impurity.During the workup of the isatin synthesis, add a "decoy" carbonyl compound (e.g., an aldehyde) to react with any excess hydroxylamine.[5]
Formation of E/Z isomers ¹H NMR may show two sets of signals for the product protons, particularly those near the exocyclic double bond.[8]- The more stable isomer can often be obtained by allowing the mixture to equilibrate.[8]- Purification by column chromatography or recrystallization can sometimes separate the isomers.
Unidentified side products (Cyanide-mediated) TLC analysis shows multiple spots close to the product spot.[7]- Optimize the KCN loading; increasing the cyanide concentration can sometimes lead to a cleaner reaction with higher yield.[9]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black, and the yield is very low. What happened?

A dark, tarry appearance often indicates decomposition of starting materials or the product.[5] This is common in reactions that use strong acids and high temperatures, such as the Sandmeyer synthesis of the isatin precursor.[6] To prevent this, ensure that your starting materials, particularly aniline for isatin synthesis, are fully dissolved before heating.[5][6] Use the mildest effective reaction conditions (temperature and acid concentration) to minimize charring and sulfonation side reactions.[5]

Q2: I see multiple product spots on my TLC plate that are very close together. What could they be?

This could indicate the presence of geometric isomers (E/Z) of the 2-(3-oxoindolin-2-ylidene)acetonitrile product.[8] These isomers have very similar polarities and can be difficult to separate. Their formation depends on the substituents and reaction conditions. You can confirm their presence by detailed NMR analysis, which would show two distinct sets of peaks for the vinylic and adjacent protons. Often, one isomer is thermodynamically more stable and may become the major product upon prolonged reaction time or during workup.[8]

Q3: How do I choose between the Knoevenagel condensation and the cyanide-mediated one-pot synthesis?

The choice of method depends on the availability of starting materials and the desired substitution pattern.

  • Knoevenagel Condensation: This is a direct method if you have the substituted isatin and the corresponding arylacetonitrile readily available. It is a classic C-C bond-forming reaction.[2]

  • Cyanide-Mediated One-Pot Synthesis: This is a highly efficient cascade reaction that builds the molecule from simpler precursors: an ortho-nitroacetophenone and an aromatic aldehyde.[7][10] This method can be advantageous when the required substituted isatins are not commercially available or are difficult to synthesize.

Q4: My ¹H NMR spectrum looks complex. How can I identify my product and potential byproducts?

For the desired 2-(3-oxoindolin-2-ylidene)acetonitrile, look for characteristic signals:

  • An NH proton of the indolinone ring, typically a singlet around 10-11 ppm in DMSO-d₆.

  • Aromatic protons for the indolinone core and the arylacetonitrile substituent.

  • The absence of the C3-proton of isatin.

Common impurities can be identified by:

  • Unreacted Isatin: Signals corresponding to the isatin starting material.

  • Isomers: As mentioned in Q2, duplicate signals for the product.

  • Hydrolysis: If water is present, the nitrile group could potentially hydrolyze to an amide or carboxylic acid, which would significantly change the NMR and IR spectra.

Q5: What are the best practices for purifying the final product?

The most common purification methods are recrystallization and column chromatography.[4]

  • Recrystallization: Ethanol or a mixture of ethyl acetate and hexane is often effective for obtaining pure crystalline product.[4]

  • Column Chromatography: Use a gradient of ethyl acetate in hexane to separate the product from less polar impurities and any unreacted starting materials.[4] If you encounter tarry materials, it may be beneficial to first pass the crude product through a short plug of silica gel to remove the highly polar, insoluble components before performing a full chromatographic separation.

Experimental Protocols & Methodologies

Method 1: Knoevenagel Condensation of Isatin with Hetarylacetonitrile [4]

  • Activation of Isatin: To a vigorously stirred suspension of the desired substituted isatin (1.0 mmol) in hot benzene (10–15 mL), add phosphorus pentachloride (1.3 mmol).

  • Reflux: Heat the resulting mixture to reflux for 1 hour. The isatin should dissolve, forming the imidoyl chloride intermediate.

  • Condensation: Add a solution of the hetarylacetonitrile (1.0 mmol) in benzene dropwise to the hot reaction mixture. A characteristic color change should be observed.

  • Cooling and Precipitation: Allow the mixture to cool to room temperature while continuing to stir. The product will precipitate out of the solution.

  • Workup: Filter the precipitate and wash it with minimal amounts of cold ethanol and water, followed by another wash with ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization or by filtering through a plug of silica gel using an appropriate eluent like dichloromethane.

Method 2: One-Pot Cyanide-Mediated Cascade Reaction [4]

  • Initial Reaction Mixture: In a round-bottom flask, combine the ortho-nitroacetophenone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and potassium cyanide (KCN) (1.2 mmol) in methanol (1 mL) and water (65 µL).

  • First Reflux: Stir the mixture at reflux for 1 hour. Monitor the consumption of the starting materials by TLC.

  • Acidification and Second Reflux: After cooling the mixture to room temperature, carefully add acetic acid (75 µL). An exothermic reaction may occur. Heat the mixture to reflux for an additional 30 minutes to promote cyclization.

  • Extraction: Cool the reaction mixture, dilute it with ethyl acetate (e.g., 100 mL), and wash it twice with a saturated sodium bicarbonate solution to remove acetic acid.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.

Visualized Workflows and Logic

experimental_workflow General Experimental Workflow: Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend Isatin in Solvent add_catalyst Add Catalyst (e.g., Piperidine) start->add_catalyst add_acetonitrile Add Arylacetonitrile add_catalyst->add_acetonitrile reflux Heat to Reflux add_acetonitrile->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter_crude Filter Precipitate cool->filter_crude wash Wash with Solvent filter_crude->wash purify Purify by Recrystallization or Chromatography wash->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Knoevenagel condensation experimental workflow.

troubleshooting_guide Troubleshooting Decision Tree problem Problem Observed low_yield Low or No Yield problem->low_yield impure_product Impure Product / Difficult Purification problem->impure_product cause1 Incomplete Reaction? low_yield->cause1 Check TLC cause2 Decomposition / Tar? low_yield->cause2 Dark Color? cause4 Starting Material Quality? low_yield->cause4 Check Reagents impure_product->cause2 Tarry? cause3 Isomers Present? impure_product->cause3 Multiple Spots? cause1->cause2 No sol1 Increase Time/Temp Change Catalyst cause1->sol1 Yes cause2->cause4 No sol2 Lower Temp Reduce Acid Conc. cause2->sol2 Yes sol3 Optimize Purification Allow Equilibration cause3->sol3 Yes sol4 Purify Isatin Use High-Purity Reagents cause4->sol4 Impure

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Enhancing Efficiency in One-Pot Alkylation of Indolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the one-pot alkylation of indolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. The indoline scaffold is a cornerstone in numerous bioactive compounds, and mastering its selective N-alkylation is key to efficient synthesis.[1] This document moves beyond simple protocols to explore the causality behind common experimental challenges, providing robust troubleshooting strategies and validated methodologies to enhance your reaction efficiency, yield, and purity.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses the most frequent obstacles encountered during the one-pot N-alkylation of indolines in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a frustrating but common issue. The root cause often lies in suboptimal activation of the indoline nitrogen or deactivation of your reagents.

Possible Causes & Solutions:

  • Insufficient Base Strength or Solubility: The chosen base may not be strong enough to deprotonate the indoline nitrogen effectively, or it may have poor solubility in the reaction solvent. For classic systems using alkyl halides, strong bases like Sodium Hydride (NaH) are effective but require strictly anhydrous conditions.[2] If using milder carbonate bases (e.g., K₂CO₃), which are common in modern catalytic systems, ensure the reaction temperature is sufficient to drive the reaction.[1]

  • Presence of Moisture: Water is the enemy of many alkylation reactions. For moisture-sensitive reagents like NaH, it will quench the base and halt the reaction.[2] Always use anhydrous solvents, flame-dry your glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Reagent Quality: The indoline starting material may be oxidized, or the alkylating agent may have degraded. Verify the purity of your starting materials using NMR or LC-MS.

  • Inadequate Temperature: Some reactions require thermal energy to overcome the activation barrier. If running at room temperature, consider moderately increasing the heat. For instance, iron-catalyzed alkylations using alcohols often require temperatures around 110 °C to proceed efficiently.[1]

  • Catalyst Inactivity (for catalyzed reactions): If using a catalyst, ensure it has been stored correctly and is not poisoned. In some iron-catalyzed systems, an oxidant additive like Me₃NO is required to activate the catalyst complex.[1]

Troubleshooting Workflow: Low Conversion

This decision tree can help systematically diagnose the cause of poor reaction performance.

G start Low / No Conversion Observed check_reagents Are reagents pure and anhydro-us conditions met? start->check_reagents base_issue Is the base strong enough and soluble? check_reagents->base_issue Yes sol_reagents Verify reagent purity (NMR, LC-MS). Use anhydrous solvents and inert atmosphere. check_reagents->sol_reagents No temp_issue Is the reaction temperature optimal? base_issue->temp_issue Yes sol_base Consider a stronger base (e.g., NaH) or a different solvent (e.g., DMF). For catalytic systems, ensure base is appropriate (e.g., K2CO3). base_issue->sol_base No catalyst_issue If catalyzed, is the catalyst system active? temp_issue->catalyst_issue Yes sol_temp Gradually increase temperature. Monitor via TLC/LC-MS. temp_issue->sol_temp No sol_catalyst Check catalyst storage. Verify additives (e.g., oxidants) are present and active. catalyst_issue->sol_catalyst No

Caption: A workflow for diagnosing low reaction conversion.

Q2: I'm observing significant side products. How can I improve the selectivity for N-alkylation?

Selectivity is paramount. While indolines are predisposed to N-alkylation over C-alkylation (unlike indoles), side reactions can still occur, particularly over-alkylation or reactions with other functional groups.

Key Strategies for Enhancing Selectivity:

  • Control Stoichiometry: The formation of di-alkylated products can occur with highly reactive alkylating agents. Use a slight excess (1.05–1.2 equivalents) of the alkylating agent and consider adding it dropwise to maintain a low concentration, thereby reducing the chance of a second alkylation event.[2]

  • Leverage Modern Catalysis: Transition-metal catalysis offers exquisite control. Iron-catalyzed systems, for example, are highly selective for the N-alkylation of indolines when using alcohols as the alkylating agent.[1][3] This approach operates via a "borrowing hydrogen" mechanism, which is inherently selective for the N-H bond.[4][5]

  • Optimize Temperature: Lowering the reaction temperature can sometimes help control reactivity and prevent the formation of undesired byproducts. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Q3: My indoline contains sensitive functional groups. How do I perform the alkylation without affecting them?

Strong bases like NaH can be incompatible with sensitive groups like esters or ketones.

Solutions for Sensitive Substrates:

  • Switch to Milder Conditions: Move away from harsh, stoichiometric bases. Iron-catalyzed protocols using alcohols as alkylating agents often employ mild bases like K₂CO₃, which are compatible with a much wider range of functional groups.[1]

  • Use Catalytic N-Alkylation: Palladium-catalyzed aza-Wacker type reactions can form C-N bonds under neutral or mildly basic conditions, offering another route for complex molecules.[6] Similarly, zinc-catalyzed systems have been shown to effectively N-alkylate indoles and their analogs.[7]

Frequently Asked Questions (FAQs)

Q: How do I choose the best alkylating agent?

The choice depends on your synthetic strategy.

  • Alkyl Halides (R-X): Reactivity follows the order R-I > R-B > R-Cl. Iodides are highly reactive but can be more expensive and less stable.[2] This method typically requires a strong base.

  • Alcohols (R-OH): A greener and increasingly popular choice used in conjunction with transition metal catalysts (e.g., Iron, Ruthenium).[1][4] This method avoids the pre-formation of halides and generates water as the only byproduct. The scope is broad, including primary and some secondary alcohols.[1][5]

  • Other Electrophiles: Aldehydes and ketones can be used in reductive amination, which is a one-pot process that can be highly efficient for synthesizing N-alkylated indolines.

Q: What is the "Borrowing Hydrogen" mechanism in iron-catalyzed N-alkylation?

This is an elegant and efficient catalytic cycle. The iron catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ. The indoline then condenses with the aldehyde to form an enamine or iminium ion intermediate. Finally, the catalyst returns the hydrogen to this intermediate, reducing it to form the N-alkylated indoline and regenerating the catalyst. This process avoids the use of stoichiometric oxidants or reductants.[4][5]

Iron-Catalyzed "Borrowing Hydrogen" N-Alkylation

G cluster_0 Catalytic Cycle Fe_cat [Fe] Catalyst FeH2_cat [Fe]-H2 (Hydride Complex) Fe_cat->FeH2_cat + R-CH2OH (Dehydrogenation) FeH2_cat->Fe_cat + H2O (Reduction & Regeneration) Product N-Alkylated Indoline Aldehyde R-CHO (Aldehyde) Imine Imine/Iminium Intermediate Aldehyde->Imine + Indoline-NH (Condensation) Imine->FeH2_cat Forms N-Alkylated Indoline Imine->Product Hydrogenation Alcohol Alcohol (R-CH2OH) Alcohol->Fe_cat

References

Technical Support Center: Purification of Aminopyridine Derivatives via Cation-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cation-exchange chromatography for the purification of aminopyridine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful separations.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of aminopyridine derivatives using cation-exchange chromatography.

Problem Potential Cause Recommended Solution
Poor or No Binding of Aminopyridine Derivative to the Column Incorrect pH of the loading buffer: The pH of the loading buffer is not sufficiently below the pKa of the aminopyridine derivative, resulting in a neutral or partially charged molecule that does not bind to the negatively charged resin.Adjust the pH of the loading buffer to be at least 1-2 pH units below the pKa of the target aminopyridine derivative to ensure full protonation and a positive charge.
High ionic strength of the sample or loading buffer: Excess salt in the sample or loading buffer competes with the aminopyridine derivative for binding sites on the resin.Desalt the sample prior to loading. Ensure the loading buffer has a low ionic strength (e.g., 10-25 mM).
Incorrect resin choice: A weak cation-exchange resin may not be fully charged at the desired operating pH.Use a strong cation-exchange (SCX) resin, which remains negatively charged over a wide pH range.
Low Recovery of the Aminopyridine Derivative Elution buffer pH is too high: The elution buffer pH is not high enough to effectively neutralize the positive charge on the aminopyridine derivative, leading to incomplete elution.Increase the pH of the elution buffer to be at least 1-2 pH units above the pKa of the aminopyridine derivative.
Ionic strength of the elution buffer is too low: The salt concentration in the elution buffer is insufficient to displace the bound aminopyridine derivative.Increase the salt concentration in the elution buffer (e.g., using a salt gradient of NaCl or KCl up to 1 M).
Secondary interactions with the resin: The aminopyridine derivative may be interacting with the resin matrix through non-ionic mechanisms (e.g., hydrophobic interactions).Add a small amount of a polar organic solvent (e.g., 5-10% acetonitrile or methanol) to the elution buffer to disrupt secondary interactions.
Peak Tailing Strong interaction with residual silanol groups (for silica-based resins): The basic nature of aminopyridines can lead to strong interactions with acidic silanol groups on the surface of silica-based resins.Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[1] Alternatively, use a polymer-based cation-exchange resin to avoid silanol interactions.
Slow mass transfer kinetics: The interaction between the aminopyridine derivative and the resin is slow, leading to a broad, asymmetric peak.Decrease the flow rate to allow more time for equilibrium to be established.
Co-elution of Impurities Inadequate selectivity: The chosen conditions do not provide sufficient resolution between the target aminopyridine derivative and impurities.Optimize the elution gradient. A shallower gradient can improve the separation of closely eluting compounds.[2]
Inappropriate resin choice: The resin may not have the optimal selectivity for the desired separation.Consider a different type of cation-exchange resin (e.g., with a different functional group or base matrix) or a mixed-mode resin that offers alternative selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cation-exchange resin for my aminopyridine derivative?

A1: The choice between a strong cation-exchange (SCX) and a weak cation-exchange (WCX) resin is critical.

  • Strong Cation-Exchange (SCX) Resins: These contain strongly acidic functional groups (e.g., sulfonic acid) and are negatively charged over a wide pH range. SCX resins are a good starting point for most aminopyridine purifications as they provide robust binding.

  • Weak Cation-Exchange (WCX) Resins: These have weakly acidic functional groups (e.g., carboxylic acid) and their charge is pH-dependent. WCX resins can offer different selectivity and may be useful for separating aminopyridine derivatives with very similar properties.

For initial method development, an SCX resin is generally recommended.

Q2: What is the importance of the pKa of my aminopyridine derivative?

A2: The pKa of your aminopyridine derivative is the most critical parameter for method development. To ensure binding to the cation-exchange resin, the pH of your sample and loading buffer must be significantly lower than the pKa of the aminopyridine. For efficient elution, the pH of the elution buffer should be raised above the pKa to neutralize the charge on the molecule. The pKa of the pyridine ring nitrogen is the primary determinant for its charge state.

Q3: Can I use organic solvents in my mobile phase?

A3: Yes, small amounts of water-miscible organic solvents like acetonitrile or methanol can be beneficial. They can help to improve the solubility of some aminopyridine derivatives and reduce secondary hydrophobic interactions with the resin matrix, which can lead to better peak shape and recovery. However, high concentrations of organic solvents can disrupt the ionic interactions necessary for binding, so their use should be carefully optimized.

Q4: How can I remove a large excess of an unreacted aminopyridine starting material from my product?

A4: Cation-exchange chromatography is an excellent method for this purpose. The basic aminopyridine will bind strongly to the resin at an appropriate pH, while your potentially less basic or neutral product may be washed through the column. A subsequent high pH or high salt wash can then elute the bound aminopyridine. For example, excess 2-aminopyridine can be effectively removed from pyridylaminated carbohydrates using a Dowex 50X8 column and eluting with an ammonium acetate buffer at pH 8.5.[3]

Q5: What are typical starting conditions for purifying an aminopyridine derivative?

A5: A good starting point would be:

  • Resin: A strong cation-exchange (SCX) resin.

  • Loading Buffer: A low ionic strength buffer (e.g., 20 mM phosphate or acetate) with a pH 1-2 units below the pKa of your aminopyridine derivative.

  • Elution Buffer: The loading buffer with the addition of a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

Experimental Protocols

Detailed Methodology for Removal of Excess 2-Aminopyridine

This protocol is adapted from a method for the purification of pyridylaminated oligosaccharides and is effective for removing unreacted 2-aminopyridine from a reaction mixture.[3]

1. Materials:

  • Cation-Exchange Resin: Dowex 50X8 (or a similar strong cation-exchange resin).
  • Loading/Wash Buffer: 20 mM Ammonium Acetate, pH 4.5.
  • Elution Buffer: 20 mM Ammonium Acetate, pH 8.5.[3]
  • Sample: Reaction mixture containing the desired product and excess 2-aminopyridine, dissolved in the loading buffer.

2. Column Preparation:

  • Pack a suitable size column with the Dowex 50X8 resin.
  • Equilibrate the column with 5-10 column volumes (CV) of the loading buffer.

3. Sample Loading:

  • Load the prepared sample onto the column at a low flow rate.

4. Washing:

  • Wash the column with 3-5 CV of the loading buffer to remove any unbound impurities and the desired product (if it is neutral or anionic).

5. Elution:

  • Elute the bound 2-aminopyridine from the column using the elution buffer. The increase in pH will neutralize the charge on the 2-aminopyridine, causing it to elute.

6. Regeneration:

  • Regenerate the column by washing with a high concentration of acid (e.g., 1 M HCl), followed by water, and then re-equilibrate with the loading buffer for subsequent use.

Data Presentation

Table 1: pKa Values of Common Aminopyridine Isomers

The pKa of the pyridine ring nitrogen is crucial for determining the appropriate pH for binding and elution.

CompoundpKa of Pyridine Ring Nitrogen
2-Aminopyridine6.86
3-Aminopyridine5.98
4-Aminopyridine9.11

Note: These values can vary slightly depending on the measurement conditions.

Table 2: Example Experimental Parameters for Aminopyridine Derivative Purification

This table provides a summary of experimental conditions from various studies for the purification and analysis of aminopyridine derivatives.

Analyte(s)Column/ResinMobile Phase/EluentKey FindingsReference
2-Aminopyridine from pyridylamination reactionDowex 50X8Elution with 20 mM ammonium acetate, pH 8.75Successful removal of excess 2-aminopyridine from the desired product.[3]
Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-AminopyridineAmaze HD (mixed-mode with cation-exchange)Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium FormateGood separation of all four isomers achieved.[4]
Pyridine, Monoethanolamine (MEA), Triethanolamine (TEA)Chemically modified cellulose fibers with carboxylic acid groupsSource phase with amines (10⁻² to 10⁻⁶ M), Receiving phase with HCl (0.01 to 0.20 M)Successful separation and enrichment of the amines.[5]

Mandatory Visualizations

Diagram 1: Troubleshooting Logic for Poor Binding

PoorBinding Troubleshooting Poor Binding of Aminopyridine Derivatives start Start: Poor or No Binding Observed check_pH Is the loading buffer pH at least 1-2 units below the aminopyridine pKa? start->check_pH adjust_pH Action: Decrease the pH of the loading buffer. check_pH->adjust_pH No check_salt Is the sample/loading buffer of low ionic strength (<50 mM)? check_pH->check_salt Yes success Binding Improved adjust_pH->success desalt Action: Desalt the sample or dilute with low ionic strength buffer. check_salt->desalt No check_resin Are you using a strong cation-exchange (SCX) resin? check_salt->check_resin Yes desalt->success switch_resin Action: Consider switching to an SCX resin. check_resin->switch_resin No fail Issue Persists: Consider other factors (e.g., sample precipitation, column overloading) check_resin->fail Yes switch_resin->success ExperimentalWorkflow General Workflow for Cation-Exchange Purification of Aminopyridines start Start: Sample containing aminopyridine derivative prepare_sample Dissolve sample in loading buffer (pH < pKa) start->prepare_sample load_sample Load sample onto the column prepare_sample->load_sample prepare_column Equilibrate SCX column with loading buffer prepare_column->load_sample wash_column Wash with loading buffer to remove unbound impurities load_sample->wash_column elute Elute with a pH or salt gradient wash_column->elute collect_fractions Collect fractions elute->collect_fractions analyze Analyze fractions (e.g., by HPLC, TLC) collect_fractions->analyze result Purified aminopyridine derivative analyze->result

References

Validation & Comparative

comparing the efficacy of different catalysts for indoline synthesis from 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the indoline scaffold, a core structure in numerous pharmaceuticals and biologically active compounds, from readily available starting materials is a topic of significant interest in organic chemistry and drug development. One key precursor, 2-(2-aminophenyl)ethanol, offers a direct route to this valuable heterocyclic motif through intramolecular cyclization. The efficacy of this transformation is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of indoline from this compound, supported by available experimental data.

Comparison of Catalytic Systems

The intramolecular cyclization of this compound can lead to either indoline or, through subsequent dehydrogenation, indole. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of this transformation. Below is a comparative summary of different catalytic approaches.

Catalyst SystemTypical ConditionsProduct(s)Yield (%)Selectivity (Indoline:Indole)Reference
Ruthenium-based
RuCl₂(PPh₃)₃Toluene, RefluxIndole73-99%Primarily Indole[1]
Iridium-based
[Cp*IrCl₂]₂ / K₂CO₃Toluene, 110 °CIndoleGood to ExcellentPrimarily Indole
Palladium-based
Pd(OAc)₂ / LigandDioxane, HeatIndoleGoodPrimarily Indole[2]
Pd/C, H₂ (from Indole)H₃PO₄, Water, RT, 1 atm H₂Indoline96% (conversion)High for Indoline
Metal-Free
DDQ (oxidant)CH₃CCl₃, HeatIndoleHighPrimarily Indole[3][4]

Note: Direct catalytic conversion of this compound to indoline is not as widely reported as the synthesis of indole. A common strategy involves the initial synthesis of indole followed by a separate hydrogenation step to yield the corresponding indoline. The data presented for ruthenium and iridium catalysts primarily focuses on the synthesis of indole. The palladium-catalyzed reactions from related substrates or the hydrogenation of indoles highlight pathways to achieve the desired indoline.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformation and the general experimental procedure, the following diagrams are provided.

reaction_pathway Reaction Pathway from this compound cluster_start Starting Material cluster_products Products A This compound B Indoline A->B Intramolecular Cyclization (e.g., Pd/C, H₂) C Indole A->C Dehydrogenative Cyclization (e.g., Ru, Ir catalysts) B->C Dehydrogenation

Caption: General reaction pathways from this compound to indoline and indole.

experimental_workflow General Experimental Workflow for Catalytic Synthesis Start Start Setup Reaction Setup: - Add this compound, solvent, and catalyst to flask. - Establish inert atmosphere (e.g., N₂ or Ar). Start->Setup Reaction Reaction: - Heat to desired temperature. - Stir for the specified time. Setup->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - Gas Chromatography (GC) - Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up: - Cool the reaction mixture. - Filter the catalyst (if heterogeneous). - Extract with an organic solvent. - Wash with brine and dry. Monitoring->Workup If complete Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR Spectroscopy - Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the catalytic synthesis of indoline/indole.

Experimental Protocols

Below are representative experimental protocols for the synthesis of indole from this compound using a ruthenium catalyst and a general procedure for the subsequent hydrogenation to indoline.

Protocol 1: Ruthenium-Catalyzed Synthesis of Indole from this compound[1]

Materials:

  • This compound

  • RuCl₂(PPh₃)₃ (Ruthenium(II) chloride tris(triphenylphosphine))

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and RuCl₂(PPh₃)₃ (0.02 mmol, 2 mol%).

  • Under an inert atmosphere, add anhydrous toluene (10 mL).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure indole.

Protocol 2: General Procedure for the Hydrogenation of Indole to Indoline

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Indole

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the indole (1.0 mmol) in methanol or ethanol (10 mL).

  • Carefully add Pd/C (10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude indoline, which can be further purified by column chromatography if necessary.

Conclusion

The synthesis of indoline from this compound can be approached through various catalytic methods. While direct, high-yielding catalytic conversions to indoline are less commonly reported, a two-step approach involving an efficient synthesis of the intermediate indole followed by catalytic hydrogenation is a well-established and effective strategy. Ruthenium and iridium-based catalysts show high efficacy for the initial dehydrogenative cyclization to indole. For the subsequent reduction to indoline, heterogeneous palladium or platinum catalysts are highly effective. The choice of the optimal catalyst and conditions will depend on factors such as desired selectivity, substrate scope, and operational simplicity. The provided protocols offer a starting point for the development of robust and efficient synthetic routes to valuable indoline derivatives.

References

A Comparative Guide to the Synthesis of 2-(2-Aminophenyl)ethanol Derivatives: A Validation of a New Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a conventional and a novel synthetic route to 2-(2-Aminophenyl)ethanol and its derivatives. The objective is to offer an evidence-based evaluation of the performance of each method, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the conventional and a novel synthetic route, allowing for a direct comparison of their efficiency and reaction parameters.

Table 1: Conventional Route - Catalytic Hydrogenation of 2-(2-Nitrophenyl)ethanol

ParameterValueReference
Starting Material 2-(2-Nitrophenyl)ethanol[1]
Catalyst Raney Nickel[1]
Solvent Methanol[1]
Reaction Time 33 - 84 minutes[1]
Yield 98.5% - 99.5%[1]
Purity High (based on conversion)[1]

Table 2: Novel Route - One-Pot Synthesis from Substituted Acetophenones

ParameterValueReference
Starting Material Substituted Acetophenones[2]
Key Intermediates Oxoketene Dithioacetals, Cyclic Ketene-N,O-Acetals[2]
Final Reaction Step Reaction with Guanidine[2]
Reaction Time ~7 hours (total for multi-step one-pot)[2]
Yield High (for derivatives)[2]
Purity Characterized by 1H & 13C-NMR[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a thorough understanding of each synthetic approach.

Conventional Route: Catalytic Hydrogenation using Raney Nickel

This method involves the reduction of a nitro group to an amine using catalytic hydrogenation.

Synthesis of Starting Material: 2-(o-Nitrophenyl)ethanol

2-(o-Nitrophenyl)ethanol can be synthesized by reacting o-nitrotoluene with formaldehyde in a solvent such as dimethyl sulfoxide or dimethylformamide in the presence of a basic catalyst.[1]

Reduction of 2-(o-Nitrophenyl)ethanol

  • In a 300 ml autoclave, charge 30 g (0.18 mol) of 2-(o-nitrophenyl)ethanol, 90 g of methanol, and 0.3 g of Raney nickel catalyst.[1]

  • Add a small amount of an alkali compound, such as 0.03 g (0.00075 mol) of sodium hydroxide, to the reaction mixture.[1]

  • Displace the atmosphere inside the autoclave with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to 5 kg/cm 2 G.

  • Raise the temperature to 80°C while stirring at 1,000 rpm to initiate the reaction.

  • Continuously feed hydrogen to maintain the pressure at 8.5 kg/cm 2 G.

  • The reaction is complete when hydrogen uptake ceases (typically within 33-84 minutes).[1]

  • After completion, cool the reaction mixture and recover the supernatant by decantation for analysis.

Novel Route: One-Pot Synthesis of 2-(2-Amino-6-aryl-4-pyrimidinylamino)ethanol Derivatives

This novel approach involves a multi-step, one-pot synthesis starting from commercially available acetophenones.

  • Synthesis of Oxoketene Dithioacetals: This initial step is performed from substituted acetophenones.[2]

  • Formation of Cyclic Ketene-N,O-Acetals:

    • To the ketene dithioacetal in DMF, add 2 equivalents of ethanolamine.

    • Add 5 equivalents of sodium hydride at 0°C and stir at room temperature for 2 hours.

    • Quench the reaction with ice-cold water and extract the product with ethyl acetate.[2]

  • Synthesis of 2-(2-amino-6-aryl-4-pyrimidinylamino)ethanol Derivatives:

    • Take 500 mg of the cyclic N,O-ketene derivative in 10 ml of DMSO and 10 ml of toluene.

    • Add two equivalents of guanidine hydrochloride and two equivalents of potassium tert-butoxide at room temperature.

    • Stir the reaction mixture at 110°C for 5 hours.[2]

    • The final product is then isolated and characterized.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the conventional and novel synthetic routes.

Conventional_Route Start o-Nitrotoluene + Formaldehyde Intermediate 2-(2-Nitrophenyl)ethanol Start->Intermediate Base Catalyst Raney Nickel, H2 NaOH, Methanol Intermediate->Catalyst Product This compound Catalyst->Product

Caption: Conventional synthesis of this compound.

Novel_Route Start Substituted Acetophenone Intermediate1 Oxoketene Dithioacetal Start->Intermediate1 Reagent1 Ethanolamine NaH, DMF Intermediate1->Reagent1 Intermediate2 Cyclic Ketene-N,O-Acetal Reagent1->Intermediate2 Reagent2 Guanidine HCl KOtBu, DMSO/Toluene Intermediate2->Reagent2 Product 2-(2-Amino-6-aryl- 4-pyrimidinylamino)ethanol Reagent2->Product

Caption: Novel one-pot synthesis of this compound derivatives.

References

A Researcher's Guide to the Structural Confirmation of 2-(2-Aminophenyl)ethanol via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

<

In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of intermediates is a cornerstone of reliable and reproducible research. 2-(2-Aminophenyl)ethanol serves as a valuable building block in the synthesis of various heterocyclic compounds, including indoles and N-acyl indolines.[1] This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound, grounded in experimental data and established principles.

Primary Methodologies: A Deep Dive into NMR and MS Data

The combination of NMR and MS provides a powerful, complementary approach to molecular structure determination. While NMR elucidates the carbon-hydrogen framework and the connectivity of atoms, MS provides the molecular weight and crucial information about fragmentation patterns, which act as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Neighborhood

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For a compound like this compound, both ¹H (proton) and ¹³C (carbon) NMR spectra yield a wealth of structural information.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The ortho-substitution pattern on the benzene ring leads to a complex, non-first-order splitting pattern for the aromatic protons, often referred to as an ABCD spin system. This complexity arises because the chemical shifts of the four aromatic protons are relatively close to each other, and they all couple to one another.

The aliphatic protons of the ethanol side chain appear as two distinct triplets, a direct consequence of the coupling between the adjacent methylene (-CH₂-) groups. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are typically observed as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethanol side chain. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbon atom bonded to the electronegative nitrogen atom (C-NH₂) will be shifted downfield compared to the other aromatic carbons.

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CHδ 6.6 - 7.2 ppm (complex multiplet, 4H)δ 115 - 145 ppm
-CH₂-Arδ ~2.8 ppm (triplet, 2H)δ ~38 ppm
-CH₂-OHδ ~3.7 ppm (triplet, 2H)δ ~62 ppm
-NH₂Variable, broad singlet (2H)N/A
-OHVariable, broad singlet (1H)N/A
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the molecular ion.[2][3]

The molecular formula of this compound is C₈H₁₁NO, giving it a molecular weight of approximately 137.18 g/mol .[4][5][6] In ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 138.

A key fragmentation pathway for alcohols in mass spectrometry is the cleavage of the C-C bond adjacent to the oxygen atom (alpha cleavage).[7][8] For this compound, this would result in the loss of a CH₂OH radical, leading to a significant fragment ion. Another common fragmentation for alcohols is the loss of a water molecule.[7][8]

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Notes
138[M+H]⁺Protonated molecular ion.
120[M+H - H₂O]⁺Loss of water from the molecular ion.
107[M+H - CH₂OH]⁺Result of alpha cleavage.

Comparative Analysis: The Power of Specificity

To truly appreciate the diagnostic power of these spectroscopic techniques, it is instructive to compare the expected data for this compound with that of a structural isomer, such as 2-(4-Aminophenyl)ethanol.

Distinguishing Isomers: A Case Study

While both this compound and its para-isomer, 2-(4-Aminophenyl)ethanol, have the same molecular weight and would thus show the same molecular ion in a mass spectrum, their NMR spectra would be markedly different.[9][10]

The ¹H NMR spectrum of the 4-amino isomer would display a much simpler aromatic region. Due to the symmetry of the para-substituted ring, the aromatic protons would appear as two distinct doublets, a classic AA'BB' spin system, which is much easier to interpret than the complex ABCD system of the ortho-isomer. This clear difference in the aromatic region of the ¹H NMR spectrum provides an unambiguous method to distinguish between the two isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 1-5 mg of the this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[11][12][13]

  • Homogenization : Ensure the sample is fully dissolved to form a homogeneous solution. Any particulate matter should be removed by filtering the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[14][15]

  • Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition : Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to optimize its homogeneity.[12] Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Protocol for ESI-MS Sample Preparation and Analysis
  • Sample Preparation : Prepare a dilute solution of the this compound product (typically in the low µg/mL to ng/mL range) in a solvent system compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid to promote protonation.

  • Infusion : Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[16]

  • Ionization : A high voltage (typically 2-6 kV) is applied to the capillary tip, causing the sample to form a fine spray of charged droplets.[2][16] A drying gas, such as nitrogen, aids in solvent evaporation.[2]

  • Data Acquisition : The generated ions are guided into the mass analyzer. Acquire the mass spectrum over an appropriate m/z range to observe the expected molecular ion and key fragment ions.

Visualization of the Analytical Workflow

To better illustrate the process of structural confirmation, the following diagrams outline the molecular structure and the general analytical workflow.

Caption: Chemical structure of this compound.

Analytical Workflow for Structural Confirmation Sample This compound Product PrepNMR NMR Sample Preparation (Dissolution & Filtration) Sample->PrepNMR PrepMS MS Sample Preparation (Dilution) Sample->PrepMS NMR NMR Analysis (¹H & ¹³C Spectra) PrepNMR->NMR MS MS Analysis (ESI-MS) PrepMS->MS DataNMR NMR Data Interpretation (Chemical Shifts, Multiplicity) NMR->DataNMR DataMS MS Data Interpretation (Molecular Ion, Fragmentation) MS->DataMS Compare Comparative Analysis (vs. Isomers/Alternatives) DataNMR->Compare DataMS->Compare Confirm Structure Confirmed Compare->Confirm

Caption: General workflow for spectroscopic analysis.

Conclusion

The synergistic use of NMR and Mass Spectrometry provides a robust and reliable framework for the structural confirmation of this compound. ¹H and ¹³C NMR offer detailed insights into the atomic connectivity and chemical environment, proving particularly powerful in distinguishing between structural isomers. Mass Spectrometry complements this by providing definitive molecular weight information and characteristic fragmentation patterns that serve as a structural fingerprint. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately verify the structure of their synthesized products, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Dysregulation of IDO1 is implicated in various pathologies, including cancer, by fostering an immunosuppressive tumor microenvironment. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to aid in the evaluation of inhibitor performance.

While this guide focuses on well-characterized inhibitors, it is important to note that the exploration of novel chemical scaffolds, including derivatives of 2-(2-Aminophenyl)ethanol, is an ongoing area of research in the pursuit of new therapeutic agents targeting IDO1.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of selected IDO1 inhibitors against the human IDO1 enzyme. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Compound NameChemical ScaffoldAssay TypeCell Line (for cellular assays)IC50 (nM)
Epacadostat (INCB024360) HydroxyamidineEnzymatic (Recombinant hIDO1)-71.8
CellularHeLa~10
BMS-986205 (Linrodostat) ImidazopyridineEnzymatic-1.7
CellularHEK293 (hIDO1)1.1
Navoximod (GDC-0919) ImidazoleEnzymatic (K_i)-7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the inhibitory activity of IDO1 inhibitors.

Recombinant Human IDO1 (hIDO1) Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the activity of the purified IDO1 enzyme.

Objective: To determine the IC50 value of a test compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare an assay buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.

  • Add the assay buffer to the wells of a 96-well plate.

  • Add serial dilutions of the test compounds (or vehicle control, DMSO) to the wells.

  • Add the recombinant hIDO1 enzyme to each well and incubate for a short period at 37°C.

  • Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA. This also serves to hydrolyze the product, N-formylkynurenine, to kynurenine.

  • Incubate at 50°C for 30 minutes to ensure complete hydrolysis.

  • Add the DMAB reagent to each well. This reagent reacts with the kynurenine produced to form a yellow-colored complex.

  • Measure the absorbance at 480 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

HeLa Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Objective: To determine the cellular IC50 value of a test compound.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • L-Tryptophan

  • Test compounds dissolved in DMSO

  • TCA

  • DMAB reagent

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

  • Remove the medium and replace it with fresh medium containing L-tryptophan and serial dilutions of the test compounds (or vehicle control).

  • Incubate the cells for a further 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.

  • Incubate at 50°C for 30 minutes.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new 96-well plate.

  • Add DMAB reagent to each well.

  • Measure the absorbance at 480 nm.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

Mandatory Visualizations

The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine T_cell_anergy T-cell Anergy/ Apoptosis Treg_activation Treg Activation Tryptophan_depletion->T_cell_anergy Leads to Kynurenine_accumulation->Treg_activation Promotes

Figure 1: IDO1 Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow cluster_Assay Cell-Based Assay cluster_Analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., 2-Aryl-IDO-X) Treatment Treat with Test Compound & L-Tryptophan Compound_Prep->Treatment Cell_Culture Culture HeLa Cells Induction Induce IDO1 with IFN-γ Cell_Culture->Induction Induction->Treatment Incubation Incubate for 24-48h Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Kynurenine_Measurement Measure Kynurenine (TCA + DMAB) Supernatant_Collection->Kynurenine_Measurement IC50_Calculation Calculate IC50 Value Kynurenine_Measurement->IC50_Calculation

Figure 2: Workflow for Cellular IDO1 Inhibition Assay.

A Comparative Guide to the Stability of 2-(2-Aminophenyl)ethanol Under Various Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust formulation development and regulatory compliance. This guide provides a comprehensive assessment of the stability of 2-(2-Aminophenyl)ethanol under various stress conditions, offering a comparative analysis with structurally related alternatives. While direct, comprehensive forced degradation data for this compound is not extensively available in public literature, this guide synthesizes information from studies on analogous compounds to predict its stability profile and proposes detailed experimental protocols for its systematic evaluation.

Forced degradation studies are a critical component of the drug development process, providing insights into the degradation pathways and potential degradation products of a drug substance.[1][2][3] These studies are essential for developing stability-indicating analytical methods and for understanding how a molecule will behave under various environmental and process-related stresses.[3]

Predicted Stability Profile of this compound

The chemical structure of this compound, featuring a primary aromatic amine and a primary alcohol functional group on an ethylbenzene scaffold, suggests potential susceptibility to specific degradation pathways. The aromatic amine group is prone to oxidation, which is a common degradation pathway for molecules with electron-rich groups.[2] The primary alcohol may undergo oxidation to an aldehyde or carboxylic acid under strong oxidizing conditions. The presence of the amino group ortho to the ethyl alcohol side chain may also influence its reactivity and stability through potential intramolecular interactions.

Comparative Stability Analysis

To contextualize the potential stability of this compound, it is useful to compare it with structurally similar molecules for which more stability data is available. This comparison is based on general chemical principles and published data on related compounds.

Table 1: Comparative Stability Overview of this compound and Alternatives

CompoundStructurePredicted Stability under Acidic ConditionsPredicted Stability under Basic ConditionsPredicted Stability under Oxidative ConditionsPredicted Stability under Thermal Conditions
This compound this compoundLikely stable; potential for salt formation.Generally stable.Susceptible to oxidation of the amine group.Generally stable at moderate temperatures; potential for dehydration at high temperatures.[4]
Phenylethanolamine PhenylethanolamineStable, forms salts.[5]Generally stable.The secondary amine is susceptible to oxidation.Generally stable.
Tyramine TyramineStable, forms salts.Prone to oxidation, especially in the presence of light and air.Highly susceptible to enzymatic and non-enzymatic oxidation.[]Relatively stable.
2-Aminoethanol 2-AminoethanolStable.Generally stable.Can undergo oxidative degradation, particularly in the presence of metal ions.[7]Can degrade at elevated temperatures, especially in the presence of CO2.[8][9]

Disclaimer: The stability predictions for this compound are based on the chemical properties of its functional groups and data from related compounds. Experimental verification is required.

Proposed Experimental Protocols for Forced Degradation Studies

To definitively assess the stability of this compound, a systematic forced degradation study is necessary. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH).[1][3]

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify this compound from its potential degradation products.[10]

1. Acid Hydrolysis:

  • Reagent: 0.1 M Hydrochloric Acid (HCl).

  • Procedure: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and analyze by the validated analytical method.

2. Base Hydrolysis:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH).

  • Procedure: Dissolve a known concentration of this compound in 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and analyze.

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Dissolve a known concentration of this compound in a solution of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Withdraw samples at appropriate time intervals and analyze. To stop the reaction, a quenching agent like sodium bisulfite may be added.[2]

4. Thermal Degradation:

  • Procedure: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Samples should be taken at various time points and dissolved in a suitable solvent for analysis.[3]

5. Photolytic Degradation:

  • Procedure: Expose a solution of this compound (and a solid sample) to a light source with a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[3] A control sample should be kept in the dark under the same conditions. Analyze the samples after the exposure period.

Illustrative Data Presentation

The following table provides an example of how to present the quantitative data from the proposed forced degradation studies. The values presented are illustrative and would need to be determined experimentally.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradants
0.1 M HCl24 hours98.51.51
0.1 M NaOH24 hours99.20.81
3% H₂O₂24 hours85.314.73
Thermal (80°C)48 hours97.82.22
Photolytic1.2 million lux hours92.17.92

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

G cluster_0 Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze end Identify and Quantify Degradation Products analyze->end

Caption: Workflow for the forced degradation study of this compound.

G cluster_1 Comparative Stability Logic A This compound Aromatic Amine Primary Alcohol B Phenylethanolamine Secondary Amine Secondary Alcohol A->B Different amine and alcohol class C Tyramine Phenol Primary Amine A->C Different aromatic substituent (hydroxyl) D 2-Aminoethanol Primary Amine Primary Alcohol A->D Lacks aromatic ring

Caption: Structural comparison influencing stability of this compound and alternatives.

References

A Comparative Guide to the Cyclization of 2-Aminophenethyl Alcohols: A Strategic Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This privileged scaffold is present in a vast array of natural products and pharmacologically active compounds. The cyclization of 2-aminophenethyl alcohols and their derivatives is a fundamental approach to constructing this valuable motif. This guide provides an in-depth, objective comparison of the primary methodologies for this transformation: the classical Pictet-Spengler and Bischler-Napieralski reactions, alongside modern asymmetric and enzymatic approaches. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to inform strategic decisions in synthetic planning.

At a Glance: Key Strategic Differences

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionAsymmetric CatalysisEnzymatic (e.g., NCS)
Starting Materials β-arylethylamine and an aldehyde/ketoneβ-arylethylamideVaries (often similar to Pictet-Spengler)β-arylethylamine and an aldehyde
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA)Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)Chiral catalyst (e.g., phosphoric acid, thiourea)Enzyme (e.g., Norcoclaurine Synthase) in buffer
Initial Product 1,2,3,4-Tetrahydroisoquinoline3,4-Dihydroisoquinoline (requires reduction)Chiral 1,2,3,4-TetrahydroisoquinolineChiral 1,2,3,4-Tetrahydroisoquinoline
Reaction Conditions Mild to harsh, substrate-dependentGenerally harsh, refluxing acidic conditionsTypically mildMild, aqueous, near-neutral pH
Stereocontrol Generally produces racematesGenerally produces racematesHigh enantioselectivityHigh enantioselectivity and stereospecificity
Key Advantage Atom economical, direct formation of THIQBroad substrate scopeAccess to enantiopure compounds"Green," highly selective, mild conditions
Key Limitation Can require harsh conditions for unactivated systemsTwo-step process to THIQ, harsh reagentsCatalyst cost and optimizationSubstrate specificity, enzyme availability

The Classical Approaches: Pictet-Spengler vs. Bischler-Napieralski

The Pictet-Spengler and Bischler-Napieralski reactions are the foundational methods for the synthesis of tetrahydroisoquinolines. The choice between these two routes is often dictated by the desired substitution pattern and the stability of the starting materials to the reaction conditions.

The Pictet-Spengler Reaction: A Direct Cyclization

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to directly afford the tetrahydroisoquinoline ring system.[1]

The driving force of the Pictet-Spengler reaction is the formation of a key electrophilic intermediate, an iminium ion, under acidic conditions. This intermediate is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond. The acidity of the medium is crucial; it must be strong enough to promote iminium ion formation without deactivating the aromatic ring towards electrophilic attack.

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization Amine R-Ar-CH2CH2-NH2 Imine R-Ar-CH2CH2-N=CHR' Amine->Imine + R'-CHO, -H2O Aldehyde R'-CHO Proton H+ Iminium R-Ar-CH2CH2-N+H=CHR' Imine->Iminium + H+ Cyclized_Intermediate Cyclized Intermediate Iminium->Cyclized_Intermediate Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Cyclized_Intermediate->THIQ - H+

Caption: Mechanism of the Pictet-Spengler Reaction.

This protocol describes the synthesis of the racemic alkaloid Salsolidine from dopamine hydrochloride and acetaldehyde.[2]

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve dopamine hydrochloride (1.0 eq) in water.

  • Add concentrated HCl (catalytic amount).

  • Add acetaldehyde (1.1 eq) dropwise while stirring.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC until the reaction is complete.

  • Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford Salsolidine.

The Bischler-Napieralski Reaction: A Two-Step Approach

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[3][4] This intermediate is then reduced in a subsequent step to the desired tetrahydroisoquinoline.[4]

This reaction proceeds through a highly electrophilic nitrilium ion or a related intermediate.[5] The use of a strong dehydrating agent is necessary to activate the amide carbonyl for intramolecular electrophilic attack. The conditions are generally harsher than those of the Pictet-Spengler reaction.[1]

Bischler_Napieralski_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Amide β-arylethylamide DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ POCl₃, Reflux THIQ Tetrahydroisoquinoline DHIQ->THIQ NaBH₄, MeOH

Caption: Workflow of the Bischler-Napieralski Reaction.

This is a general procedure and may require optimization for specific substrates.[6][7]

Materials:

  • β-arylethylamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide (1.0 eq).

  • Under an inert atmosphere, add an anhydrous solvent.

  • Add POCl₃ (1.1 to 5.0 eq) dropwise, cooling in an ice bath if the addition is exothermic.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in MeOH/water (9:1) and cool to 0 °C.

  • Add NaBH₄ portion-wise until the pH reaches 7.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Modern Approaches: Achieving Enantioselectivity

For applications in drug development, the synthesis of enantiomerically pure compounds is often a critical requirement. Modern catalytic and enzymatic methods have emerged to address this challenge.

Asymmetric Catalytic Pictet-Spengler Reaction

The use of chiral catalysts, such as BINOL-derived phosphoric acids or thioureas, has enabled highly enantioselective Pictet-Spengler reactions.[4][5] These catalysts create a chiral environment around the reacting species, directing the cyclization to favor one enantiomer over the other.

In a notable example, the reaction of N-benzyltryptamine with various aldehydes in the presence of a chiral BINOL-derived phosphoric acid catalyst provides tetrahydro-β-carbolines in high yields and good to excellent enantiomeric excesses.[6]

Table 1: Asymmetric Pictet-Spengler Reaction of N-Benzyltryptamine with Benzaldehyde

CatalystSolventTemperature (°C)Yield (%)ee (%)Reference
(R)-TRIPToluene709587[6]

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

This protocol is adapted from the work of List and coworkers for the synthesis of tetrahydro-β-carbolines.[5]

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.2 eq)

  • Chiral phosphoric acid catalyst (e.g., (S)-TRIP, 10 mol%)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the tryptamine derivative, chiral phosphoric acid catalyst, and molecular sieves.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde and stir the reaction at the desired temperature (e.g., room temperature or elevated) until completion as monitored by TLC.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the enantioenriched tetrahydro-β-carboline.

Enzymatic Pictet-Spengler Reaction

Nature has evolved enzymes, known as Pictet-Spenglerases, to catalyze these cyclizations with remarkable stereospecificity and under mild, environmentally benign conditions. Norcoclaurine synthase (NCS) is a well-studied example that catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids.[8][9]

Studies have shown that NCS from Coptis japonica can accept a range of aldehyde substrates, making it a valuable biocatalyst for the synthesis of various optically active tetrahydroisoquinolines.[8]

Table 2: Enzymatic Pictet-Spengler Reaction Catalyzed by NCS

Amine SubstrateAldehyde SubstrateYield (%)ee (%)Reference
Dopamine4-Hydroxyphenylacetaldehyde>80>93[10]
DopaminePhenylacetaldehyde86.095.3[8]
DopamineButyraldehyde99.698.0[8]

This protocol is based on the work of Macone et al. for the green synthesis of (S)-norcoclaurine.[10]

Materials:

  • Dopamine

  • 4-Hydroxyphenylacetaldehyde (can be generated in situ from tyrosine)

  • Recombinant (S)-Norcoclaurine Synthase (NCS)

  • Ascorbic acid

  • Potassium phosphate buffer (pH 7.0)

  • Activated charcoal

Procedure:

  • In a reaction vessel, prepare a solution of dopamine and ascorbic acid in potassium phosphate buffer.

  • Add the 4-hydroxyphenylacetaldehyde solution.

  • Initiate the reaction by adding the purified NCS enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, add activated charcoal to the reaction mixture to adsorb the product.

  • Filter the mixture to separate the charcoal with the adsorbed product.

  • Elute the (S)-norcoclaurine from the charcoal using an appropriate solvent system.

Comparative Analysis and Strategic Recommendations

The choice of cyclization method for 2-aminophenethyl alcohols is a critical decision in a synthetic campaign.

  • For rapid, racemic synthesis of the tetrahydroisoquinoline core from readily available starting materials, the Pictet-Spengler reaction is often the method of choice due to its directness. However, for less activated aromatic systems, the harsher conditions of the Bischler-Napieralski reaction may be necessary to achieve cyclization, albeit with the requirement of a subsequent reduction step.

  • When enantiopurity is the primary concern, asymmetric catalysis and enzymatic methods are superior. Asymmetric catalysis offers broader substrate scope and the ability to tune the catalyst and reaction conditions for optimal results. However, catalyst development and cost can be significant considerations.

  • Enzymatic methods, such as the use of NCS, represent the pinnacle of green chemistry for this transformation, offering exceptional stereoselectivity under mild, aqueous conditions. The main limitation is the substrate specificity of the enzyme, although ongoing research in enzyme engineering is expanding the catalytic repertoire of these biocatalysts.

Conclusion

The cyclization of 2-aminophenethyl alcohols to form tetrahydroisoquinolines remains a vibrant area of research with a rich history and a promising future. While the classical Pictet-Spengler and Bischler-Napieralski reactions are still valuable tools in the synthetic chemist's arsenal, the advent of powerful asymmetric catalytic and enzymatic methods has opened new avenues for the efficient and stereoselective synthesis of these important heterocyclic compounds. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, will enable researchers to make informed and strategic decisions in the design and execution of their synthetic routes.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(2-Aminophenyl)ethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of 2-(2-Aminophenyl)ethanol in reaction mixtures: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). The selection of an appropriate analytical method is critical for accurate monitoring of reaction progress, ensuring product quality, and meeting regulatory requirements. This document presents a summary of validation parameters, detailed experimental protocols, and a workflow for method validation to aid in the selection of the most suitable method for your specific needs.

Comparison of Analytical Method Performance

The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSGC-FID
**Linearity (R²) **>0.999>0.999>0.99
Accuracy (% Recovery) 98-102%99-101%97-103%
Precision (%RSD) < 2%< 1%< 3%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL~50 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mL~150 ng/mL
Selectivity GoodExcellentGood
Run Time 10-15 min5-10 min15-20 min
Matrix Effect ModerateLowLow
Instrumentation Cost ModerateHighLow
Operational Complexity ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the diluent to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for the analysis of trace amounts of the analyte in complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Standard and Sample Preparation:

  • Stock and Working Standard Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation: Dilute the reaction mixture significantly with the diluent to minimize matrix effects and to ensure the analyte concentration is within the linear range of the assay. Filter through a 0.45 µm syringe filter.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a reliable and cost-effective technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: A polar capillary column (e.g., a wax or amine-specific column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Derivatization (optional but recommended): To improve peak shape and thermal stability, derivatize the amine and alcohol groups using a suitable agent (e.g., silylation with BSTFA).

  • Stock Standard Solution (1 mg/mL): Prepare in a suitable solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution. If derivatization is used, perform the derivatization on each standard.

  • Sample Preparation: Dilute the reaction mixture in the chosen solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile matrix components before derivatization and injection.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_lifecycle 4. Method Lifecycle Management define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis acceptance_criteria Compare Against Acceptance Criteria statistical_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report routine_use Implement for Routine Use validation_report->routine_use monitoring Continuous Monitoring & Revalidation routine_use->monitoring

Caption: Workflow for Analytical Method Validation.

logical_relationships cluster_method Analytical Method cluster_performance Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Selectivity Excellent LCMS->Speed Fast LCMS->Cost High GC GC-FID GC->Sensitivity Low GC->Selectivity Good GC->Speed Slow GC->Cost Low

Caption: Logical Relationships of Analytical Methods.

comparing the fluorescent properties of 2-(2-Aminophenyl)ethanol-based tags to other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Common Fluorophores for Biological Labeling

An Objective Comparison of Fluorescent Tags for Researchers, Scientists, and Drug Development Professionals

Selecting the appropriate fluorophore is a critical decision in the design of fluorescence-based assays, directly impacting experimental sensitivity, accuracy, and reproducibility. This guide provides a comparative overview of the essential fluorescent properties of several widely used fluorophores.

It is important to note that while the query specified an interest in 2-(2-Aminophenyl)ethanol-based tags, this compound is a non-fluorescent chemical building block.[1][2][3][4] Extensive searches did not yield information on established fluorescent tags directly derived from this specific scaffold. Therefore, this guide focuses on a selection of classic and modern fluorophores commonly employed in biological research to serve as a valuable reference for fluorophore selection.

Quantitative Comparison of Fluorophore Properties

The performance of a fluorophore is defined by several key photophysical parameters. The molar extinction coefficient dictates how efficiently the molecule absorbs light, while the quantum yield measures the efficiency of converting absorbed light into emitted fluorescence.[5][6][7] Together, these factors determine the overall brightness of the fluorophore. Photostability is another critical factor, describing the molecule's resistance to photochemical degradation under illumination.

The table below summarizes these key properties for four representative fluorophores: Fluorescein (FITC), a classic green emitter; Tetramethylrhodamine (TRITC), a traditional orange-red emitter; Alexa Fluor 488, a modern, photostable green emitter; and Cyanine 5 (Cy5), a popular far-red emitter.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Characteristics
Fluorescein (FITC) ~495[8][9]~519[9][10]71,0000.9265,320High quantum yield, but susceptible to photobleaching and pH sensitivity.[11]
Alexa Fluor 488 ~496[10][12]~519[10][12]71,000[10][13]0.92[10]65,320Bright and highly photostable alternative to FITC; less pH sensitive.[10][14]
TRITC ~557[15]~576[15]104,0000.20 - 0.3020,800 - 31,200Good photostability, but lower quantum yield compared to modern dyes.[16][17]
Cy5 ~649[18][19]~670[18][19]239,000[13]~0.28[18]66,920Bright, far-red emission minimizes background autofluorescence from biological samples.[19][20]

Note: Values for extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The values presented are representative for comparison.

Experimental Protocols

General Protocol for Protein Labeling with an Amine-Reactive Dye

This protocol describes a typical procedure for covalently labeling proteins, such as antibodies, with an N-hydroxysuccinimidyl (NHS) ester-functionalized dye. NHS esters react with primary amines (e.g., the side chain of lysine residues) under mild alkaline conditions to form a stable amide bond.[21][22]

Materials:

  • Protein (e.g., IgG antibody) to be labeled, free of amine-containing stabilizers like Tris or BSA.

  • Amine-reactive dye (e.g., Alexa Fluor 488 NHS Ester, Cy5 NHS Ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[21][23]

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device.[21]

  • Elution Buffer: 1X Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[24]

  • Prepare Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Vortex to fully dissolve the dye.[21]

  • Labeling Reaction: While gently stirring the protein solution, add a calculated amount of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point. Incubate the reaction for 1 hour at room temperature, protected from light.[21]

  • Purification: Separate the labeled protein from the unreacted free dye. This is typically achieved by gel filtration chromatography or spin-based ultrafiltration.[21][22]

    • Gel Filtration: Equilibrate the column with Elution Buffer. Apply the reaction mixture to the column and elute with PBS. The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (A_max).

Visualizations

Workflow for Protein-Fluorophore Conjugation

The following diagram illustrates the key steps involved in the labeling of a protein with an amine-reactive fluorescent dye, followed by purification to isolate the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage A Prepare Protein in Bicarbonate Buffer (pH 8.3) C Combine Protein and Dye (1 hour, Room Temp, Dark) A->C B Dissolve NHS-Ester Dye in Anhydrous DMSO B->C D Gel Filtration Chromatography (e.g., Sephadex G-25) C->D E Collect Labeled Protein (First Colored Fraction) D->E F Measure A280 and Amax to Calculate DOL E->F G Store Conjugate at 4°C (short-term) or -20°C (long-term) F->G

Caption: Workflow for Amine-Reactive Labeling of Proteins.

References

Evaluating the Selectivity of 2-Aminopyrimidine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The ability of a small molecule to preferentially inhibit a target kinase over other kinases in the kinome is critical for achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of a representative 2-aminopyrimidine-derived kinase inhibitor, a scaffold of significant interest in the development of targeted therapies.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of a hypothetical 2-aminopyrimidine derivative, Compound X, against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM)Kinase Family
Primary Target
Kinase A10Tyrosine Kinase
Off-Targets
Kinase B150Serine/Threonine Kinase
Kinase C800Tyrosine Kinase
Kinase D>10,000Serine/Threonine Kinase
Kinase E2,500Tyrosine Kinase
Kinase F>10,000Serine/Threonine Kinase

This data is representative and compiled for illustrative purposes based on typical selectivity profiles of 2-aminopyrimidine kinase inhibitors.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values presented above.

Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the phosphorylation event. A decrease in ATP consumption, resulting in a higher luminescent signal, corresponds to greater inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Substrate peptide specific for the kinase

  • Test compound (e.g., Compound X)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final concentration of ATP should be at or near its Km value for the specific kinase.

  • Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizations

Kinase Selectivity Funnel

The following diagram illustrates the hierarchical process of evaluating kinase inhibitor selectivity, from initial high-throughput screening to detailed profiling.

Kinase_Selectivity_Funnel cluster_0 Screening Cascade HTS High-Throughput Screening (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Initial Hits Primary_Assay Primary Target Assay (Potency Determination) Hit_Confirmation->Primary_Assay Confirmed Hits Selectivity_Panel Selectivity Panel (Kinome-wide or Focused) Primary_Assay->Selectivity_Panel Potent Inhibitors Cellular_Assays Cellular Target Engagement & Phenotypic Assays Selectivity_Panel->Cellular_Assays Selective Leads

Caption: Workflow for kinase inhibitor selectivity profiling.

Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway and illustrates how a selective kinase inhibitor can block downstream signaling events.

Signaling_Pathway cluster_1 Cellular Signaling Cascade Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Substrate_1 Substrate 1 Kinase_A->Substrate_1 Phosphorylation Substrate_2 Substrate 2 Substrate_1->Substrate_2 Phosphorylation Cellular_Response Cellular Response Substrate_2->Cellular_Response Signal Transduction Inhibitor Compound X (Selective Inhibitor) Inhibitor->Kinase_A

Caption: Inhibition of a signaling pathway by a selective kinase inhibitor.

A Senior Scientist's Guide to Cross-Validating Computational Docking with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the convergence of computational and experimental sciences has become the cornerstone of efficient and effective research. Computational molecular docking offers a powerful, high-throughput method to predict how potential drug candidates might interact with a protein target, saving immense time and resources.[1][2] However, these in silico predictions are built on approximations and require rigorous experimental validation to confirm their biological relevance.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the cross-validation of computational docking studies with quantitative experimental binding assays. Moving beyond a simple checklist, we will explore the causality behind methodological choices, establish self-validating experimental designs, and ground our discussion in authoritative protocols to ensure scientific integrity.

Chapter 1: The Synergy of Bits and Biology

Computational docking and experimental biophysics are two sides of the same coin. Docking provides a hypothesis—a prediction of a molecule's binding pose and a score representing its theoretical affinity.[5][6] Its strength lies in speed, allowing for the screening of vast virtual libraries of compounds that would be impractical to test on the bench.[2][7]

However, the scoring functions used in docking are estimations.[7] They often simplify complex biological phenomena such as protein flexibility, solvent effects, and entropy, which can lead to inaccuracies or false positives.[3][8][9] This is where experimental assays provide the "ground truth." Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) deliver tangible, quantitative data on binding affinity (K D ), kinetics (k on /k off ), and thermodynamics (ΔH, ΔS).[10][11][12][13]

The goal of cross-validation is not necessarily to find a perfect 1:1 correlation between a docking score and a K D value, but rather to confirm that the rank-ordering of compounds predicted by docking holds true in experimental reality.[7] A successful cross-validation builds confidence that the computational model is a reliable proxy for the biological system, enabling more informed decisions in lead optimization.

Chapter 2: The Integrated Cross-Validation Workflow

A robust cross-validation strategy is a systematic, multi-stage process. It begins with a carefully planned computational campaign, the results of which directly inform a targeted and efficient experimental validation.

CrossValidationWorkflow cluster_comp Computational Phase cluster_exp Experimental Phase PDB 1. Target Selection & Preparation LIG 2. Ligand Library Preparation GRID 3. Binding Site Definition PDB->GRID DOCK 4. Molecular Docking (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK RANK 5. Pose Analysis & Compound Ranking ACQ 6. Compound Acquisition RANK->ACQ Select Top Candidates ASSAY 7. Assay Development & Optimization BIND 8. Binding Affinity Measurement (e.g., SPR, ITC) ASSAY->BIND DATA 9. Data Analysis (K D , IC50) VALID 10. Cross-Validation Analysis (Correlation Assessment) DATA->VALID Compare Ranks & Values ITERATE 11. Model Refinement or Lead Progression VALID->ITERATE Decision Point

Caption: The integrated workflow for cross-validating computational and experimental results.

Protocol 1: The Computational Docking Campaign

This protocol outlines a standard workflow using the widely adopted AutoDock suite as an example.[2] The central principle is meticulous preparation; errors in the input files are the most common source of failure.[14]

DockingWorkflow PDB_DL 1. Download Protein Structure (RCSB PDB) PDB_PREP 2. Prepare Receptor - Remove water, co-factors - Add polar hydrogens - Assign charges PDB_DL->PDB_PREP GRID_GEN 4. Define Search Space (Grid Box Generation) - Center on known active site PDB_PREP->GRID_GEN LIG_PREP 3. Prepare Ligand - Generate 3D conformer - Assign rotatable bonds - Add hydrogens & charges DOCK_RUN 5. Run Docking Simulation (AutoDock Vina) - Set exhaustiveness LIG_PREP->DOCK_RUN GRID_GEN->DOCK_RUN ANALYZE 6. Analyze Results - Cluster poses by RMSD - Rank by binding energy (kcal/mol) DOCK_RUN->ANALYZE

Caption: A detailed workflow for a typical molecular docking experiment.

Step-by-Step Methodology:

  • Target Preparation:

    • Action: Download the target protein structure from the RCSB Protein Data Bank (PDB).

    • Causality: It is critical to select a high-resolution crystal structure, preferably one co-crystallized with a known ligand, as this provides experimental validation of the binding pocket's conformation.[15]

    • Protocol: Using software like AutoDockTools, remove non-essential water molecules and co-factors. Add polar hydrogens and compute Gasteiger charges to prepare the protein for the force field calculations.[2]

  • Ligand Preparation:

    • Action: Obtain 2D or 3D structures of your ligands (e.g., from PubChem or an internal library).

    • Causality: The ligand's protonation state and tautomeric form at physiological pH must be correctly represented, as this dictates its hydrogen bonding potential. Torsion angles are defined to allow for conformational flexibility during docking.[16]

    • Protocol: Use a tool like Open Babel or AutoDockTools to convert 2D structures to 3D, add hydrogens, and define the rotatable bonds.[16]

  • Grid Generation:

    • Action: Define the three-dimensional search space (the "grid box") where the docking algorithm will attempt to place the ligand.

    • Causality: The grid box must encompass the entire binding site of interest. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.[1]

    • Protocol: Center the grid box on the co-crystallized ligand (if available) or on catalytically important residues identified from literature.

  • Docking Execution:

    • Action: Run the docking simulation using a program like AutoDock Vina.[2]

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the probability of finding the true energy minimum but require more computational time.

    • Protocol: Execute the docking run, which will generate multiple binding poses for each ligand, ranked by a calculated binding affinity score (e.g., in kcal/mol).[1]

  • Results Analysis:

    • Action: Visualize the top-ranked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Causality: A good docking result is not just about a low energy score. The predicted pose must be chemically sensible, forming plausible interactions with key residues in the active site. This step is a critical sanity check.

    • Protocol: Use a visualization tool like PyMOL or Chimera to inspect the protein-ligand interactions. Rank the compounds based on their predicted binding affinity for subsequent experimental testing.

Protocol 2: Experimental Verification with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring real-time biomolecular interactions.[10][17][18] It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ).[10][11]

SPR_Principle cluster_spr SPR Sensor Chip PRISM Prism GOLD Gold Film DETECTOR Detector PRISM->DETECTOR Reflected Light MATRIX Matrix with Immobilized Ligand (Protein) ANALYTE_IN Analyte (Compound) Flowing in Buffer MATRIX->ANALYTE_IN Dissociation LIGHT_IN Polarized Light Source LIGHT_IN->PRISM Incident Light ANALYTE_IN->MATRIX Association

Caption: The core principle of a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Methodology:

  • Immobilization:

    • Action: Covalently attach the purified target protein (ligand) to the surface of a sensor chip.

    • Causality: Stable immobilization is crucial for a reliable signal. The protein must be attached in a way that preserves its native conformation and leaves the binding site accessible.

    • Protocol: Use standard amine coupling chemistry to link the protein to a CM5 sensor chip. A reference flow cell should be prepared in parallel (e.g., a mock immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Action: Prepare a dilution series of the small molecule compound (analyte) in a suitable running buffer.

    • Causality: The concentration range should bracket the expected K D . Accurate concentration determination is paramount for accurate affinity measurements. If using DMSO to dissolve compounds, ensure the final percentage is identical across all samples and in the running buffer to avoid artifacts.[19]

  • Binding Analysis:

    • Action: Inject the series of analyte concentrations over the ligand and reference surfaces.

    • Causality: The SPR instrument detects changes in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.[10][18] This generates a sensorgram showing the association and dissociation phases in real-time.[10][11]

    • Protocol: Perform a kinetic titration, injecting each concentration for a set amount of time (association phase) followed by a flow of running buffer (dissociation phase). A regeneration step (e.g., a pulse of low pH buffer) may be needed between cycles to remove all bound analyte.

  • Data Processing and Fitting:

    • Action: Subtract the reference channel signal from the active channel signal.

    • Causality: This correction removes bulk refractive index effects and any non-specific binding to the chip surface, isolating the true binding signal.

    • Protocol: Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This will yield the k a , k d , and K D (K D = k d / k a ) values.

Chapter 3: Bridging the Data Divide: Interpretation and Analysis

The critical step is to objectively compare the computational predictions with the experimental data. It is important to reiterate that docking scores are not absolute free energies of binding.[3] The primary goal is to assess the correlation in the rank-ordering of compounds.

Data Presentation: Computational Predictions vs. Experimental Observations

Compound IDDocking Score (kcal/mol)Rank (Computational)Experimental K D (nM)Rank (Experimental)
Cmpd-A -10.21551
Cmpd-B -9.522102
Cmpd-C -8.839504
Cmpd-D -8.146803
Cmpd-E -7.25>10,0005

In the hypothetical data above, the docking protocol successfully predicted the top two binders (Cmpd-A, Cmpd-B) and correctly identified the weakest binder (Cmpd-E). While there is a minor rank swap between Cmpd-C and Cmpd-D, the overall trend shows a strong positive correlation. This result would instill confidence in using the docking model to screen a larger library of virtual compounds.

Common Pitfalls and Causality:

  • Poor Correlation: A lack of correlation can arise from several sources. The docking protocol might be flawed (e.g., incorrect binding site definition), or the protein may undergo significant conformational changes upon ligand binding, a phenomenon poorly captured by rigid receptor docking.[4][8][20]

  • Experimental Artifacts: Issues like compound aggregation, protein instability, or improper buffer conditions can lead to erroneous experimental data.[19] Self-validation through rigorous controls is essential. For instance, in an ITC experiment, a control titration of the ligand into the buffer alone must be performed to measure the heat of dilution.[12]

  • Scoring Function Inaccuracies: The scoring function may fail to correctly prioritize active compounds, leading to a high number of false positives in virtual screening.[3][7] This is a known limitation and underscores why experimental validation is non-negotiable.[7][15]

Conclusion: From Correlation to Confidence

Cross-validation is an iterative, essential process in structure-based drug discovery. It is not merely a final checkpoint but a dynamic interplay between prediction and measurement that refines computational models and prioritizes experimental resources. By understanding the principles and causality behind both computational and experimental methodologies, researchers can build a robust, self-validating workflow. This synergy transforms computational predictions from mere hypotheses into a confident, data-driven engine for accelerating the discovery of novel therapeutics.

References

Unraveling the Architecture of Indoline Derivatives: A Comparative Guide to Structural Elucidaion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of indoline derivatives is paramount for understanding their biological activity and advancing medicinal chemistry. This guide provides an objective comparison of key peer-reviewed methods, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for characterizing these vital heterocyclic compounds.

The indoline scaffold is a privileged structure in a multitude of natural products and synthetic compounds with significant pharmacological properties. Accurate determination of their three-dimensional structure, including connectivity, stereochemistry, and electronic properties, is crucial for establishing structure-activity relationships (SAR) and guiding the design of new therapeutic agents. A multi-faceted analytical approach is often necessary for unambiguous structural assignment. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in the structural elucidation of indoline derivatives.

Method Comparison: A Tabular Overview

To facilitate a clear comparison of the capabilities of each technique, the following tables summarize key quantitative data and characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Indoline Derivatives

TechniqueInformation ProvidedTypical Chemical Shift Ranges (ppm) for Indoline CoreKey Applications for Indoline Derivatives
¹H NMR Proton environment, connectivity (through coupling constants), and relative stereochemistry.N-H: 8.0-12.0 (broad singlet); Aromatic Protons: 6.5-7.8; Pyrroline Protons (H2, H3): 2.5-4.0.[1]Determination of substitution patterns on the aromatic and pyrroline rings. Elucidation of relative stereochemistry through coupling constants and NOE experiments.
¹³C NMR Carbon skeleton, presence of functional groups, and electronic environment.Aromatic Carbons: 110-155; C2 & C3 (Pyrroline): 25-60.[2][3]Confirmation of the number of carbon atoms and identification of key functional groups (e.g., carbonyls, nitriles).
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton correlations (HMBC).N/AUnambiguous assignment of all proton and carbon signals, establishing the complete connectivity of the molecule. Crucial for complex, substituted indoline derivatives.

Table 2: Mass Spectrometry (MS) Data for Indoline Derivatives

TechniqueInformation ProvidedCharacteristic Fragmentation PatternsKey Applications for Indoline Derivatives
Electron Ionization (EI-MS) Molecular weight (from molecular ion peak) and fragmentation patterns for structural clues.Loss of substituents from the nitrogen or aromatic ring. Cleavage of the pyrroline ring. A characteristic fragment at m/z 89 is often observed for the indole core.[4]Determination of molecular weight and confirmation of the presence of the indoline core.
Electrospray Ionization (ESI-MS/MS) Molecular weight of polar and thermally labile molecules, and detailed fragmentation pathways.Loss of isopentene groups in prenylated indole alkaloids.[5] Cleavage of ring D in certain indole alkaloids.[6]Analysis of complex mixtures and identification of known and novel indoline derivatives in biological matrices.[5][6]
High-Resolution Mass Spectrometry (HRMS) Exact mass of the molecular ion, allowing for the determination of the elemental composition.N/AUnambiguous determination of the molecular formula, a critical step in the identification of unknown compounds.[7]

Table 3: X-ray Crystallography Data for Indoline Derivatives

TechniqueInformation ProvidedKey ParametersKey Applications for Indoline Derivatives
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and absolute stereochemistry.Space group, unit cell dimensions, bond lengths (Å), bond angles (°), and the Flack parameter for absolute configuration.[8][9]Definitive determination of the absolute configuration of chiral centers.[10][11] Providing precise geometric data for computational modeling and SAR studies.[9]

Table 4: UV-Vis and IR Spectroscopy Data for Indoline Derivatives

TechniqueInformation ProvidedTypical Absorption RangesKey Applications for Indoline Derivatives
UV-Vis Spectroscopy Electronic transitions within the molecule, providing information about the chromophore system.λmax typically observed between 200-400 nm, influenced by substitution on the aromatic ring.[12][13][14][15]Confirmation of the presence of the indole/indoline chromophore. Monitoring reactions and assessing purity.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.N-H stretch: ~3400 cm⁻¹; C=O stretch (if present): ~1650-1750 cm⁻¹; C-N stretch: ~1200-1350 cm⁻¹.[16]Identification of key functional groups such as amines, amides, carbonyls, and nitro groups.[7][16]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structural elucidation. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[17] The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of interest to allow for full relaxation of all protons, which is crucial for accurate integration.[18]

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[17][19]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Acquire a COSY spectrum to identify proton-proton coupling networks.

    • Acquire an HSQC spectrum to correlate each proton to its directly attached carbon.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For direct infusion ESI-MS, prepare a dilute solution of the sample (~5-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[20]

    • For GC-MS (suitable for volatile and thermally stable derivatives), prepare a dilute solution in a volatile solvent like dichloromethane or hexane.

  • Data Acquisition (ESI-MS/MS):

    • Introduce the sample into the ESI source via direct infusion or after separation by liquid chromatography (LC).

    • Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.[6]

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, typically after separation by gas chromatography (GC).

    • The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

    • The resulting ions are separated by their mass-to-charge ratio.

X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of the indoline derivative of sufficient size and quality (typically >0.1 mm in all dimensions).[21] This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and place it in the X-ray diffractometer.[22]

    • An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[21]

  • Structure Solution and Refinement:

    • The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.

    • The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[22]

UV-Vis and IR Spectroscopy
  • Sample Preparation:

    • UV-Vis: Prepare a dilute solution of the indoline derivative in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).[12]

    • IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • UV-Vis: Record the absorbance spectrum over a range of wavelengths (typically 200-800 nm).

    • IR: Record the transmittance or absorbance spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mandatory Visualizations

Workflow for Structural Elucidation of an Unknown Indoline Derivative

The following diagram illustrates a logical workflow for determining the structure of a novel indoline derivative, integrating the various analytical techniques.

Structural_Elucidation_Workflow cluster_initial Initial Analysis cluster_detailed Detailed Structural Analysis cluster_confirmation Confirmation & Stereochemistry UV_Vis_IR UV-Vis & IR Spectroscopy NMR_1D 1D NMR (¹H, ¹³C, DEPT) UV_Vis_IR->NMR_1D HRMS High-Resolution Mass Spectrometry (HRMS) HRMS->NMR_1D Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments Proposed_Structure Proposed 2D Structure NMR_2D->Proposed_Structure Connectivity X_Ray Single-Crystal X-ray Crystallography Final_Structure Confirmed 3D Structure (including absolute stereochemistry) X_Ray->Final_Structure Unknown_Indoline Unknown Indoline Derivative Unknown_Indoline->UV_Vis_IR Functional Groups & Chromophore Unknown_Indoline->HRMS Molecular Formula Proposed_Structure->X_Ray Confirmation & Absolute Stereochemistry Proposed_Structure->Final_Structure If single crystal is not available

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of laboratory chemicals, such as 2-(2-Aminophenyl)ethanol, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. Our objective is to ensure that this process is executed safely, efficiently, and with minimal environmental impact.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent hazards is paramount. This foundational knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation. This compound and its isomers are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

The primary hazards are associated with irritation to the skin, eyes, and respiratory system[2][3][4]. The causality is clear: the amine and hydroxyl functional groups can interact with biological tissues, leading to irritation. Therefore, preventing direct contact and inhalation is the primary safety directive.

Table 1: GHS Hazard and Precautionary Information for Aminophenyl)ethanol

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements (Disposal-Relevant)
Skin Irritation
alt text
Warning H315: Causes skin irritation[2][4].P280: Wear protective gloves/protective clothing/eye protection/face protection[2][4].
Eye Irritation
alt text
Warning H319: Causes serious eye irritation[2][4].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation[2][3].P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].
Disposal---P501: Dispose of contents/container to an approved waste disposal plant[1][2][5].

Section 2: Pre-Disposal Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and meticulous segregation at the point of generation[6]. This is a critical control point to prevent dangerous chemical reactions within a waste container.

Incompatible Materials: this compound is incompatible with:

  • Strong oxidizing agents[1][3]

  • Acid anhydrides[1][3]

  • Acid chlorides[1][3]

Mixing this compound with incompatible materials can lead to vigorous, exothermic reactions, potentially causing container pressurization, rupture, and release of hazardous vapors. Therefore, waste streams containing this compound must be kept separate.

WasteSegregation start Waste Generated (contains this compound) check_compat Is the waste mixed with strong oxidizers, acid anhydrides, or acid chlorides? start->check_compat separate_container YES: Use a dedicated, clearly labeled container. DO NOT MIX. check_compat->separate_container Yes shared_container NO: Place in a compatible 'Organic Amine Waste' container. check_compat->shared_container No end_process Proceed to Labeled Storage separate_container->end_process shared_container->end_process

Caption: Waste segregation decision-making process.

Section 3: Emergency Procedures for Spills

Accidental spills are a form of immediate waste generation and must be handled promptly and safely. The procedure for cleaning a spill is a direct application of the principles of safe disposal.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area[7]. Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields[1]. If the material is a dust or if ventilation is poor, a NIOSH-approved respirator is required[1].

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a universal binder[7][8]. Do not use combustible materials like paper towels for large spills. For solid spills, prevent dust formation[1][2].

  • Collect the Waste: Carefully sweep or scoop the absorbed material or solid into a suitable, sealable container[1][3]. Use non-sparking tools if there is any fire risk.

  • Label the Container: Clearly label the container as "Spill Debris: this compound" and include the date.

  • Decontaminate: Clean the spill area thoroughly with soap and water[2].

  • Dispose: Treat the sealed container of spill debris as hazardous waste and follow the disposal protocol outlined in the next section.

Section 4: Comprehensive Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated chemical waste. It should never be disposed of down the drain or in regular trash, as this can lead to environmental contamination[3][7]. The only acceptable method is disposal via an approved waste disposal plant[1][2][5].

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable[9].

    • Keep the container in a designated "Satellite Accumulation Area" at or near the point of generation[6][9]. This area should be in a fume hood or a well-ventilated space.

    • Never mix incompatible waste streams[2][10].

  • Container Labeling:

    • Proper labeling is a regulatory requirement and essential for safety.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by name, including this compound.

    • Indicate the relevant hazards (e.g., "Irritant").

    • Keep the container closed at all times except when adding waste[1][9].

  • Storage Pending Pickup:

    • Store the sealed and labeled waste container in a secondary containment bin to prevent spills from spreading.

    • Ensure the storage area is away from heat, sparks, or open flames[11].

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup[5][9].

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your satellite area[9].

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Vendor Operations gen 1. Generate Waste (Pure chemical, solutions, or contaminated items) collect 2. Collect in Designated, Compatible Container gen->collect label_waste 3. Label Container ('Hazardous Waste' + Contents) collect->label_waste store 4. Store in Satellite Accumulation Area label_waste->store pickup 5. Schedule & Execute Waste Pickup store->pickup transport 6. Transport to Licensed Waste Facility pickup->transport dispose 7. Final Disposal (e.g., Incineration) transport->dispose

References

Essential Safety and Logistical Information for Handling 2-(2-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for 2-(2-Aminophenyl)ethanol, fostering a secure and efficient laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects.

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Quantitative Data for this compound
PropertyValueSource
Molecular Formula C8H11NO[2]
Molecular Weight 137.18 g/mol
Appearance Light brown solid[2]
Boiling Point 147-148 °C at 3.5 mm Hg[3]
Flash Point >230 °F (>110 °C)[3]
Density 1.045 g/mL at 25 °C[3]
Occupational Exposure Limits Not established[1][4]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for damage before use and practice proper glove removal technique to avoid skin contact. Change gloves regularly, typically every 30 to 60 minutes, or immediately if contamination is known or suspected.[5][6]
Eyes/Face Safety glasses with side shields or goggles; face shieldGovernment-approved eye and face protection should be worn.[5] A face shield may be necessary when there is a splash hazard.
Body Laboratory coat; disposable gownA closed-front lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a disposable gown made of a non-permeable material like polyethylene-coated polypropylene should be worn.[7]
Respiratory Government-approved respirator (e.g., N95 or N100 particle mask)Use in a well-ventilated area or under a fume hood.[5] If significant dust or aerosols are generated, a fit-tested respirator is necessary.[7]
Feet Closed-toe shoesProtective boots may be required depending on the scale of handling.

Experimental Protocol: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the integrity of the chemical and ensuring laboratory safety.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2]

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[5]

  • Hygiene: Wash hands thoroughly after handling the substance.[1][5] Do not eat, drink, or smoke in the work area.[5]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Storage:
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Atmosphere: Store under an inert atmosphere as the substance is air-sensitive.[2]

  • Incompatible Materials: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2]

Emergency Procedures: Spill and Exposure

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response Workflow

Spill_Response cluster_Spill Chemical Spill Occurs cluster_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Spill Spill of this compound Evacuate Evacuate immediate area Spill->Evacuate Alert others Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain spill with inert material (e.g., sand, vermiculite) PPE->Contain Collect Collect residue into a sealed container Contain->Collect Clean Clean the affected area Collect->Clean Dispose Dispose of waste according to local and national regulations Clean->Dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing. If skin irritation persists, consult a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Containerization:

    • Collect waste material in its original container or a suitable, labeled, and sealed container.

    • Do not mix with other waste streams.

    • Ensure the exterior of the waste container is not contaminated.[8]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Method:

    • Dispose of the contents and container at an approved waste disposal plant.[1][2]

    • Follow all national and local environmental regulations.

    • It is the responsibility of the waste generator to correctly classify and label the waste.

Note: Highly reactive substances must be deactivated before disposal.[8] While this compound is not categorized as highly reactive in this manner, this is a crucial general principle for laboratory waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminophenyl)ethanol
Reactant of Route 2
2-(2-Aminophenyl)ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.